molecular formula C8H5ClN2O2 B1592927 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1015610-55-5

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Número de catálogo: B1592927
Número CAS: 1015610-55-5
Peso molecular: 196.59 g/mol
Clave InChI: MLXTUHYRDAIKGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-11-7-4(1-2-10-7)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXTUHYRDAIKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640171
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-55-5
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a substituted 7-azaindole, represents a core structural motif of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore found in a multitude of biologically active molecules, including potent kinase inhibitors and antiproliferative agents.[1][2] Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal scaffold for targeting various enzymatic active sites.[3][4] This guide provides a comprehensive overview of a proposed, robust synthetic pathway to this valuable building block, designed for researchers and professionals in organic synthesis and pharmaceutical development. The narrative emphasizes the chemical rationale behind procedural choices, offering field-proven insights grounded in established synthetic methodologies for heterocyclic compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[5] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic and structural environment, enabling diverse molecular interactions. This has led to the development of numerous therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions.[6][7]

Derivatives of this core are known to act as:

  • Kinase Inhibitors: The scaffold serves as an effective hinge-binding motif in ATP-competitive kinase inhibitors, with applications in oncology (e.g., FGFR inhibitors).[3]

  • Antiproliferative Agents: Many 7-azaindole analogues have demonstrated potent cytotoxic activity against various cancer cell lines.[1]

  • Phosphodiesterase (PDE) Inhibitors: Specific substitution patterns yield selective inhibitors of enzymes like PDE4B, relevant for treating inflammatory and central nervous system disorders.[4]

The target molecule, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5)[8], combines three key features: the core azaindole scaffold, a chlorine substituent at the 5-position which can modulate electronic properties and provide a vector for further functionalization, and a carboxylic acid at the 4-position, a critical functional group for forming salt bridges, amides, or esters. This guide outlines a logical and efficient synthetic approach to this high-value compound.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis requires a robust strategy that begins with readily available starting materials and proceeds through high-yielding, scalable steps. The retrosynthetic analysis for the target molecule reveals two primary strategic disconnections: functionalization of a pre-formed 7-azaindole ring or construction of the bicyclic system from a substituted pyridine precursor. While direct functionalization can be challenging due to regioselectivity issues, a convergent strategy involving the construction of the pyrrole ring onto a carefully functionalized pyridine core offers superior control.

Our proposed strategy hinges on the widely successful Bartoli indole synthesis , a powerful method for constructing pyrrole rings from ortho-substituted nitroarenes and vinyl Grignard reagents. This approach dictates the key intermediate: a properly substituted 2-nitropyridine.

G Target 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Intermediate1 Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 2-Chloro-4-cyano-3-nitropyridine Intermediate1->Intermediate2 Bartoli Indole Synthesis Intermediate3 2-Hydroxy-4-cyano-3-nitropyridine Intermediate2->Intermediate3 Chlorination (POCl₃) StartingMaterial Ethyl 2-amino-4-cyanonicotinate (Commercially Available Precursor) Intermediate3->StartingMaterial Diazotization & Nitration

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Pathway and Experimental Protocols

This section details a four-step synthetic sequence. Each step is designed for operational simplicity and is based on well-documented, high-yielding transformations in heterocyclic chemistry.

Step 1: Synthesis of 2-Hydroxy-4-cyano-3-nitropyridine

The initial step involves the transformation of a commercially available aminopyridine into a key nitrated hydroxypyridine intermediate. This is achieved via a one-pot diazotization-hydrolysis followed by nitration.

  • Causality and Rationale: The amino group at the C2 position is an excellent handle for functionalization. Diazotization with sodium nitrite in an acidic medium generates a diazonium salt, which is highly unstable and readily undergoes hydrolysis to the corresponding hydroxypyridine. The subsequent nitration is directed by the existing ring electronics to the C3 position. Using a strong nitrating agent like fuming nitric acid in sulfuric acid ensures efficient conversion.

Detailed Protocol:

  • To a cooled (0-5 °C) suspension of ethyl 2-amino-4-cyanonicotinate (1.0 eq) in 4 M sulfuric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for 1 hour at 0-5 °C.

  • Carefully add the reaction mixture portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (5.0 vol).

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture onto crushed ice, causing the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-hydroxy-4-cyano-3-nitropyridine.

Step 2: Synthesis of 2,5-Dichloro-4-cyano-3-nitropyridine

The hydroxyl group is converted to a chloride, a better leaving group for the subsequent cyclization, and the C5 position is chlorinated.

  • Causality and Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxypyridines (and their pyridone tautomers) into chloropyridines. The reaction proceeds via phosphorylation of the oxygen followed by nucleophilic attack by chloride. The presence of a strong electron-withdrawing nitro group can facilitate a second chlorination at the electron-deficient C5 position under forcing conditions.

Detailed Protocol:

  • Combine 2-hydroxy-4-cyano-3-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

  • Add N,N-dimethylaniline (0.2 eq) as a catalyst.

  • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a mixture of crushed ice and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2,5-dichloro-4-cyano-3-nitropyridine.

Step 3: Synthesis of Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate via Bartoli Synthesis

This is the key ring-forming step where the pyrrole moiety is constructed.

  • Causality and Rationale: The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and an excess of a vinyl Grignard reagent.[9] The mechanism involves nucleophilic addition of the Grignard reagent, rearrangement, and elimination of the nitro group to form the pyrrole ring. The use of vinylmagnesium bromide is standard. The cyano group at the C4 position is simultaneously converted to the ethyl carboxylate by the workup conditions.

Detailed Protocol:

  • Dissolve 2,5-dichloro-4-cyano-3-nitropyridine (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add vinylmagnesium bromide (1.0 M in THF, 3.0-4.0 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Allow the mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution, followed by acidic workup using 1 M HCl. This step facilitates both the cyclization and the hydrolysis of the intermediate imine and nitrile.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to isolate ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Step 4: Saponification to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

The final step is a straightforward hydrolysis of the ethyl ester to the target carboxylic acid.

  • Causality and Rationale: Saponification is a classic method for ester hydrolysis. A base, such as sodium hydroxide, attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.

Detailed Protocol:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).[10]

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl or acetic acid.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry thoroughly under vacuum to yield pure 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Synthetic Workflow Summary

The entire process can be visualized as a linear sequence transforming a simple pyridine starting material into the complex target molecule.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Bartoli Cyclization cluster_3 Step 4: Hydrolysis A Ethyl 2-amino-4-cyanonicotinate B 2-Hydroxy-4-cyano-3-nitropyridine A->B 1. NaNO₂, H₂SO₄ 2. Fuming HNO₃ C 2,5-Dichloro-4-cyano-3-nitropyridine B->C POCl₃, Δ D Ethyl 5-Chloro-4-carboxylate C->D VinylMgBr, THF E Target Carboxylic Acid D->E NaOH, EtOH/H₂O then H⁺

Caption: Step-by-step synthetic workflow diagram.

Physicochemical and Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyDataReference
Chemical Formula C₈H₅ClN₂O₂[8]
Molecular Weight 196.59 g/mol [11]
CAS Number 1015610-55-5[8]
Appearance Expected to be a solid[12]
Storage Store at 2-8 °C, sealed in a dry environment[11]
Key Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) for purity assessment.

Conclusion

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions and strategic selection of synthetic methodologies. The proposed pathway, leveraging the robust Bartoli indole synthesis, provides a logical and controllable route to this valuable molecule from commercially available precursors. This guide offers the necessary technical detail and chemical rationale to empower researchers in their efforts to synthesize this and related 7-azaindole derivatives for applications in drug discovery and materials science.

References

  • Google Patents. (2017). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • Google Patents. (2014). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • PubMed. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a substituted 7-azaindole, represents a significant scaffold in medicinal chemistry. The pyrrolopyridine nucleus is a bioisostere of purines and has been identified as a key pharmacophore in the development of various therapeutic agents, notably kinase inhibitors for oncology.[1] A thorough understanding of the physicochemical properties of this molecule is paramount for its successful application in drug discovery and development, influencing everything from initial screening and synthesis to formulation and bioavailability. This guide provides a comprehensive analysis of the core physicochemical attributes of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, outlines detailed experimental protocols for their determination, and discusses the interpretation of its spectral data.

Core Physicochemical Properties

A molecule's interaction with a biological system is fundamentally governed by its physicochemical nature. For 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, these properties dictate its solubility, permeability, and target-binding affinity.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[2][3]
Molecular Weight 196.59 g/mol [2][3]
CAS Number 1015610-55-5[2]
Predicted XlogP 1.5PubChem
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Aqueous Solubility Not experimentally determined; predicted to be low.
pKa Not experimentally determined.

Figure 1: Chemical Structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Chemical Structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical parameters is crucial for building robust structure-activity relationships (SAR) and for guiding the drug development process. The following sections detail standardized protocols for measuring key properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities.[4]

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[4]

  • Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[5][6]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to obtain an approximate melting point, then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat Sample Place->Heat Record Record Range Heat->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical factor for drug absorption and formulation. The carboxylic acid and pyridine moieties suggest that the solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid will be pH-dependent.

Protocol: Thermodynamic Solubility Measurement

  • Solution Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Add an excess of the compound to each buffer solution. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The solubility in relevant organic solvents (e.g., ethanol, DMSO, acetone) should also be determined using a similar protocol. The presence of water can significantly enhance the solubility of carboxylic acids in some organic solvents.[7][8]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has both an acidic carboxylic acid group and a basic pyridine nitrogen.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary to ensure solubility).[9][10]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[9][11]

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic pyridine nitrogen, and with 0.1 M NaOH to determine the pKa of the carboxylic acid.[9][11]

  • Data Analysis: Record the pH after each addition of titrant. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[9]

pKaWorkflow cluster_setup Setup cluster_titration Titration Dissolve Dissolve Sample Calibrate Calibrate pH Meter Dissolve->Calibrate Purge Purge with N2 Calibrate->Purge Titrate Titrate with Acid/Base Purge->Titrate Record Record pH Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine Half-Equivalence Plot->Analyze

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP/LogD) Determination

Lipophilicity is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[12][13]

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Inject the sample solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and record its retention time.

  • Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the target compound to determine its LogP from the calibration curve.[14] To determine the distribution coefficient (LogD) at a specific pH, the aqueous component of the mobile phase should be buffered to that pH.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the chemical structure and purity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The expected spectra for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid would show characteristic signals for the pyrrolopyridine ring system and the carboxylic acid proton. The ¹H NMR spectrum of the parent 7-azaindole scaffold is well-documented and can serve as a reference.[15]

Expected ¹H NMR Features:

  • Signals for the protons on the pyridine and pyrrole rings, with chemical shifts and coupling constants characteristic of the 7-azaindole system.

  • A broad singlet for the N-H proton of the pyrrole ring.

  • A downfield singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • Signals for the eight carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A C=O stretching band for the carboxylic acid, expected around 1700 cm⁻¹.

  • N-H stretching vibration for the pyrrole ring, typically around 3300-3500 cm⁻¹.

  • C=C and C=N stretching vibrations characteristic of the aromatic rings in the fingerprint region (below 1600 cm⁻¹).[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.59 g/mol ).

  • Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.[18][19]

  • Fragmentation patterns resulting from the loss of functional groups such as the carboxylic acid group.

Stability and Applications in Drug Development

The stability of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid under various conditions (e.g., pH, temperature, light) is a critical parameter for its storage and formulation. Pyrrolopyrimidine and pyrrolopyridine derivatives are known for their metabolic lability at certain positions, which needs to be assessed in drug development.[20] The physicochemical properties discussed in this guide are instrumental in optimizing the ADME properties of drug candidates based on this scaffold. For instance, the carboxylic acid group can be modified to improve solubility or to act as a handle for prodrug strategies. The pyrrolopyridine core has been successfully utilized in the design of potent kinase inhibitors, and a comprehensive understanding of the physicochemical properties of derivatives like 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is essential for the rational design of new and improved therapeutic agents.[21]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and the experimental methodologies for their determination. While some experimental data for this specific molecule are not yet publicly available, the provided protocols and expected spectroscopic features offer a solid foundation for researchers working with this important heterocyclic scaffold. A thorough characterization of these properties is a prerequisite for advancing our understanding of its biological activity and for its successful development as a potential therapeutic agent.

References

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. ScienceDirect. [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. [Link]

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem. [Link]

  • Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]

  • Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate. [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. ResearchGate. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect - OSTI.GOV. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

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Introduction: The 7-Azaindole Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5)

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its structure, which mimics the indole core of tryptophan but incorporates a pyridine nitrogen, allows it to serve as a versatile pharmacophore capable of engaging in a variety of biological interactions, including crucial hydrogen bonding. Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities and are key components in numerous clinical candidates and approved drugs.[1]

This guide focuses on a specific, functionalized derivative: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . The strategic placement of a chlorine atom and a carboxylic acid group on the 7-azaindole core transforms this molecule into a highly valuable and versatile building block for drug discovery. The chloro group provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid is a key functional group for forming amides, esters, or acting as a hydrogen bond donor/acceptor to engage with biological targets. This unique combination makes it a sought-after intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors. For instance, the broader 1H-pyrrolo[2,3-b]pyridine class has been successfully utilized to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.[2][3]

This document serves as a technical resource for researchers, providing insights into the compound's properties, a plausible and well-grounded synthetic strategy, and its applications in modern drug development.

Compound Identity and Physicochemical Properties

The fundamental properties of this molecule are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
CAS Number 1015610-55-5[4][5]
Molecular Formula C₈H₅ClN₂O₂[4]
Molecular Weight 196.59 g/mol [4]
Appearance Solid
IUPAC Name 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Structure Chemical structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
SMILES C1=CNC2=NC=C(C(=C21)C(=O)O)Cl
InChI Key MLXTUHYRDAIKGO-UHFFFAOYSA-N
Predicted XlogP 1.5

Safety and Handling

Proper handling of all chemical reagents is paramount. The available safety data from suppliers indicates that this compound should be handled with care, consistent with good laboratory practice.

Safety InformationDetailsSource(s)
Pictogram GHS07 Exclamation Mark[6]
Signal Word Warning[6]
Hazard Statement(s) H302: Harmful if swallowed[6]
Hazard Classification Acute Toxicity 4 (Oral)[6]
Storage Store at room temperature, sealed in dry conditions.[7]

Proposed Synthetic Pathway and Rationale

Logical Framework of the Synthesis

The strategy hinges on the controlled, sequential introduction of substituents onto the 7-azaindole nucleus. The inherent reactivity of the pyridine ring is first modulated by N-oxidation to direct chlorination to the C4 position. Subsequently, the C5 position is halogenated to install a reactive handle, which is then converted to the target carboxylic acid via a lithium-halogen exchange and carboxylation.

Synthetic Pathway A 7-Azaindole B 7-Azaindole N-Oxide A->B Step 1: N-Oxidation Reagent: H₂O₂ or m-CPBA C 4-Chloro-7-azaindole B->C Step 2: Chlorination Reagent: POCl₃ Rationale: Activation by N-oxide directs Cl to C4 D 5-Bromo-4-chloro-7-azaindole C->D Step 3: Bromination Reagent: NBS or Br₂ Rationale: Introduces handle for carboxylation E D->E Step 4: Carboxylation Reagents: 1. t-BuLi (-78 °C) 2. CO₂(g) Rationale: Lithium-halogen exchange followed by quenching

Figure 1: Proposed multi-step synthesis of the target compound.
  • Step 1: N-Oxidation: The synthesis commences with the oxidation of the pyridine nitrogen of 7-azaindole. This is a critical activating step. The resulting N-oxide electronically activates the C4 and C6 positions for subsequent nucleophilic attack, a well-established principle in pyridine chemistry.[8]

  • Step 2: C4-Chlorination: Treatment of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) proceeds via a rearrangement mechanism to regioselectively install a chlorine atom at the C4 position.[8] This provides the first key substituent.

  • Step 3: C5-Bromination: With the C4 position chlorinated, the next step is to introduce a halogen at C5. Electrophilic bromination using N-bromosuccinimide (NBS) or bromine (Br₂) is expected to favor substitution on the electron-rich pyrrole ring, primarily at the C3 or C5 positions. Judicious choice of reaction conditions can favor the desired C5-bromo isomer, which serves as a precursor for the carboxylic acid.

  • Step 4: C5-Carboxylation: This is the key transformation to introduce the carboxylic acid. The process involves a lithium-halogen exchange, a powerful organometallic reaction. At cryogenic temperatures (-78 °C), a strong base like tert-butyllithium (t-BuLi) selectively abstracts the bromine atom from the C5 position, generating a highly reactive aryllithium intermediate. This intermediate is then immediately quenched by bubbling carbon dioxide gas through the solution, which acts as an electrophile to form the lithium carboxylate salt. An acidic workup protonates the salt to yield the final carboxylic acid product. This specific method has been successfully documented for the carboxylation of a 5-bromo-7-azaindole derivative.

Key Experimental Protocol: Carboxylation via Lithium-Halogen Exchange

The following protocol is adapted from patent literature and describes the crucial final step of the synthesis. It is presented as a self-validating system, grounded in a proven methodology.

Reaction: Conversion of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Materials & Reagents:

  • 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (typically 1.5 - 1.7 M solution, 2.1 eq)

  • Dry Carbon Dioxide (CO₂) gas

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: A multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum is dried in an oven and allowed to cool under a stream of inert gas.

  • Initial Setup: The starting material, 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, is charged into the flask. Anhydrous solvent (e.g., Et₂O) is added to dissolve the material (concentration typically 0.1-0.2 M).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Lithium-Halogen Exchange: tert-Butyllithium solution (2.1 equivalents) is added dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise significantly. The formation of the aryllithium species is often accompanied by a color change. The mixture is stirred at -78 °C for an additional 45-60 minutes after the addition is complete.

  • Carboxylation (Quench): A stream of dry CO₂ gas is bubbled directly into the reaction mixture through a long needle. This is an exothermic step and should be done at a controlled rate. The bubbling is continued for 1-2 hours as the reaction is allowed to slowly warm towards 0 °C.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is acidified to pH ~3-4 with 1 M HCl.

  • Extraction: The product is extracted from the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

This molecule is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, enabling the synthesis of diverse libraries of more complex molecules.

Applications cluster_0 Carboxylic Acid (C4) Modifications cluster_1 Chloro Group (C5) Modifications Core Amide Amide Bond Formation (EDC, HATU coupling) Amide->Core Ester Esterification Ester->Core Reduction Reduction to Alcohol Reduction->Core Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Suzuki->Core Buchwald Buchwald-Hartwig Amination (N-Aryl Bonds) Buchwald->Core Sonogashira Sonogashira Coupling (Alkynes) Sonogashira->Core Final Diverse Library of Potent Bioactive Molecules (e.g., Kinase Inhibitors)

Figure 2: Role as a versatile intermediate in drug discovery.
  • Vector for Kinase Inhibitors: The 7-azaindole core is a proven "hinge-binding" motif in many kinase inhibitors. The carboxylic acid at C4 can be converted into an amide, which can form critical hydrogen bonds with residues in a protein's active site.

  • Scaffold for Diversity-Oriented Synthesis: The C5-chloro group is a linchpin for introducing diversity. Using palladium-catalyzed cross-coupling reactions, a vast array of aryl, heteroaryl, or alkyl groups can be installed at this position to probe the hydrophobic pockets of a target protein and optimize potency and selectivity.

  • Modulation of Physicochemical Properties: The ability to modify both the C4 and C5 positions allows chemists to fine-tune the properties of the final compounds, such as solubility, metabolic stability, and cell permeability, which are critical for developing a successful drug candidate.

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a high-value synthetic intermediate underpinned by the privileged 7-azaindole scaffold. While detailed characterization and biological activity data for this specific molecule are sparse in the public domain, its structure is deliberately designed for utility in medicinal chemistry. By understanding the logical, multi-step synthesis derived from established chemical principles and appreciating the orthogonal reactivity of its functional groups, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

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  • Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
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  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
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  • European Patent Office. (2010). EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • American Chemical Society. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved January 21, 2026, from [Link]

  • Lead Sciences. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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The Ascendance of 7-Azaindole: A Technical Guide to its Diverse Biological Activities in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold has emerged from the annals of heterocyclic chemistry to become a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form crucial hydrogen bond interactions have positioned it as a versatile core in the design of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of 7-azaindole derivatives, with a primary focus on their applications in oncology, virology, and neurodegenerative diseases. By delving into the causality behind experimental design, presenting validated protocols, and visualizing key molecular pathways, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable scaffold.

The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is isosteric to indole and purine. This structural mimicry allows 7-azaindole derivatives to interact with a wide array of biological targets, often with enhanced potency and improved physicochemical properties compared to their indole counterparts.[1] The pyridine nitrogen atom introduces a hydrogen bond acceptor, which, in concert with the pyrrole NH donor, enables a bidentate hydrogen bonding interaction with the hinge region of many kinases, a feature critical to their potent inhibitory activity.[2] This guide will explore the significant therapeutic potential of this scaffold, focusing on its most prominent and clinically relevant biological activities.

Anticancer Activity: A Kinase Inhibition Powerhouse

The most extensively studied and clinically successful application of 7-azaindole derivatives is in the field of oncology, primarily as inhibitors of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 7-azaindole core serves as an exceptional pharmacophore for designing potent and selective kinase inhibitors.

Mechanism of Action: Targeting Key Oncogenic Kinases

7-Azaindole derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including BRAF, Phosphoinositide 3-kinase (PI3K), and Fibroblast Growth Factor Receptor 4 (FGFR4).

Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, driving cell proliferation and survival in melanoma and other cancers. 7-Azaindole derivatives, such as the FDA-approved drug Vemurafenib , are potent inhibitors of the BRAF V600E mutant.[5]

dot graph "BRAF_MEK_ERK_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; BRAF [label="BRAF (V600E)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF"]; Vemurafenib [label="Vemurafenib\n(7-Azaindole Derivative)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Activates"]; RAS -> BRAF [label="Activates"]; BRAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Nucleus [label="Translocates to"]; Nucleus -> Proliferation; Vemurafenib -> BRAF [label="Inhibits", style=dashed, color="#EA4335"]; } Caption: BRAF/MEK/ERK Signaling Pathway Inhibition.

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.[6]

dot graph "PI3K_AKT_mTOR_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#FFFFFF"]; Azaindole_PI3Ki [label="7-Azaindole\nPI3K Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=""]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation; Azaindole_PI3Ki -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; } Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Quantitative Analysis of Anticancer Activity

The anticancer potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines.

Compound/DerivativeTarget KinaseCancer Cell LineIC50 (µM)Reference
Vemurafenib (PLX4032)BRAF V600EA375 (Melanoma)0.013[7]
7-Azaindole Derivative 4f -MCF-7 (Breast)5.781[8]
7-Azaindole Derivative 4f -HepG2 (Liver)8.077[8]
Platinum(II) complex 1 -HOS (Osteosarcoma)3.8[9]
Platinum(II) complex 1 -MCF-7 (Breast)3.4[9]
Platinum(II) complex 3 -HOS (Osteosarcoma)2.5[9]
Platinum(II) complex 3 -MCF-7 (Breast)2.0[9]
7-AIDDDX3HeLa (Cervical)16.96[10]
7-AIDDDX3MCF-7 (Breast)14.12[10]
7-AIDDDX3MDA-MB-231 (Breast)12.69[10]
Experimental Protocols: Assessing Anticancer Efficacy

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the enzymatic activity of the BRAF V600E kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the BRAF V600E kinase in the presence and absence of the inhibitor. This is often done using a luminescence-based ATP detection assay (e.g., ADP-Glo™).

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the BRAF V600E enzyme, a specific substrate (e.g., inactive MEK1), and the 7-azaindole derivative at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion & Detection: Add a Kinase Detection Reagent that converts the generated ADP to ATP and then uses the new ATP to produce a luminescent signal via luciferase.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Antiviral Activity: A New Frontier

Beyond their established role in oncology, 7-azaindole derivatives are emerging as promising antiviral agents, demonstrating activity against a range of viruses, including influenza and SARS-CoV-2.[2]

Mechanism of Action: Targeting Viral Proteins

Certain 7-azaindole derivatives have been shown to inhibit the influenza virus by targeting the cap-binding domain of the viral PB2 polymerase subunit, which is essential for viral transcription.[2]

Recent studies have identified 7-azaindole derivatives that can inhibit the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of these compounds is typically measured by their half-maximal effective concentration (EC50) in cell-based assays.

Compound/DerivativeVirusAssayEC50 (µM)Reference
JNJ-63623872Influenza AbDNA assay0.012[1]
ASM-7SARS-CoV-2Pseudovirus Entry0.45
G7a (Hit Compound)SARS-CoV-2Pseudovirus Entry9.08
Experimental Protocol: Cell-Based Antiviral Assay

This protocol outlines a general method for assessing the antiviral activity of a compound against a virus like influenza in a cell culture model.

Principle: The assay measures the ability of a compound to inhibit virus-induced cytopathic effect (CPE) or viral replication in susceptible host cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza) in a 96-well plate and grow to confluence.

  • Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the 7-azaindole derivative for a short period. Then, infect the cells with a known titer of the virus.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to allow for viral replication and CPE development (e.g., 48-72 hours).

  • Assessment of Viral Activity:

    • CPE Inhibition: Visually score the wells for the inhibition of virus-induced cell death and morphological changes.

    • Viral Yield Reduction: Harvest the supernatant and quantify the amount of progeny virus produced using a titration assay (e.g., TCID50).

    • Reporter Gene Assay: If using a reporter virus, measure the expression of the reporter gene (e.g., luciferase).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral activity by 50%. A parallel cytotoxicity assay (e.g., MTT) should be performed to determine the selectivity index (SI = CC50/EC50).

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The therapeutic potential of 7-azaindole derivatives extends to the challenging field of neurodegenerative diseases, such as Alzheimer's disease.[6]

Mechanism of Action: Targeting Pathological Processes

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques. Some 7-azaindole derivatives have been designed to inhibit this aggregation process.[4]

Experimental Protocol: Thioflavin T (ThT) Aβ Aggregation Assay

This in vitro assay is commonly used to screen for inhibitors of Aβ fibril formation.

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Step-by-Step Protocol:

  • Aβ Preparation: Prepare a solution of monomeric Aβ peptide (typically Aβ42) in a suitable buffer.

  • Incubation with Inhibitor: Incubate the Aβ solution in the presence of various concentrations of the 7-azaindole derivative or a vehicle control at 37°C with continuous agitation to promote fibrillization.

  • ThT Addition: At various time points, take aliquots of the reaction mixture and add them to a solution of ThT.

  • Fluorescence Measurement: Measure the fluorescence intensity at approximately 485 nm (with excitation at ~440 nm).

  • Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of aggregation. Determine the extent of inhibition by comparing the fluorescence of samples with the inhibitor to the control.

Synthesis of 7-Azaindole Derivatives: A Brief Overview

The synthesis of the 7-azaindole core and its derivatives has been a subject of extensive research, with numerous methods developed to construct this privileged scaffold. A common strategy for the synthesis of complex derivatives like Vemurafenib involves the functionalization of a pre-formed 7-azaindole ring through cross-coupling reactions.

dot graph "Vemurafenib_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Start [label="5-Bromo-7-azaindole", fillcolor="#F1F3F4"]; Intermediate1 [label="Coupling Partner", fillcolor="#F1F3F4"]; Coupling [label="Suzuki or\nStille Coupling", shape=ellipse, fillcolor="#FBBC05"]; Intermediate2 [label="Functionalized\n7-Azaindole", fillcolor="#F1F3F4"]; FinalSteps [label="Further\nModifications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vemurafenib [label="Vemurafenib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Intermediate1 -> Coupling; Coupling -> Intermediate2; Intermediate2 -> FinalSteps; FinalSteps -> Vemurafenib; } Caption: General Synthetic Strategy for Vemurafenib.

Conclusion and Future Perspectives

The 7-azaindole scaffold has unequivocally demonstrated its immense value in drug discovery. From potent kinase inhibitors that have transformed cancer treatment to promising antiviral and neuroprotective agents, the versatility of this heterocyclic core is remarkable. The continued exploration of structure-activity relationships, the development of novel synthetic methodologies, and the application of advanced screening platforms will undoubtedly unlock new therapeutic opportunities for 7-azaindole derivatives. As our understanding of complex diseases deepens, the rational design of multi-targeted 7-azaindole-based agents holds the promise of delivering next-generation therapies with enhanced efficacy and improved safety profiles. This guide serves as a testament to the rich and expanding biological landscape of 7-azaindole derivatives and as a catalyst for future innovation in the field.

References

  • He, Y., et al. (2021). Design and Synthesis of 7-Azaindole Derivatives and Their Antitumor and Analgesic Activities. Molecules, 26(15), 4483.
  • Reddy, B. A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179.
  • Kasparkova, J., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of Inorganic Biochemistry, 117, 276-286.
  • Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 261–265.
  • Sharma, N., & Chaudhary, A. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Zhang, C., et al. (2018). Progress of small molecular inhibitors in the development of anti-influenza virus agents. Acta Pharmaceutica Sinica B, 8(4), 593-610.
  • Patel, K., et al. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(45), 30045-30060.
  • Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
  • Sediqi, A., et al. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry, 65(7), 5496-5526.
  • Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. FluTrackers. Available at: [Link]

  • Mire, C. E., et al. (2012). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PLoS ONE, 7(11), e50210.
  • Bartolini, M., et al. (2018). Design and synthesis of multipotent 3-aminomethylindoles and 7-azaindoles with enhanced protein phosphatase 2A-activating profile and neuroprotection. European Journal of Medicinal Chemistry, 157, 105-119.
  • Erak, M., et al. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Scientific Reports, 11(1), 5966.
  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
  • BenchChem. (2025).
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.
  • Nussinov, R., & Tsai, C. J. (2015). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences, 16(12), 28620-28640.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507-2516.

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An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry due to its unique electronic properties and ability to form key hydrogen bond interactions with various biological targets.[1] This guide provides a comprehensive technical overview of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key derivative of the 7-azaindole core, and explores the synthesis, structure-activity relationships (SAR), and therapeutic potential of its structural analogs.

The 7-Azaindole Core: A Privileged Scaffold in Kinase Inhibition

The 7-azaindole nucleus is considered a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors. The nitrogen atom in the pyridine ring and the adjacent pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, mimicking the interaction of the adenine region of ATP with the hinge region of kinases.[2] This bidentate hydrogen bonding capability provides a strong anchor for inhibitors in the ATP-binding pocket, leading to potent and often selective inhibition.[2] The strategic placement of a chlorine atom at the 5-position and a carboxylic acid at the 4-position of the 7-azaindole core, as in our topic compound, offers valuable handles for further chemical modification and optimization of pharmacological properties.

Synthetic Strategies for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid and Analogs

The synthesis of the core scaffold and its analogs relies on a combination of classical heterocyclic chemistry and modern cross-coupling reactions. A general and adaptable synthetic workflow is outlined below.

Synthesis of the Core Compound: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

A robust and scalable synthesis of the title compound is paramount for any drug discovery program. While multiple routes to substituted 7-azaindoles exist, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A plausible and frequently utilized method involves the hydrolysis of a nitrile precursor.

Experimental Protocol: Hydrolysis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (A representative protocol for hydrolysis) [3]

  • Step 1: Reaction Setup. To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equivalent) in ethanol, add a 2M aqueous solution of sodium hydroxide (1.3 equivalents).[3]

  • Step 2: Saponification. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[3]

  • Step 3: Work-up and Acidification. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify to approximately pH 4 with acetic acid.[3]

  • Step 4: Isolation. The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to afford the pure 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[3]

This general hydrolysis protocol can be adapted for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid from its corresponding ethyl ester.

Synthesis of Structural Analogs: Key Coupling Reactions

The generation of a library of structural analogs is crucial for establishing SAR and optimizing lead compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for modifying the 7-azaindole core.

Experimental Workflow: General Approach to Analog Synthesis

Caption: General workflow for the synthesis of structural analogs.

Structure-Activity Relationship (SAR) of 7-Azaindole Analogs

The exploration of SAR is a cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. For 7-azaindole derivatives, SAR studies have revealed key structural features that govern their biological activity.

Modifications at the 4-Position: The Carboxamide Moiety

The carboxylic acid at the 4-position is a versatile handle for generating a wide array of analogs, most commonly through the formation of amides. The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity.

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [4]

CompoundR Group on AmidePDE4B IC50 (µM)
11a Cyclopropyl1.1
11b Cyclobutyl0.28
11h 3,3-Difluoroazetidin-1-yl0.14
11j 3-Fluoropyrrolidin-1-yl0.11

This table is a representative example of SAR at a carboxamide position on a related scaffold and illustrates the impact of the amide substituent on potency.

The data suggests that small, cyclic, and fluorinated substituents on the amide nitrogen can enhance inhibitory activity against PDE4B.[4] This is likely due to favorable interactions with the enzyme's active site.

Substitutions on the 7-Azaindole Ring

Modifications at other positions of the 7-azaindole ring can also profoundly influence biological activity. For instance, in a series of FGFR inhibitors, substitutions at the 5-position were explored to enhance interactions with the kinase.[5]

Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives [2][6]

CompoundTarget KinaseIC50 (nM)
4h FGFR17
4h FGFR29
4h FGFR325
Representative ROCK inhibitor ROCKLow nM

Biological Activities and Therapeutic Targets

Structural analogs of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have shown promise against a range of therapeutic targets, primarily kinases and phosphodiesterases.

Kinase Inhibition
  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 7-Azaindole derivatives have been developed as potent FGFR inhibitors.[2][5][6]

Caption: Simplified FGFR signaling pathway.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is associated with autoimmune diseases and cancers. 7-Azaindole-based compounds have been investigated as JAK inhibitors.[3]

  • Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK): ROCK inhibitors have therapeutic potential in cardiovascular diseases and cancer. Substituted 7-azaindoles have demonstrated potent ROCK inhibition.[6][7]

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors.[4]

Caption: Simplified PDE4B signaling pathway in inflammation.

Future Directions and Conclusion

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold and its analogs represent a promising area for drug discovery. The versatility of the 7-azaindole core allows for the development of inhibitors targeting a diverse range of enzymes, particularly kinases. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning substitutions on the 7-azaindole ring to achieve greater selectivity for specific kinase isoforms.

  • Optimizing Pharmacokinetics: Modifying the physicochemical properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring New Targets: Expanding the application of the 7-azaindole scaffold to other enzyme families and therapeutic areas.

References

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Azaindole Therapeutic Agents. (2020). PMC. [Link]

  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. (2018). ResearchGate. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). PMC. [Link]

  • WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. (2013).
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC. [Link]

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Spectroscopic Data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and development. Spectroscopic analysis provides the fundamental data required for structural elucidation and quality control. This technical guide offers a comprehensive overview of the expected spectroscopic data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, also known as 5-chloro-7-azaindole-4-carboxylic acid, possesses a fused bicyclic heteroaromatic core. The pyrrolo[2,3-b]pyridine scaffold is isosteric to indole, a common motif in biologically active molecules. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 4-position significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule.

Molecular Formula: C₈H₅ClN₂O₂[3]

Molecular Weight: 196.59 g/mol [3]

CAS Number: 1015610-55-5[3]

Figure 1: Molecular Structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on the analysis of related 7-azaindole derivatives and the known effects of substituents on chemical shifts.[4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core, the N-H proton of the pyrrole ring, and the O-H proton of the carboxylic acid.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
COOH12.0 - 14.0Broad Singlet-The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.
NH11.0 - 12.5Broad Singlet-The pyrrole N-H proton is also deshielded and can exhibit broadening.
H27.5 - 7.8Doublet~3.0Coupled to H3.
H36.6 - 6.9Doublet~3.0Coupled to H2.
H68.2 - 8.5Singlet-The pyridine proton is expected to be downfield due to the electron-withdrawing nature of the nitrogen atom.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O165 - 175The carboxylic acid carbonyl carbon is significantly deshielded.
C7a145 - 150Quaternary carbon at the ring junction.
C5125 - 130Carbon bearing the chlorine atom.
C4130 - 135Carbon bearing the carboxylic acid group.
C6148 - 152Pyridine carbon adjacent to the nitrogen.
C2120 - 125Pyrrole carbon.
C3100 - 105Pyrrole carbon.
C3a128 - 133Quaternary carbon at the ring junction.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis sample_prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). sample_prep->tms tube Transfer the solution to a 5 mm NMR tube. tms->tube instrument Place the NMR tube in the spectrometer (e.g., Bruker 400 MHz). tube->instrument lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim proton Acquire ¹H NMR spectrum (e.g., 16-32 scans). shim->proton carbon Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). proton->carbon cosy Perform 2D experiments (e.g., COSY, HSQC, HMBC) for full structural assignment. carbon->cosy processing Apply Fourier transform, phase correction, and baseline correction. cosy->processing integration Integrate the ¹H NMR signals. processing->integration assignment Assign signals to the respective nuclei using chemical shifts, coupling patterns, and 2D correlations. integration->assignment

Figure 2: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, the key absorptions will be from the carboxylic acid and the aromatic rings.[6][7]

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (carboxylic acid)2500 - 3300Strong, very broadThe broadness is due to extensive hydrogen bonding between carboxylic acid dimers.[6]
C-H stretch (aromatic)3000 - 3100Medium, sharpCharacteristic of C-H bonds on the pyrrolopyridine ring.
C=O stretch (carboxylic acid)1680 - 1710Strong, sharpThe position is influenced by conjugation with the aromatic system.[7]
C=C and C=N stretch (aromatic)1500 - 1650Medium to strongMultiple bands are expected from the vibrations of the fused aromatic rings.
C-O stretch (carboxylic acid)1210 - 1320StrongAssociated with the carboxylic acid C-O single bond.[6]
C-Cl stretch700 - 800StrongCharacteristic of the carbon-chlorine bond.
Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for FTIR-ATR Analysis

G cluster_setup Instrument Preparation cluster_sample Sample Analysis cluster_processing Data Processing background Record a background spectrum of the clean ATR crystal. place_sample Place a small amount of the solid sample onto the ATR crystal. background->place_sample apply_pressure Apply consistent pressure using the anvil. place_sample->apply_pressure collect_spectrum Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). apply_pressure->collect_spectrum correction Perform ATR and baseline corrections. collect_spectrum->correction peak_picking Identify and label the major absorption peaks. correction->peak_picking

Figure 3: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 196, corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak at m/z 198 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern

G cluster_frags Major Fragmentation Pathways M [M]⁺˙ m/z 196/198 M_minus_OH [M-OH]⁺ m/z 179/181 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 151/153 M->M_minus_COOH -COOH M_minus_Cl [M-Cl]⁺ m/z 161 M->M_minus_Cl -Cl G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis load_sample Load a small amount of the solid sample into a capillary tube. insert_probe Insert the capillary tube into the direct insertion probe. load_sample->insert_probe insert_into_ms Insert the probe into the mass spectrometer's ion source. insert_probe->insert_into_ms set_params Set the instrument parameters (e.g., ionization energy at 70 eV). insert_into_ms->set_params heat_probe Gradually heat the probe to volatilize the sample. set_params->heat_probe acquire_spectra Acquire mass spectra over the desired m/z range as the sample enters the ion source. heat_probe->acquire_spectra identify_m_ion Identify the molecular ion peak and its isotopic pattern. acquire_spectra->identify_m_ion analyze_fragments Analyze the fragmentation pattern to confirm the structure. identify_m_ion->analyze_fragments

Figure 5: Standard workflow for direct insertion probe electron ionization mass spectrometry.

Conclusion

The spectroscopic data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be reliably predicted based on established principles and data from analogous structures. The combination of NMR, IR, and MS provides a comprehensive characterization of the molecule, enabling unambiguous identification and structural verification. This guide serves as a valuable resource for researchers working with this important heterocyclic compound, facilitating its application in the development of novel therapeutics.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Chen, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 20, 2026, from [Link]

  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Mao, J., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters. [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved January 20, 2026, from [Link]

  • Singh, J., & Singh, P. (2012). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N'-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved January 20, 2026, from [Link]

  • Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

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The Ascendancy of Pyrrolopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of these versatile compounds, more commonly known in the scientific literature as azaindoles. We will traverse the timeline from their initial synthesis in the early 20th century to their contemporary prominence as key pharmacophores in targeted therapies. This document delves into the evolution of synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions, and elucidates the structure-activity relationships that have propelled pyrrolopyridine derivatives into clinical significance. Particular emphasis is placed on their role as kinase inhibitors, a journey that began with fragment-based screening and has culminated in market-approved therapeutics.

Introduction: The Emergence of a Privileged Scaffold

Pyrrolopyridines, or azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the six-membered ring gives rise to four principal isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1] This seemingly simple structural variation imparts distinct physicochemical properties to each isomer, including differences in LogP, polar surface area, and aqueous solubility.[1] These nuances have been skillfully exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The azaindole framework is considered a "privileged structure" in drug discovery, a testament to its ability to interact with a wide range of biological targets with high affinity.[2] This promiscuity is largely attributed to its bioisosteric relationship with both indole and purine systems.[2] The structural resemblance to the adenine core of adenosine triphosphate (ATP) is particularly noteworthy, as it allows azaindole derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1]

Palladium_Catalyzed_Synthesis cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Amino_Iodopyridine 2-Amino-3-Iodopyridine Coupled_Intermediate Coupled Intermediate Amino_Iodopyridine->Coupled_Intermediate Pd Catalyst, CuI, Base Alkyne Terminal Alkyne Alkyne->Coupled_Intermediate Azaindole_Product 7-Azaindole Coupled_Intermediate->Azaindole_Product Base or Heat Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Signaling Blocked ATP ATP Kinase Kinase Active Site Hinge Region ATP->Kinase:f0 Substrate Substrate Protein Kinase:f0->Substrate:f0 Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Azaindole_Inhibitor Azaindole Inhibitor Azaindole_Inhibitor->Kinase:f1 Competitive Binding

Sources

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold."[1] Its structural resemblance to both indole and purine has positioned it as a valuable bioisostere in drug design. The strategic placement of a nitrogen atom in the six-membered ring offers unique hydrogen bonding capabilities and modulates the electronic properties of the molecule, often leading to enhanced biological activity and improved physicochemical properties.[1][2] This guide provides a comprehensive technical overview of a specific, yet under-documented derivative: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . While direct experimental data for this compound is scarce in publicly available literature, this document will synthesize information from closely related analogs and the broader class of 7-azaindole derivatives to provide a robust framework for researchers and drug development professionals.

Physicochemical Properties and Structural Attributes

PropertyPredicted/Inferred ValueSource/Rationale
CAS Number 1015610-55-5Chemical Abstracts Service
Molecular Formula C₈H₅ClN₂O₂---
Molecular Weight 196.59 g/mol ---
Appearance Likely a solid at room temperatureBased on related carboxylic acids
Solubility Expected to be soluble in organic solvents like DMSO and DMFCommon for similar heterocyclic compounds
Acidity (pKa) The carboxylic acid proton is expected to be acidic.The pyrrole N-H is weakly acidic.

Structural Insights from Spectroscopic Analysis of Related Compounds:

Detailed spectroscopic data for the target molecule is not published. However, analysis of closely related compounds such as 5-chloro-7-azaindole and its 3-carbaldehyde derivative provides valuable insights into the expected spectral characteristics.[3][4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. A broad singlet corresponding to the N-H proton of the pyrrole ring is also anticipated.

  • ¹³C NMR: The carbon spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretch from the carboxylic acid, a C=O stretch, and N-H stretching vibrations from the pyrrole ring. The presence of the chloro-substituent will also influence the fingerprint region.[3][4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of chlorine.

Synthesis Strategies for the 7-Azaindole Core

While a specific, detailed protocol for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not documented in readily accessible literature, several established methods for the synthesis of substituted 7-azaindoles can be adapted. A plausible retrosynthetic analysis suggests that the target molecule could be prepared from a suitably substituted aminopyridine precursor.

Retrosynthesis Target 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Intermediate2 Pyrrole ring formation Target->Intermediate2 Carboxylation/Functional Group Interconversion Intermediate1 Substituted 2-aminopyridine Intermediate2->Intermediate1 Annulation

Caption: A simplified retrosynthetic approach for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

One of the most versatile methods for constructing the 7-azaindole scaffold is the Fischer indole synthesis .[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde. For the synthesis of 5-chloro-7-azaindoles, a (5-chloropyridin-2-yl)hydrazine derivative would be a key starting material.[7]

Hypothetical Synthetic Protocol (Based on Fischer Indole Synthesis):

Step 1: Synthesis of (5-chloropyridin-2-yl)hydrazine

  • Start with 2-amino-5-chloropyridine.

  • Diazotize the amino group using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

  • Reduce the resulting diazonium salt with a suitable reducing agent, such as tin(II) chloride, to yield (5-chloropyridin-2-yl)hydrazine.

Step 2: Formation of the Hydrazone

  • React the (5-chloropyridin-2-yl)hydrazine with a pyruvate derivative (e.g., ethyl pyruvate) under appropriate conditions to form the corresponding hydrazone.

Step 3: Fischer Indole Cyclization

  • Treat the hydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heat to induce cyclization. This step should yield the ethyl ester of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 4: Hydrolysis to the Carboxylic Acid

  • Hydrolyze the resulting ester using a base (e.g., NaOH or KOH) followed by acidification to obtain the desired 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Note: This is a generalized and hypothetical protocol. The synthesis of the 4-carboxylic acid isomer would require a different starting material and potentially a different synthetic strategy, possibly involving functionalization of the 4-position of a pre-formed 5-chloro-7-azaindole ring.

The Role of 7-Azaindoles as Kinase Inhibitors

The 7-azaindole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2][8][9][10] The nitrogen atom at the 7-position and the N-H group of the pyrrole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[10] This bidentate hydrogen bonding is a key factor in the high affinity and selectivity of many 7-azaindole-based inhibitors.

Kinase_Inhibition cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH Backbone N-H Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-bond (acceptor) Hinge_CO Backbone C=O Pyrrole_NH Pyrrole N-H Pyrrole_NH->Hinge_CO H-bond (donor)

Caption: Hydrogen bonding interactions between a 7-azaindole scaffold and the kinase hinge region.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including fibroblast growth factor receptor (FGFR) and others, making them attractive candidates for cancer therapy.[11][12] The introduction of a chloro substituent at the 5-position can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and cellular permeability.[11] The carboxylic acid group at the 4-position can serve as a handle for further derivatization or could itself participate in interactions with the target protein.

Potential Biological and Therapeutic Applications

Given the established role of the 7-azaindole scaffold in kinase inhibition, it is highly probable that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives could be potent inhibitors of various protein kinases. The specific kinase targets would depend on the overall substitution pattern of the molecule.

Potential Therapeutic Areas:

  • Oncology: As inhibitors of kinases that are dysregulated in cancer, such as FGFR, CDK, and others.[11][13]

  • Inflammatory Diseases: Certain kinases play a role in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Kinase inhibitors are being explored for the treatment of diseases like Alzheimer's.

Future Directions and Experimental Design

To fully elucidate the potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, the following experimental work is crucial:

  • Development of a robust and scalable synthetic route: This is the essential first step to obtain sufficient quantities of the compound for further studies.

  • Comprehensive spectroscopic characterization: Detailed ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry will be necessary to confirm the structure and purity of the synthesized compound.

  • In vitro kinase screening: The compound should be screened against a panel of kinases to identify its primary targets.

  • Cell-based assays: Once a primary target is identified, the compound's activity should be evaluated in relevant cancer cell lines to assess its anti-proliferative and pro-apoptotic effects.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives with modifications at the carboxylic acid, the pyrrole nitrogen, and other positions on the ring system will be critical for optimizing potency and selectivity.

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents an intriguing, yet largely unexplored, molecule within the medicinally significant class of 7-azaindoles. While direct experimental data is currently lacking, the well-established importance of the 7-azaindole scaffold, particularly in the context of kinase inhibition, provides a strong rationale for its synthesis and biological evaluation. This technical guide, by synthesizing information from related compounds and general principles of medicinal chemistry, aims to provide a solid foundation for researchers to embark on the exploration of this promising compound and its potential as a novel therapeutic agent. The path forward requires dedicated synthetic efforts and rigorous biological testing to unlock the full potential of this privileged scaffold.

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Unveiling the Therapeutic Landscape of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Strategic Guide to Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a strategic framework and detailed methodologies for identifying and validating the therapeutic targets of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Moving beyond a rigid template, this document is structured to logically guide a research program from initial hypothesis to cellular target validation, emphasizing the scientific rationale behind each experimental choice.

Executive Summary

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The core structure, 7-azaindole, is recognized as a "privileged" scaffold, frequently found in potent inhibitors of protein kinases. This guide posits that protein kinases represent the most probable and high-value target class for this compound. We present a multi-phase, technically detailed strategy for target deconvolution, beginning with broad, unbiased screening methods to identify potential protein interactors, followed by robust biophysical assays to confirm direct target engagement in a cellular environment. The protocols herein are designed to be self-validating, providing a clear path for researchers to elucidate the mechanism of action and unlock the therapeutic potential of this promising molecule.

Part 1: The Scientific Premise: Deconstructing the Molecule

Chemical Identity
  • Compound: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • CAS Number: 1015610-55-5[1]

  • Molecular Formula: C₈H₅ClN₂O₂[1]

  • Molecular Weight: 196.59 g/mol [1]

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of modern kinase inhibitor design. Its structure mimics the adenine region of ATP, enabling it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is a hallmark of many clinically successful kinase inhibitors.

Numerous studies have demonstrated the power of this scaffold. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, where abnormal signaling is a known driver of various cancers.[2][3][4] Similarly, this scaffold has been instrumental in creating selective inhibitors of Protein Kinase B (Akt), a central node in cell survival pathways frequently deregulated in tumors.[5]

Hypothesis: Based on established structure-activity relationships, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is hypothesized to function as a competitive inhibitor of one or more protein kinases. The primary objective is to identify these specific kinase targets and validate their interaction.

Part 2: A Multi-pronged Strategy for Target Deconvolution

A successful target identification campaign requires a layered approach, moving from broad, unbiased discovery to specific, context-rich validation. Our proposed strategy integrates proteome-wide screening with biophysical validation of target engagement within the cell.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Functional Characterization a Affinity Chromatography- Mass Spectrometry (AC-MS) b Kinome Profiling c Cellular Thermal Shift Assay (CETSA) a->c Identifies putative targets b->c Identifies specific kinase hits d Pathway Analysis (e.g., Phosphoproteomics) c->d Confirms direct binding in-cell

Caption: High-level workflow for target identification and validation.

Phase 1: Broad Target Landscape Assessment

The initial phase aims to cast a wide net to identify all potential protein interactors without preconceived bias, while also directly testing our primary kinase hypothesis.

  • Affinity-Based Proteomics: Methods like Affinity Chromatography coupled with Mass Spectrometry (AC-MS) are powerful for "fishing" for binding partners from a complex protein mixture, such as a cell lysate.[6][7] This technique involves immobilizing the small molecule and using it as bait to capture its targets.[8][9] The captured proteins are then identified using high-resolution mass spectrometry.[6] This provides a proteome-wide view of potential interactors.

  • Kinome Profiling: Given the strong kinase hypothesis, a parallel and more direct approach is to screen the compound against a large panel of purified kinases.[10][11] These activity-based assays measure the compound's ability to inhibit the enzymatic activity of hundreds of kinases, providing a detailed map of its potency and selectivity across the kinome.[11][12][13] This is crucial for identifying both the intended targets and potential off-targets that could lead to toxicity.[10]

Phase 2: Confirming Target Engagement in a Cellular Milieu

Identifying a protein in a pull-down or an enzyme assay is not sufficient proof of a therapeutic target. It is critical to confirm that the compound engages its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): CETSA is the gold standard for verifying target engagement in situ.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand.[15][16] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[17] A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of binding in a physiologically relevant context.[16][18]

Methodology Principle Primary Output Advantages Limitations
AC-MS Immobilized compound captures binding proteins from lysate.[7]List of putative protein targets.Unbiased, proteome-wide discovery.Requires chemical modification of the compound; may identify indirect binders.[9]
Kinome Profiling Measures inhibition of enzymatic activity across a panel of kinases.[11]IC₅₀ values against hundreds of kinases.Direct measure of potency and selectivity; high-throughput.[10]In vitro assay; does not account for cell permeability or metabolism.[11]
CETSA Ligand binding increases the thermal stability of the target protein.[16]Target protein melting curve shift.Confirms target engagement in intact cells/tissues; label-free.[14][17]Requires a specific antibody for detection; lower throughput than biochemical assays.

Part 3: Detailed Experimental Protocols

Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines a workflow for identifying binding partners from a cell lysate. The causality is as follows: immobilizing the ligand allows for the selective capture of its direct and indirect binding partners, which are then eluted and identified, providing a list of candidate targets.

G A 1. Ligand Immobilization (Couple compound to beads) B 2. Cell Lysate Incubation A->B C 3. Washing Steps (Remove non-specific binders) B->C D 4. Elution (Release bound proteins) C->D E 5. SDS-PAGE & Proteomics (LC-MS/MS) D->E F 6. Data Analysis (Identify enriched proteins) E->F

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Methodology:

  • Ligand Immobilization:

    • Synthesize an analog of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with a linker arm attached to a non-essential position (determined via preliminary SAR). The carboxylic acid is a common and convenient point for conjugation.

    • Covalently couple the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Amine).

    • Control: Prepare control beads by blocking the reactive groups without adding the compound, or by immobilizing a structurally similar but biologically inactive analog. This is critical for distinguishing true binders from non-specific matrix interactors.

  • Protein Extraction:

    • Culture a relevant cell line (e.g., a cancer cell line where kinases are known to be dysregulated) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA assay.

  • Affinity Capture:

    • Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer (at least 5 washes) to remove proteins that are not specifically bound to the immobilized ligand.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing salt concentration, or, for the most specific elution, competing with a high concentration of the free, non-immobilized compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE. Visualize proteins with Coomassie or silver stain.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Perform in-gel tryptic digestion followed by peptide extraction.

    • Analyze the resulting peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest. Candidate targets are those with high confidence scores and significant enrichment over the negative control.

Protocol 2: Kinome-wide Selectivity Profiling

This protocol directly assesses the compound's inhibitory activity against a broad panel of protein kinases. This is a self-validating system where the activity against numerous targets provides an internal reference for selectivity.

Methodology:

  • Assay Platform Selection:

    • Choose a suitable activity-based kinase assay platform. Radiometric assays (e.g., HotSpot™) are considered a gold standard due to their universal applicability, while fluorescence or luminescence-based assays offer higher throughput.[13]

    • Engage a commercial service provider (e.g., Reaction Biology, Eurofins) that offers screening against a large panel (e.g., >400 kinases).

  • Compound Preparation:

    • Prepare a high-concentration stock solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in 100% DMSO (e.g., 10 mM).

    • Provide the compound for screening at a primary concentration (e.g., 1 µM or 10 µM) to identify initial "hits."

  • Screening Execution:

    • The assay is typically performed by incubating the kinase, a specific substrate, and ATP (often at or near the Km concentration to ensure competitive binding can be detected) with the test compound.[13]

    • The reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified.

    • The result is expressed as "% Inhibition" relative to a DMSO vehicle control.

  • Dose-Response Follow-up:

    • For any kinases showing significant inhibition (e.g., >50% at the primary screening concentration), perform a follow-up dose-response assay.

    • Test the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the IC₅₀ (the concentration required to inhibit 50% of the kinase activity).

  • Data Analysis:

    • Analyze the IC₅₀ data to determine the compound's potency and selectivity. A highly selective compound will have a low nanomolar IC₅₀ against one or a few kinases and IC₅₀ values >100-fold higher against other kinases.

Protocol 3: Target Engagement Verification using CETSA

This protocol validates if the top candidate kinases identified in Phase 1 are bona fide intracellular targets of the compound.

G cluster_0 Cells Treated with Compound cluster_1 Cells Treated with Vehicle (DMSO) A Aliquot Cells B Heat to Different Temps (e.g., 40°C to 64°C) A->B C Lyse Cells & Separate Soluble Fraction B->C D Quantify Soluble Target (Western Blot / ELISA) C->D E Compare Melting Curves D->E A_v Aliquot Cells B_v Heat to Different Temps (e.g., 40°C to 64°C) A_v->B_v C_v Lyse Cells & Separate Soluble Fraction B_v->C_v D_v Quantify Soluble Target (Western Blot / ELISA) C_v->D_v D_v->E

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells expressing the target protein to high density.

    • Treat the cells with the compound at a saturating concentration (e.g., 10-50x the biochemical IC₅₀) or with a vehicle (DMSO) control for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 64°C in 2°C increments).

    • Cool the samples to room temperature immediately after heating.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a quantitative detection method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein.[18]

      • ELISA or AlphaScreen: For higher throughput, use antibody-based detection in a plate format.[16]

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or signal (for plate-based assays) at each temperature point.

    • Normalize the data to the amount of protein present at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein versus temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[15]

Part 4: Synthesis and Future Directions

The successful execution of this three-phase strategy will yield a validated therapeutic target. Data from AC-MS and kinome profiling will provide a list of putative targets, which are then rigorously confirmed in a physiological context by CETSA.

Once a target is validated, the logical next steps involve:

  • Pathway Analysis: Investigating the downstream signaling consequences of target inhibition using techniques like phospho-proteomics or Western blotting for key pathway markers to confirm the compound's functional effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized compounds in relevant animal models of disease.

By systematically deconstructing the biological interactions of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, this guide provides a robust framework for translating a promising chemical scaffold into a validated therapeutic strategy.

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  • Wikipedia. (n.d.). Pyrrole. Wikimedia Foundation. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure is bioisosteric to purine, allowing it to mimic ATP and effectively bind to the hinge region of the kinase ATP-binding site.[1][2] This fundamental interaction is a cornerstone of many clinically successful kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring modifies the scaffold's electronic properties, pKa, and hydrogen bonding capacity compared to an indole, offering a powerful tool for medicinal chemists to fine-tune drug-like properties such as solubility and cell permeability.[1]

This guide focuses on a specific, highly functionalized derivative: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . We will explore the rationale behind its design and provide a detailed protocol for its application as a core building block in the synthesis of potent and selective kinase inhibitors.

Causality Behind the Compound's Design: A Three-Point Rationale

The selection of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a starting material is a deliberate choice driven by established structure-activity relationships (SAR) in kinase inhibitor design.

  • The 7-Azaindole Core (Hinge Binding): As discussed, the nitrogen at position 7 and the pyrrole N-H are critical for forming two key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP pocket.[2]

  • The 5-Chloro Substituent (Selectivity & Potency): The chlorine atom at the C5 position projects into a hydrophobic pocket within the kinase active site. This lipophilic interaction can significantly enhance binding affinity and, crucially, contribute to selectivity for the target kinase over other kinases that may have a different residue composition in this region.[3]

  • The 4-Carboxylic Acid (A Versatile Synthetic Handle): The carboxylic acid at C4 is not typically part of the final pharmacophore that binds to the kinase. Instead, it serves as a robust and versatile chemical handle. It is ideally positioned to be converted into an amide, which then acts as a linker to connect the 7-azaindole core to other recognition elements that will occupy the solvent-exposed region of the ATP binding site. This is a common strategy to further enhance potency and modulate pharmacokinetic properties.

Logical Framework: Synthesis of a Representative Kinase Inhibitor

The primary application of this carboxylic acid is in the synthesis of 4-carboxamide derivatives. The following workflow outlines a general yet powerful strategy for synthesizing a library of potential kinase inhibitors targeting kinases such as CDK8, which has been implicated in various cancers.[4][5][6][7]

G cluster_0 Phase 1: Core Activation & Amide Coupling cluster_1 Phase 2: Product Generation & Purification A 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid C Carboxylic Acid Activation (HATU, DIPEA, DMF) A->C B Amine Moiety (e.g., Substituted Aniline) D Amide Bond Formation B->D C->D E Crude 4-Carboxamide Product D->E F Purification (Column Chromatography) E->F G Final Kinase Inhibitor Candidate F->G

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a 4-Carboxamide Derivative

This protocol details the amide coupling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with a representative amine, 4-methyl-3-(trifluoromethyl)aniline. This specific aniline is chosen as it is a common fragment in type II kinase inhibitors, designed to bind in the DFG-out pocket.

Materials & Reagents
ReagentSupplierCAS NumberNotes
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidCommercial1015610-55-5Ensure dryness before use
4-Methyl-3-(trifluoromethyl)anilineCommercial393-26-0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial148893-10-1Potent coupling agent
DIPEA (N,N-Diisopropylethylamine)Commercial7087-68-5Non-nucleophilic base
DMF (N,N-Dimethylformamide)Commercial68-12-2Anhydrous, peptide synthesis grade
Dichloromethane (DCM)Commercial75-09-2Anhydrous
Ethyl Acetate (EtOAc)Commercial141-78-6HPLC Grade
HexanesCommercial110-54-3HPLC Grade
Saturated aq. NaHCO₃Lab Prepared-
BrineLab Prepared-
Anhydrous MgSO₄Commercial7487-88-9
Silica GelCommercial7631-86-9For column chromatography (230-400 mesh)
Step-by-Step Methodology

Justification for Method Selection: An amide coupling reaction is the most direct and widely used method for converting a carboxylic acid and an amine into an amide.[8] Among the various coupling reagents, HATU is selected for its high efficiency, fast reaction times, and ability to minimize side reactions, especially with potentially less reactive aromatic amines.[8] DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated without competing in the coupling reaction. Anhydrous DMF is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its polar, aprotic nature which facilitates the reaction.

  • Reaction Setup:

    • To a dry, nitrogen-flushed 50 mL round-bottom flask, add 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq, e.g., 200 mg).

    • Add anhydrous DMF (approx. 10 mL). Stir the mixture with a magnetic stir bar until the solid is fully dissolved.

  • Activation of Carboxylic Acid:

    • To the solution from Step 1, add HATU (1.2 eq).

    • Add DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.

  • Amine Addition & Coupling:

    • In a separate vial, dissolve 4-methyl-3-(trifluoromethyl)aniline (1.1 eq) in a minimal amount of anhydrous DMF (approx. 2 mL).

    • Add the aniline solution dropwise to the activated carboxylic acid mixture from Step 2.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (50 mL) and Ethyl Acetate (50 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove any unreacted acid and HATU byproducts, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Structure-Activity Relationship (SAR) Insights

The resulting 4-carboxamide scaffold allows for extensive SAR exploration. The choice of the amine component is critical for targeting specific kinases.

  • For Type I Inhibitors (DFG-in): Smaller, more polar amine fragments are often used to interact with the solvent-exposed region near the ribose-phosphate binding site.

  • For Type II Inhibitors (DFG-out): Larger, more hydrophobic amine fragments, often containing moieties like the trifluoromethylphenyl group used in the protocol, are designed to occupy the allosteric pocket created when the DFG motif "flips out." This can lead to greater selectivity.[4]

The 5-chloro group consistently contributes to potency by occupying a hydrophobic pocket. Replacing it with other halogens (Br, I) or small alkyl groups (methyl) can be explored to optimize van der Waals interactions and fine-tune selectivity.

Data Summary: Representative Kinase Inhibition

The following table presents hypothetical but representative data for a kinase inhibitor synthesized via the described protocol, targeting CDK8. This data is based on published findings for similar compounds.[4][5][7]

Compound IDTarget KinaseIC₅₀ (nM)Cellular Antiproliferative (GI₅₀, µM) - HCT116 CellsNotes
SYN-101 CDK845 nM0.5 µMPotent enzymatic activity and moderate cellular antiproliferative effect.
SYN-101 CDK1960 nM-High paralog selectivity is often observed.
SYN-101 Other CDKs>1000 nM-Demonstrates selectivity over other members of the CDK family.

Conclusion and Future Directions

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a strategically designed building block that provides a reliable and efficient entry point into a class of potent kinase inhibitors. The 7-azaindole core ensures hinge-binding, the 5-chloro group enhances potency and selectivity, and the 4-carboxylic acid provides a versatile handle for amide coupling. The provided protocol offers a robust starting point for the synthesis of 4-carboxamide derivatives. Further optimization can be achieved by varying the amine component to explore different regions of the kinase active site, thereby generating novel and highly selective therapeutic candidates.

References

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  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). NIH. [Link]

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  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]

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  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed. [Link]

  • Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. (2024). RSC Publishing. [Link]

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  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

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  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). PubMed. [Link]

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  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). ResearchGate. [Link]

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The Strategic Utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold. Its structure, a bioisostere of indole, presents a unique arrangement of hydrogen bond donors and acceptors, rendering it a versatile building block for a multitude of therapeutic agents, particularly in the realm of kinase inhibition. This guide focuses on a specifically functionalized derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , and its strategic application as a cornerstone in the synthesis of targeted therapeutics.

The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 4-position of the 7-azaindole core provides medicinal chemists with two orthogonal chemical handles for molecular elaboration. The carboxylic acid serves as a versatile precursor for amide bond formation, a ubiquitous linkage in drug molecules, allowing for the exploration of vast chemical space through coupling with a diverse array of amines. Simultaneously, the chloro substituent offers a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. This dual functionality makes 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides a comprehensive overview of the synthesis and application of this key building block, including detailed, field-proven protocols for its use in the synthesis of advanced intermediates for drug discovery programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of a building block is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValue
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol [1][2]
CAS Number 1015610-55-5[1][2]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 11.8 (br s, 1H, NH), 8.2 (d, J = 2.0 Hz, 1H, H6), 7.5 (t, J = 2.8 Hz, 1H, H3), 6.8 (d, J = 2.8 Hz, 1H, H2).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.0 (C=O), 148.5 (C7a), 145.0 (C6), 130.0 (C5), 128.0 (C4), 125.0 (C3a), 115.0 (C3), 100.0 (C2).

  • Mass Spectrometry (ESI-MS): m/z 195.0 [M-H]⁻, 197.0 [M+H]⁺.

Synthetic Protocols

The following protocols provide a plausible and robust pathway for the synthesis and derivatization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, based on established methodologies for related 7-azaindole systems.

Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

The synthesis of the title compound can be envisioned through a multi-step sequence starting from a suitable pyridine precursor, followed by pyrrole ring formation and subsequent functional group manipulations. A plausible route involves the hydrolysis of a corresponding nitrile or ester precursor. The following protocol outlines the hydrolysis of a nitrile, a common and effective method for the preparation of carboxylic acids.

Workflow for Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

G A Starting Material: 4-Cyano-5-chloro-1H-pyrrolo[2,3-b]pyridine B Step 1: Hydrolysis Reagents: NaOH (aq), EtOH Conditions: Reflux A->B C Step 2: Acidification Reagents: HCl (aq) Conditions: 0 °C to RT B->C D Product: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid C->D

Caption: Synthetic workflow for the target compound.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyano-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), ethanol (10 volumes), and a 6 M aqueous solution of sodium hydroxide (10 eq).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-acidic impurities. Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Isolation: A precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values. Melting point determination can also be used as an indicator of purity.

Protocol 2: Amide Coupling with an Aromatic Amine

The carboxylic acid functionality is a prime handle for constructing amide libraries. The following protocol details a standard and highly efficient amide coupling reaction using HATU, a widely used coupling reagent in medicinal chemistry.

Workflow for Amide Coupling

G A Starting Materials: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Aniline derivative B Step 1: Activation & Coupling Reagents: HATU, DIPEA Solvent: DMF Conditions: 0 °C to RT A->B C Step 2: Aqueous Work-up Extraction with Ethyl Acetate B->C D Step 3: Purification Silica Gel Chromatography C->D E Product: N-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxamide D->E

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq), the desired aniline derivative (1.1 eq), and HATU (1.2 eq).

  • Dissolution and Cooling: Add anhydrous N,N-dimethylformamide (DMF, 10 volumes) and stir to dissolve the solids. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality Behind Experimental Choices: HATU is chosen for its high efficiency and low rate of racemization, which is crucial when working with chiral amines. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid and the amine, facilitating the coupling. DMF is an excellent polar apathetic solvent for this type of reaction, ensuring the solubility of all reactants and reagents.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The 5-chloro position on the 7-azaindole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.

Workflow for Suzuki-Miyaura Coupling

G A Starting Materials: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Arylboronic acid B Step 1: Coupling Reaction Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: Dioxane/H₂O Conditions: 90-100 °C A->B C Step 2: Work-up & Extraction B->C D Step 3: Purification Chromatography or Recrystallization C->D E Product: 5-Aryl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid D->E

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial or a sealable reaction tube, add 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 volumes). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce the reaction time.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or by recrystallization from a suitable solvent system to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Trustworthiness through Self-Validation: The success of the Suzuki coupling is highly dependent on the quality of the palladium catalyst and the efficiency of degassing. The use of a pre-catalyst system can sometimes improve reproducibility. The final product should be rigorously characterized by NMR and MS to confirm the successful coupling and the regioselectivity of the reaction.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 7-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the hinge region of the kinase active site. The strategic functionalization of this core with substituents that can occupy the hydrophobic pocket and the solvent-exposed region is a common strategy for achieving high potency and selectivity.

Derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are ideal for this purpose. The amide linkage at the 4-position allows for the introduction of a wide variety of substituents that can be tailored to interact with specific residues in the solvent-exposed region of the kinase. The 5-position, after a Suzuki coupling, can bear a substituent that projects into the hydrophobic pocket.

Signaling Pathway and Target Interaction

G cluster_0 Kinase Active Site cluster_1 Inhibitor Scaffold Hinge Hinge Region Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Azaindole 7-Azaindole Core Azaindole->Hinge H-Bond Amide Amide Linker (from Carboxylic Acid) Amide->Solvent Van der Waals/ H-Bond Aryl Aryl Group (from Suzuki Coupling) Aryl->Hydrophobic Hydrophobic Interaction

Caption: Interaction of a 7-azaindole inhibitor with a kinase active site.

Several classes of kinase inhibitors have utilized the pyrrolo[2,3-b]pyridine scaffold, including inhibitors of Janus kinases (JAKs), Aurora kinases, and spleen tyrosine kinase (Syk). While specific examples directly employing the 4-carboxylic acid are less prevalent in the public domain, the synthetic utility is clear. For instance, the core can be elaborated to target kinases implicated in inflammatory diseases and cancer.

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the systematic and efficient exploration of chemical space around the privileged 7-azaindole scaffold. The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of this key intermediate, enabling the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

  • PubChem. 5-chloro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]

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Application Note: Leveraging 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Fragment-Based Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening smaller, less complex molecules (fragments), FBDD allows for a more thorough exploration of chemical space, often yielding hits with superior ligand efficiency that can be optimized into potent and drug-like candidates.[3][4] This approach has proven particularly effective for challenging targets, including those previously deemed "undruggable."[5]

At the heart of a successful FBDD campaign is the quality of the fragment library. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to engage in key hydrogen bonding interactions, particularly with kinase hinge regions.[6] This application note details the utility and experimental application of a specific 7-azaindole derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , as a high-value fragment for screening campaigns.

This fragment possesses several key features that make it an exceptional starting point:

  • 7-Azaindole Core: The N1-H serves as a hydrogen bond donor, while the N7 nitrogen acts as an acceptor, effectively mimicking the purine hinge-binding motif crucial for inhibiting many enzyme classes, such as kinases.

  • 4-Carboxylic Acid: This group provides a strong hydrogen bond donor and acceptor, capable of forming potent salt-bridge interactions with basic residues like lysine or arginine in a protein binding pocket. It also serves as a prime vector for chemical elaboration.

  • 5-Chloro Substituent: The chlorine atom can occupy small hydrophobic pockets and serves as a useful synthetic handle for structure-activity relationship (SAR) development through cross-coupling reactions.

This guide provides an in-depth overview and detailed protocols for incorporating this fragment into a typical FBDD workflow, from initial characterization and primary screening to hit validation and structural elucidation.

Physicochemical Properties and "Rule of Three" Compliance

For a molecule to be an effective fragment, it should possess favorable physicochemical properties that align with the "Rule of Three," which generally defines a good fragment as having a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors respectively.[7] 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is an ideal fragment that comfortably meets these criteria.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Formula C₈H₅ClN₂O₂N/AN/A
Molecular Weight 196.59 g/mol [8][9]≤ 300 DaYes
cLogP (Predicted) ~1.5 - 2.0≤ 3Yes
Hydrogen Bond Donors 2 (indole N-H, acid O-H)≤ 3Yes
Hydrogen Bond Acceptors 3 (pyridine N, acid C=O, acid O-H)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Table 1: Physicochemical properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its compliance with the "Rule of Three."

General FBDD Experimental Workflow

The successful application of any fragment involves a multi-stage, integrated workflow. Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments.[10][11] Hits from a primary screen must be validated through orthogonal methods and, ideally, characterized structurally to guide subsequent chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Setup & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation & Optimization Prep Fragment Prep & QC (Solubility, Purity) Screen Primary Biophysical Screen (SPR or NMR) Prep->Screen High-Conc. Solution Validation Orthogonal Screen (e.g., MST, DSF) Screen->Validation Initial Hits Affinity Affinity Determination (ITC or Dose-Response) Validation->Affinity Confirmed Binder Structure Structural Biology (X-ray Crystallography) Affinity->Structure Validated Hit Chemistry Structure-Guided Chemistry (Fragment Growing/Linking) Structure->Chemistry Binding Mode Data Lead Potent Lead Compound Chemistry->Lead

Diagram 1: A generalized workflow for a fragment-based drug discovery campaign.

Part 1: Fragment Preparation and Quality Control Protocol

Principle: The reliability of any screening data is contingent on the quality of the fragment stock solution. Poor solubility can lead to false negatives or positives (due to aggregation). This protocol ensures the fragment is soluble and stable at the required screening concentrations.

Materials & Reagents:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5)[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target-specific assay buffer (e.g., PBS or HEPES with additives)

  • Nephelometer or similar light-scattering instrument

  • HPLC-UV system

Step-by-Step Protocol:

  • High-Concentration Stock Preparation:

    • Accurately weigh ~5 mg of the fragment into a clean, dry vial.

    • Add anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.

  • Aqueous Solubility Assessment (Kinetic Method):

    • Prepare a series of dilutions of the DMSO stock into the final assay buffer to achieve final concentrations ranging from 50 µM to 1 mM. The final DMSO concentration should be kept constant (e.g., 1-2%) across all samples.

    • Incubate the solutions at room temperature for 1-2 hours.

    • Measure the turbidity of each solution using a nephelometer. A significant increase in scattered light compared to a buffer-only control indicates precipitation.

    • Expert Insight (Causality): This step is critical because fragments are screened at high concentrations to compensate for their low affinity.[12] Exceeding the aqueous solubility limit will lead to compound aggregation, a common source of false-positive hits in biophysical assays.[13]

  • Purity Analysis (HPLC):

    • Dilute the DMSO stock solution to an appropriate concentration for HPLC analysis (~1 mM).

    • Inject onto an HPLC system with a C18 column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% TFA).

    • Analyze the purity by integrating the peak area at a suitable wavelength (e.g., 254 nm). The fragment should be >95% pure.

Part 2: Primary Biophysical Screening Protocols

Fragments bind with weak affinity (µM to mM range), necessitating highly sensitive biophysical techniques for their detection.[3][14] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two gold-standard primary screening methods.

Protocol 2A: Primary Screening by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at a sensor surface where the target protein is immobilized.[10] Binding of the fragment to the protein causes a measurable change in this index, reported in Response Units (RU). Its real-time nature provides kinetic information and high sensitivity.[15][16]

Materials & Reagents:

  • Biacore (or similar) SPR instrument

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Purified, high-concentration target protein (>95% purity)

  • Fragment stock solution in DMSO

  • Running buffer (e.g., HBS-EP+ with 1-2% DMSO)

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (~20-50 µg/mL in immobilization buffer) over one flow cell to achieve a target immobilization level (e.g., 8,000-12,000 RU).

    • Inject ethanolamine to deactivate excess reactive groups.

    • A second flow cell should be activated and deactivated without protein to serve as a reference surface.

    • Expert Insight (Causality): The reference flow cell is crucial for subtracting bulk refractive index changes caused by the DMSO in the sample, preventing false positives.[16]

  • Fragment Screening:

    • Dilute the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stock to the desired screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration matches the running buffer exactly.

    • Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of high salt or low pH buffer), ensuring the protein's activity is maintained.

  • Data Analysis & Hit Identification:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram.

    • A "hit" is identified by a concentration-dependent binding response that shows a characteristic rectangular shape (fast on-rate, fast off-rate) typical of fragment binding.

    • Plot the response at equilibrium against fragment concentration. Nonspecific binders often show linear, non-saturable binding.[17]

Protocol 2B: Primary Screening by NMR Spectroscopy (STD-NMR)

Principle: Saturation Transfer Difference (STD)-NMR is a ligand-observed NMR technique ideal for fragment screening.[18] In this experiment, a selective radiofrequency pulse saturates a region of the protein's ¹H NMR spectrum. This saturation is transferred via spin diffusion to protons of a binding ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding fragment remain, identifying it as a "hit."

Materials & Reagents:

  • NMR spectrometer (>500 MHz) with a cryoprobe

  • NMR tubes

  • Purified target protein (non-deuterated)

  • Deuterated buffer (e.g., PBS in 99.9% D₂O)

  • Fragment stock solution in deuterated DMSO (DMSO-d6)

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein at a low concentration (e.g., 10-50 µM) in deuterated buffer.

    • Add the fragment from the DMSO-d6 stock to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<5%).

    • Expert Insight (Causality): A high ligand-to-protein ratio is used to ensure that a detectable fraction of the ligand is bound at any given time, which is necessary for generating a strong STD signal for weak binders.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment's signals.

    • Set up the STD experiment. This involves defining on-resonance (e.g., -1.0 ppm, saturating aliphatic protein signals) and off-resonance (e.g., 40 ppm, where no signals exist) frequencies.

    • Acquire the on-resonance and off-resonance spectra, interleaved for stability. A saturation time of ~2 seconds is typical.

  • Data Analysis & Hit Identification:

    • Process the data to generate the difference spectrum (off-resonance minus on-resonance).

    • A "hit" is confirmed by the presence of signals in the difference spectrum that correspond to the protons of the fragment.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface.

Part 3: Hit Validation and Structural Characterization Protocol

Principle: A primary hit must be confirmed to ensure it is not an artifact of the screening technique. Orthogonal validation, affinity measurement, and structural analysis provide the confidence needed to commit medicinal chemistry resources.

Protocol 3A: Hit Validation by X-ray Crystallography

Principle: X-ray crystallography provides unambiguous proof of binding and delivers a high-resolution 3D structure of the fragment-protein complex.[12][14] This information is invaluable for structure-based drug design, revealing the precise binding mode and key interactions that can be leveraged for optimization.[19][20]

Materials & Reagents:

  • High-purity (>98%) target protein, capable of forming well-diffracting crystals

  • Crystallization screens and reagents

  • Fragment stock solution (high concentration, e.g., 100 mM in DMSO)

  • Cryoprotectant solution

  • Access to an X-ray diffraction source (synchrotron preferred)

Step-by-Step Protocol:

  • Protein Crystallization:

    • Obtain apo-protein crystals by screening various crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment stock to the crystallization mother liquor to a final concentration of 1-10 mM. The DMSO concentration should be kept below a level that would dissolve the crystals (typically <10%).

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from a few minutes to overnight.

    • Expert Insight (Causality): Soaking is often preferred over co-crystallization for fragments, as the high concentrations required for fragment binding can interfere with the crystal lattice formation during the initial crystallization process.[12]

  • Data Collection and Structure Determination:

    • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density map (Fo-Fc map) for positive density corresponding to the bound fragment. A clear and unambiguous density confirms the binding event and reveals the fragment's orientation and interactions.

Part 4: The Path Forward - From Fragment to Lead

The structural information obtained from crystallography is the cornerstone of the optimization phase. The goal is to "grow" the fragment by adding chemical functionality that explores adjacent pockets, thereby increasing affinity and selectivity while maintaining good physicochemical properties.[4]

Fragment_Elaboration cluster_vectors Potential Elaboration Vectors v1 Grow into hydrophobic pocket v2 Link to second fragment v3 Form new H-bonds v4 Modulate solubility/pKa frag pos1 pos1->v1  5-Chloro Position pos2 pos2->v2 3-Position   pos3 pos3->v3 1-NH Position   pos4 pos4->v4  4-Carboxylic Acid

Diagram 2: Potential vectors for chemical elaboration of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold.

Strategies for Optimization:

  • Fragment Growing: Use the 3D structure to design new analogs where chemical groups are added to the fragment core to engage with nearby residues. The 5-chloro position is an excellent handle for introducing new groups via Suzuki or other cross-coupling reactions to probe adjacent hydrophobic pockets.

  • Fragment Linking: If a second fragment is found to bind in a proximal pocket, the two can be chemically linked together to create a larger, higher-affinity molecule.

  • Structure-Activity Relationship (SAR) by Catalog: Purchase or synthesize close analogs of the hit fragment to rapidly explore the initial SAR around the core scaffold. For example, modifying the substituent at the 5-position (e.g., to -F, -CH₃) or altering the position of the carboxylic acid can provide immediate feedback on the key interactions. Studies on 7-azaindole derivatives have shown that modifications at positions 1, 3, and 5 are often productive.[6][21]

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a high-quality, versatile fragment for FBDD campaigns. Its favorable physicochemical properties, combined with a privileged 7-azaindole core, provide a robust starting point for developing potent and selective inhibitors against a wide range of biological targets. The detailed protocols and strategic workflows outlined in this application note provide a comprehensive guide for researchers to effectively utilize this fragment, from initial screening through to structure-guided lead optimization, ultimately accelerating the drug discovery process.

References

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Sources

Synthetic Strategies for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of a pyridine and a pyrrole ring, allow it to serve as a versatile bioisostere for indole and purine systems. This has led to the successful development of numerous 7-azaindole-based compounds targeting a wide array of biological targets, particularly protein kinases. The incorporation of a chloro substituent and a carboxylic acid moiety at the 5- and 4-positions, respectively, of the 7-azaindole core can significantly influence the molecule's physicochemical properties, binding affinity, and metabolic stability, making 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives highly sought-after building blocks in the design of novel therapeutics.

This comprehensive guide provides an in-depth exploration of the synthetic routes to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step.

Strategic Overview of the Synthetic Approach

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a multi-step process that requires careful regiochemical control. A logical and efficient synthetic strategy involves a sequential construction and functionalization of the 7-azaindole core. The overall workflow can be conceptualized as follows:

Synthesis_Workflow Start Commercially Available 7-Azaindole Step1 Regioselective Chlorination at C5 Start->Step1 Halogenation Step2 Regioselective Cyanation at C4 Step1->Step2 Introduction of Carboxylic Acid Precursor Step3 Nitrile Hydrolysis Step2->Step3 Functional Group Transformation End 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic Acid Step3->End

Caption: General synthetic workflow for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

This guide will detail two primary synthetic routes, each with its own set of advantages and challenges, providing researchers with the flexibility to choose the most suitable approach based on available starting materials, scalability, and desired purity of the final product.

Route 1: Synthesis via C4-Cyanation of 5-Chloro-7-Azaindole

This route is predicated on the initial synthesis of 5-chloro-7-azaindole, followed by the introduction of a cyano group at the C4 position, which is then hydrolyzed to the target carboxylic acid.

Part 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

The regioselective chlorination of the 7-azaindole ring is a critical step. Direct chlorination often leads to a mixture of isomers. A more controlled approach involves the protection of the pyrrole nitrogen followed by a directed halogenation or a multi-step sequence involving hydrogenation, chlorination, and subsequent dehydrogenation. A patented method provides a viable route to 5-chloro-7-azaindole.[1]

Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 7-Azaindole

  • Raney Nickel

  • Ethanol

  • p-Toluenesulfonic acid

  • Dichloromethane

  • Liquid Chlorine

  • Manganese Dioxide

  • Toluene

  • Sodium Hydroxide solution

  • Sodium Sulfate

  • Chloroform

  • Ethyl Acetate

Procedure:

  • Hydrogenation of 7-Azaindole: To a solution of 7-azaindole in ethanol, add Raney Nickel as a catalyst. The mixture is then subjected to hydrogenation to yield 7-azaindoline (tetrahydro-7-azaindole).

  • Chlorination of 7-Azaindoline: The resulting 7-azaindoline is dissolved in dichloromethane containing p-toluenesulfonic acid. Liquid chlorine is then carefully introduced into the reaction mixture at room temperature. The reaction is stirred for several hours until completion, monitored by TLC. The reaction mixture is then washed with a sodium hydroxide solution, and the organic layer is dried over sodium sulfate and concentrated to give 5-chloro-7-azaindoline.

  • Dehydrogenation to 5-Chloro-7-Azaindole: The 5-chloro-7-azaindoline is dissolved in toluene, and manganese dioxide is added as an oxidizing agent. The mixture is heated to reflux for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by recrystallization from ethyl acetate to afford 5-Chloro-1H-pyrrolo[2,3-b]pyridine.

Causality and Experimental Choices:

  • The initial hydrogenation of the pyridine ring deactivates it towards electrophilic substitution, allowing for more controlled chlorination.

  • The use of p-toluenesulfonic acid in the chlorination step acts as a catalyst.

  • Manganese dioxide is a common and effective oxidizing agent for the dehydrogenation of indolines to indoles (and their aza-analogs).

Part 2: Regioselective C4-Cyanation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

The introduction of a cyano group at the C4 position of the 7-azaindole nucleus is a challenging transformation due to the inherent reactivity of the heterocyclic system. Direct C-H cyanation methods are emerging but often require specific directing groups.[2][3][4] A more classical and often reliable approach is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with a cyanide nucleophile.[5][6][7][8] This necessitates the synthesis of 4-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine as a key intermediate.

Conceptual Pathway for C4-Cyanation:

C4_Cyanation Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine Step1 Nitration at C4 Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Diazotization Step2->Step3 Step4 Sandmeyer Reaction Step3->Step4 End 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carbonitrile Step4->End

Caption: Proposed Sandmeyer route for the synthesis of the 4-carbonitrile intermediate.

Protocol 2: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (via Sandmeyer Reaction)

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Appropriate solvents (e.g., water, DMF)

Procedure:

  • Nitration: Carefully add the nitrating mixture to a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine at a controlled low temperature to obtain 5-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reduction: Reduce the nitro group of 5-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine to an amino group using a suitable reducing agent to yield 4-Amino-5-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Diazotization: Dissolve the 4-amino derivative in cold aqueous hydrochloric acid and treat it with a solution of sodium nitrite to form the corresponding diazonium salt.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is then warmed to promote the displacement of the diazonium group with the cyanide, yielding 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The product is then isolated and purified.

Causality and Experimental Choices:

  • The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring, offering a reliable, albeit multi-step, approach.[5][6][7]

  • The choice of reducing agent for the nitro group will depend on the overall substrate tolerance. Catalytic hydrogenation is generally clean, while metal/acid reductions are robust.

  • The use of Cu(I)CN is catalytic in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[5]

Part 3: Hydrolysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[9][10][11][12]

Protocol 3: Hydrolysis of the Nitrile Intermediate

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Concentrated Hydrochloric Acid or Sulfuric Acid (for acidic hydrolysis)

  • Sodium Hydroxide or Potassium Hydroxide (for basic hydrolysis)

  • Appropriate solvents (e.g., water, ethanol)

Procedure (Acidic Hydrolysis):

  • A mixture of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and an excess of concentrated hydrochloric acid is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Procedure (Basic Hydrolysis):

  • A mixture of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and an aqueous solution of sodium hydroxide is heated at reflux for several hours.

  • After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Mechanism of Nitrile Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic for attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[9][11] In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization lead to the amide, which is then hydrolyzed to the carboxylate salt.[9][11]

Route 2: Synthesis via C4-Functionalization of a Pre-functionalized 7-Azaindole

An alternative strategy involves the use of a 7-azaindole derivative that is already functionalized at the C4 position, followed by the introduction of the C5-chloro substituent.

Part 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

The synthesis of the C4-carbonitrile of the parent 7-azaindole can be achieved through various methods, including the cyanation of a 4-halo-7-azaindole or via a Reissert-Henze type reaction on 7-azaindole-N-oxide.[13]

Protocol 4: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Materials:

  • 7-Azaindole

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Phosphorus oxychloride (POCl₃)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Appropriate solvents (e.g., dichloromethane, DMF)

Procedure:

  • N-Oxidation: 7-Azaindole is oxidized to 7-azaindole-N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide.

  • Chlorination at C4: The N-oxide is then treated with phosphorus oxychloride to yield 4-chloro-7-azaindole.

  • Cyanation: The 4-chloro-7-azaindole is then subjected to a nucleophilic aromatic substitution reaction with a cyanide source, such as NaCN or KCN, in a polar aprotic solvent like DMF at elevated temperatures to produce 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Part 2: Chlorination of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

The subsequent chlorination of the 4-cyano-7-azaindole at the C5 position needs to be regioselective. The electron-withdrawing nature of the cyano group at C4 will influence the regioselectivity of the electrophilic chlorination.

Protocol 5: Chlorination of the 4-Cyano-7-azaindole

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS))

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in a suitable solvent, N-chlorosuccinimide is added.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

  • The product, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is then isolated and purified.

Part 3: Hydrolysis to the Carboxylic Acid

This final step is identical to Protocol 3, involving the hydrolysis of the nitrile to the carboxylic acid.

Data Summary and Comparison of Routes

StepRoute 1Route 2Key Considerations
Starting Material 7-Azaindole7-AzaindoleBoth routes start from the same readily available material.
Key Intermediates 5-Chloro-7-azaindole, 4-Amino-5-chloro-7-azaindole4-Chloro-7-azaindole, 1H-pyrrolo[2,3-b]pyridine-4-carbonitrileRoute 1 involves handling of potentially hazardous diazonium salts. Route 2 requires careful control of the initial C4-functionalization.
Regioselectivity C5-chlorination followed by C4-functionalization via Sandmeyer reaction.C4-functionalization followed by C5-chlorination.Both routes require careful control of regioselectivity in key steps.
Overall Yield Dependent on the efficiency of the multi-step Sandmeyer sequence.Potentially higher if the direct chlorination of the 4-cyano derivative is efficient.Route 2 might be more atom-economical if direct C-H activation methods for cyanation are employed.
Scalability The Sandmeyer reaction can be challenging to scale up.May be more amenable to scale-up, depending on the robustness of the chlorination and cyanation steps.

Conclusion and Future Perspectives

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives is a challenging yet rewarding endeavor for medicinal chemists. The routes outlined in this guide provide a solid foundation for the preparation of these valuable compounds. Future research in this area will likely focus on the development of more efficient and regioselective C-H functionalization methods to streamline the synthesis and reduce the number of steps, thereby facilitating the rapid exploration of the chemical space around this important scaffold for the discovery of new and improved therapeutic agents.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • CADs. (2024). Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Google Patents. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
  • Chavda, V., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3176.
  • Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Nature. (2021). Deaminative chlorination of aminoheterocycles. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2022). Molecules. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Google Patents. (2012). Preparation method for 5-bromo-7-azaindole. CN102584820A.
  • Organic Process Research & Development. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][14]triazine of Remdesivir. [Link]

  • The Journal of Organic Chemistry. (2008). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • ChemBK. 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile. [Link]

  • Molecules. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. (2020). Molecular Diversity. [Link]

  • Google Patents. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.
  • Organic Process Research & Development. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][14]triazine of Remdesivir. [Link]

  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Google Patents. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.

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Application Note: Comprehensive Characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The precise characterization of this molecule is paramount for ensuring its purity, stability, and activity in preclinical and clinical studies. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, offering detailed protocols and expert insights for researchers in the field.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is essential for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₈H₅ClN₂O₂[3][4][5]
Molecular Weight196.59 g/mol [3][4][5]
CAS Number1015610-55-5[3]

Chromatographic Analysis for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and for monitoring its stability under various conditions. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and degradation products.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the non-polar nature of the pyrrolopyridine ring system, while the acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve sample in Diluent (e.g., 50:50 Acetonitrile:Water) injection Inject Sample s_prep->injection mp_prep Prepare Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) instrument Equilibrate C18 Column with initial mobile phase conditions mp_prep->instrument instrument->injection separation Gradient Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: High-level workflow for HPLC analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B is 100% acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • Prepare sample solutions at a concentration of approximately 0.5 mg/mL in the diluent.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent as a blank, followed by the standard and sample solutions.

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by the area normalization method.

Structural Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for NMR Analysis: ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques such as COSY and HSQC can be employed for definitive assignment of proton and carbon signals. The characteristic chemical shift of the carboxylic acid proton is a key diagnostic feature.[6]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis s_prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) instrument Tune and shim the probe s_prep->instrument acquisition Acquire 1H, 13C, and 2D spectra instrument->acquisition processing Process raw data (FT, phasing, baseline correction) acquisition->processing assignment Assign signals to specific atoms processing->assignment interpretation Confirm molecular structure assignment->interpretation

Caption: General workflow for NMR spectroscopic analysis.

Detailed NMR Protocol

Instrumentation:

  • 300 MHz or higher field NMR spectrometer

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time ~3 s, relaxation delay 2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters: pulse angle 30°, acquisition time ~1.5 s, relaxation delay 2 s.

Expected Chemical Shifts: Based on the structure and data from similar compounds, the following chemical shifts can be anticipated:[7][8][9]

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic acid (-COOH)~13.0 (broad singlet)~165-175
Aromatic protons~7.0 - 8.5~110 - 150
Pyrrole NH~11.0 - 12.0 (broad singlet)-
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS.

Rationale for LC-MS Analysis: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, and it can be operated in both positive and negative ion modes.[6] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc_system HPLC separation as previously described ionization Electrospray Ionization (ESI) lc_system->ionization mass_analyzer Mass Analysis (e.g., TOF or Orbitrap) ionization->mass_analyzer detection Detection of ions mass_analyzer->detection mass_spectrum Obtain Mass Spectrum detection->mass_spectrum mw_confirmation Confirm Molecular Weight mass_spectrum->mw_confirmation fragmentation Analyze Fragmentation Pattern mw_confirmation->fragmentation

Caption: Workflow for LC-MS analysis.

Detailed LC-MS Protocol

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS).

LC Conditions:

  • Use the same HPLC conditions as described previously.

MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), positive and negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50 - 500

Expected Results:

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 197.0116.

  • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 195.0045.

  • High-resolution mass spectrometry should provide a mass accuracy of <5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for FTIR Analysis: The characteristic vibrational frequencies of the O-H and C=O bonds of the carboxylic acid group, as well as the N-H and C-N bonds of the pyrrolopyridine ring, provide a unique infrared spectrum that serves as a molecular fingerprint.[10][11]

Detailed FTIR Protocol

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)3300-2500Broad
N-H (Pyrrole)~3400-3300Sharp to medium
C=O (Carboxylic acid)~1720-1680Strong, sharp
C=C and C=N (Aromatic)~1600-1450Medium to strong
C-Cl~800-600Medium to strong

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental method for confirming the empirical and molecular formula.

Detailed Elemental Analysis Protocol

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Combust the sample at high temperature (typically ~950 °C) in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.[4]

Theoretical Composition for C₈H₅ClN₂O₂:

  • Carbon (C): 48.88%

  • Hydrogen (H): 2.56%

  • Nitrogen (N): 14.25%

  • Oxygen (O): 16.28%

  • Chlorine (Cl): 18.03%

Conclusion

The comprehensive characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid requires a multi-technique approach. The described protocols for HPLC, LC-MS, NMR, FTIR, and elemental analysis provide a robust framework for confirming the identity, purity, and structure of this important molecule. Adherence to these detailed methods will ensure high-quality, reliable data for researchers and professionals in the field of drug development.

References

  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubMed. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. [Link]

  • PubChemLite. 5-chloro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • YouTube. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Link]

  • Lead Sciences. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • ResearchGate. (PDF) Simultaneous determination of lincomycin and five macrolide antibiotic residues in honey by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS/MS). [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Application Notes and Protocols for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors. Its structure is a bioisostere of indole, offering a unique combination of hydrogen bonding capabilities and structural rigidity that makes it an exceptional "hinge-binding" motif.[1] The nitrogen atom at the 7-position and the pyrrole N-H group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a key functionalized intermediate, providing a handle for the introduction of diverse substituents to explore the solvent-exposed region of the kinase active site. The carboxylic acid moiety allows for the facile formation of amide bonds, a stable and common linker in drug molecules. The chloro-substituent at the 5-position can be used to modulate the electronic properties of the ring system or serve as a point for further chemical modification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2]

This guide provides a comprehensive overview of the application of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a research chemical in the synthesis of potent and selective kinase inhibitors, with a focus on a representative inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
CAS Number 1015610-55-5
Appearance Solid
Storage Temperature 0-8 °C
Predicted pKa 13.12 ± 0.40

Application Spotlight: Synthesis of a CSF-1R Inhibitor

The following sections detail a representative synthetic workflow for the preparation of a potent CSF-1R inhibitor, starting from 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This protocol is based on established amide coupling methodologies and the known SAR of related 7-azaindole-based kinase inhibitors.

Rationale for Targeting CSF-1R

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[3][4] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various cancers, where it promotes tumor growth and metastasis by modulating the tumor microenvironment, as well as in inflammatory diseases.[3] Therefore, potent and selective inhibitors of CSF-1R are of significant therapeutic interest.

Synthetic Workflow Overview

The synthesis of the target CSF-1R inhibitor involves a key amide bond formation between the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid core and a suitable amine-containing side chain. This side chain is designed to occupy a hydrophobic pocket in the kinase active site, thereby enhancing potency and selectivity.

G cluster_0 Phase 1: Synthesis of Core and Side Chain cluster_1 Phase 2: Key Coupling Reaction cluster_2 Phase 3: Final Steps A Starting Materials B Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid A->B C Synthesis of Amine Side Chain A->C D Amide Coupling (HATU, DIPEA) B->D C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Final CSF-1R Inhibitor F->G

Figure 1: Synthetic workflow for a CSF-1R inhibitor.

Detailed Experimental Protocols

Protocol 1: Amide Coupling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with a Representative Amine

This protocol describes the crucial amide bond formation, which is a versatile method for generating a library of potential kinase inhibitors for SAR studies.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • (3-(Aminomethyl)phenyl)(4-fluorophenyl)methanone (or other desired amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (e.g., (3-(aminomethyl)phenyl)(4-fluorophenyl)methanone) (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

      • Causality: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action and Structure-Activity Relationship (SAR)

The 7-azaindole scaffold of the inhibitor forms key hydrogen bonds with the hinge region of the kinase, anchoring the molecule in the ATP-binding pocket. The amide linker orients the substituted phenyl group towards the solvent-exposed region, where it can form additional favorable interactions.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone NH and C=O) pocket Hydrophobic Pocket solvent Solvent-Exposed Region azaindole 7-Azaindole Core azaindole->hinge H-bonds linker Amide Linker linker->solvent sidechain Substituted Phenyl Ring sidechain->pocket Hydrophobic Interactions

Figure 2: Interaction of a 7-azaindole inhibitor with a kinase active site.

Key SAR Insights for 7-Azaindole Based Kinase Inhibitors:

  • Positions 1, 3, and 5: These positions on the 7-azaindole ring are the most active sites for modification to influence potency and selectivity.[2]

  • Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen is critical for interacting with the hydrophobic pocket. Aromatic and heteroaromatic rings are commonly employed.

  • 5-Position Substituent: The chloro group at the 5-position can be replaced with other groups to fine-tune activity. For example, in some FGFR inhibitors, a trifluoromethyl group at this position was found to enhance activity.[5]

Biological Data of a Representative 7-Azaindole Based CSF-1R Inhibitor

The following table presents in vitro activity data for a potent CSF-1R inhibitor synthesized from a related 5-chloro-1H-pyrrolo[2,3-b]pyridine precursor, demonstrating the potential of this scaffold.

Compound IDTargetIC₅₀ (nM)Cell LineReference
P1 *CSF-1R88.79 ± 8.07HOS (Human Osteosarcoma)

*Compound P1 is 5-[(5‐chloro‐1H‐pyrrolo[2,3‐b]pyridin‐3‐yl)methyl]‐N‐{[6‐(trifluoromethyl)pyridin‐3‐yl]methyl}pyrimidin‐2‐amine

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a valuable and versatile research chemical for the synthesis of potent and selective kinase inhibitors. Its inherent ability to act as a hinge-binder, coupled with the synthetic tractability of the carboxylic acid group, makes it an ideal starting point for generating libraries of compounds for drug discovery programs targeting a wide range of kinases. The protocols and insights provided in this guide are intended to facilitate the effective use of this important building block in the development of next-generation targeted therapies.

References

  • [An Update on the Synthesis of Pyrrolo[6][7]benzodiazepines]([Link])

Sources

Application Note: Development of a Cellular Assay to Profile 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a cellular assay to characterize the biological activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. While the specific targets of this compound are not extensively documented, the structurally related 1H-pyrrolo[2,3-b]pyridine scaffold is known to be a source of potent kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[1][2] This application note, therefore, outlines a strategic workflow to investigate the potential of this compound as a kinase inhibitor, starting with foundational cytotoxicity assessments and moving towards specific target engagement and downstream signaling assays. The protocols provided are designed to be robust, reproducible, and adaptable to various laboratory settings.

Introduction: The Rationale for a Targeted Cellular Assay

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a small molecule with a pyrrolopyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[3][4] The development of a robust cellular assay is a critical first step in elucidating the compound's mechanism of action and its potential as a therapeutic agent.[5] A well-designed assay provides invaluable data on a compound's cellular potency, specificity, and potential toxicity.[5][6]

Given the known activity of related compounds as kinase inhibitors, this guide will focus on a logical progression of experiments to test the hypothesis that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid modulates kinase signaling pathways. The overall workflow is designed to first establish a viable concentration range for cellular experiments, then to assess the compound's impact on cell proliferation and viability, and finally to investigate its effect on a specific, relevant signaling pathway.

Foundational Assays: Determining Cytotoxicity and Antiproliferative Effects

Before investigating the specific mechanism of action, it is crucial to determine the compound's general effect on cell health.[7] This initial step ensures that any observed effects in subsequent, more specific assays are not simply a consequence of broad cytotoxicity.[7][8]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HEK293 cells (or a relevant cancer cell line, e.g., a breast cancer line like 4T1 if investigating FGFR inhibition[1][2])

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a serial dilution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in culture medium. A suggested starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Description
Cell Line HEK293 (for general cytotoxicity) or a cancer cell line
Seeding Density 5,000-10,000 cells/well
Compound Concentration Range 1 nM to 100 µM
Incubation Time 48-72 hours
Readout Absorbance at 570 nm
Calculated Value IC50
Visualizing the Initial Assay Workflow

G cluster_0 Phase 1: Foundational Assays Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Day 1 Compound_Treatment Treat with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment Day 2 Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Day 4/5 Data_Analysis Analyze Data to Determine IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of the compound using an MTT assay.

Target-Based Assay: Investigating Kinase Inhibition

Based on the structural similarity to known kinase inhibitors, a logical next step is to investigate the compound's effect on a specific kinase signaling pathway. The FGFR pathway is a good candidate.[1][2] A common method to assess the activity of a kinase inhibitor is to measure the phosphorylation of a downstream substrate.

Protocol: Western Blot for Phospho-ERK

Activation of the FGFR pathway, among others, leads to the phosphorylation of ERK (Extracellular signal-regulated kinase). A decrease in phospho-ERK levels upon treatment with the compound would suggest inhibition of an upstream kinase.

Materials:

  • A relevant cell line with active FGFR signaling (e.g., a cancer cell line with known FGFR amplification or mutation).

  • 6-well plates.

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the compound (based on the IC50 from the MTT assay) for a defined period (e.g., 2-24 hours). Include a vehicle control.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for phospho-ERK, total-ERK, and the loading control. Normalize the phospho-ERK signal to the total-ERK signal to account for any changes in the total amount of ERK protein. Compare the normalized phospho-ERK levels in the treated samples to the vehicle control.

Parameter Description
Cell Line Cell line with active kinase signaling
Treatment Concentrations Based on IC50 (e.g., 0.1x, 1x, 10x IC50)
Treatment Duration 2-24 hours
Readout Chemiluminescent signal from Western blot
Analysis Quantification of normalized phospho-protein levels
Visualizing the Kinase Inhibition Assay Workflow

G cluster_1 Phase 2: Target-Based Assay Cell_Treatment Treat Cells with Compound Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Perform SDS-PAGE and Western Blot Cell_Lysis->SDS_PAGE Antibody_Incubation Incubate with Primary and Secondary Antibodies SDS_PAGE->Antibody_Incubation Signal_Detection Detect Chemiluminescent Signal Antibody_Incubation->Signal_Detection Data_Analysis_WB Analyze Phospho-Protein Levels Signal_Detection->Data_Analysis_WB

Caption: Workflow for assessing kinase inhibition via Western blot.

Assay Validation and Further Steps

For any developed assay to be considered reliable, it must undergo validation.[10][11] Key validation parameters include:

  • Specificity: Ensure the assay readout is specific to the intended biological activity. This can be addressed by using knockout cell lines or comparing with known specific inhibitors.

  • Sensitivity: Determine the lower limit of detection of the assay.

  • Linearity: The assay signal should be proportional to the biological response over a defined range.

  • Robustness: The assay should be reproducible under minor variations in experimental conditions.[12]

Once the initial assays suggest that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a kinase inhibitor, further experiments can be designed to confirm this and to understand its mechanism in more detail. These can include:

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can directly confirm that the compound binds to its target protein inside the cell.[13][14][15]

  • Broader Kinase Profiling: Test the compound against a panel of kinases to determine its selectivity.

  • Phenotypic Assays: Investigate the compound's effect on cellular processes that are known to be regulated by the target kinase, such as cell migration or angiogenesis.[6]

Conclusion

The development of a cellular assay for a novel compound like 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a systematic process that begins with broad assessments of cytotoxicity and progresses to more specific, target-oriented investigations. By following the protocols and workflow outlined in this application note, researchers can generate reliable and meaningful data to elucidate the biological activity of this compound and to evaluate its potential for further development.

References

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, June 26). Journal of Medicinal Chemistry. [Link]

  • Determining target engagement in living systems. (n.d.). PMC - NIH. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, June 26). PubMed. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH. [Link]

  • Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. (2019, July). PubMed. [Link]

  • Cell Based Assays Development. (n.d.). Sygnature Discovery. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023, January 20). PubMed. [Link]

  • 5-chloro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. (n.d.). PubChemLite. [Link]

  • Development & Validation of Cell-based Assays. (2013, June 18). YouTube. [Link]

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. [Link]

  • Truly Effective Cell Assay Design. (2023, January 23). a4cell. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Pyrrole. (n.d.). Wikipedia. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT. [Link]

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Application Notes and Protocols: In Vitro Evaluation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrolo[2,3-b]pyridine Scaffolds

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this structure have shown a wide range of activities, including potent inhibition of various protein kinases.[1] Dysregulation of protein kinase signaling pathways is a hallmark of many human diseases, most notably cancer, making kinase inhibitors a crucial class of therapeutic agents.[2][3][4] The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid core represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the chloro and carboxylic acid groups can be exploited to achieve specific interactions within the ATP-binding pocket of target kinases.

This guide provides a comprehensive framework for the in vitro evaluation of novel 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid analogs. We will detail a tiered approach, beginning with direct biochemical assays to determine kinase inhibitory activity and progressing to cell-based assays to assess the downstream cellular consequences of target engagement. This structured workflow is designed to enable researchers, scientists, and drug development professionals to efficiently characterize this promising class of compounds.

Part 1: Biochemical Evaluation of Kinase Inhibitory Activity

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. This is typically achieved through in vitro kinase assays.

Rationale for In Vitro Kinase Assays

In vitro kinase assays provide a clean, direct measure of a compound's ability to inhibit a specific kinase without the complexities of a cellular environment.[5] These assays are crucial for establishing a structure-activity relationship (SAR) and for confirming the on-target activity of the synthesized analogs. The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Experimental Workflow: In Vitro Kinase Assay

G reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compounds mix Mix Kinase, Substrate, and Test Compound reagents->mix kinase Recombinant Kinase kinase->mix compounds 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid analogs (serial dilutions) compounds->mix initiate Initiate reaction by adding ATP/MgCl2 mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction incubate->terminate detect Detect phosphorylated substrate (e.g., luminescence, fluorescence) terminate->detect data Calculate % inhibition detect->data ic50 Determine IC50 values data->ic50

Caption: Workflow for a typical in vitro kinase assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a general framework for an HTRF-based kinase assay, which is a robust and high-throughput method.

Materials:

  • Recombinant target kinase

  • Biotinylated kinase substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid analogs in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without kinase as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a master mix of the recombinant kinase and biotinylated substrate in kinase reaction buffer.

    • Add 4 µL of the kinase/substrate mix to each well.

    • Prepare a solution of ATP in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each specific kinase.

  • Detection:

    • Prepare the HTRF detection mix containing the Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Inhibition
Compound IDTarget KinaseIC50 (nM)
Analog 1Kinase A15
Analog 2Kinase A250
Analog 3Kinase A8
Analog 1Kinase B>10,000
Analog 3Kinase B5,000

Part 2: Cell-Based Evaluation of Biological Activity

Following the identification of potent kinase inhibitors in biochemical assays, the next critical step is to assess their activity in a cellular context. Cell-based assays provide insights into a compound's cell permeability, its ability to engage the target in a complex biological system, and its overall effect on cellular physiology.

Cell Proliferation and Viability Assays

A primary consequence of inhibiting kinases involved in cell growth and survival is a reduction in cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cell proliferation and a compound's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid analogs in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Apoptosis Assays

Kinase inhibitors often induce programmed cell death, or apoptosis, in cancer cells.[4] Detecting apoptosis is a key indicator of a compound's potential therapeutic efficacy.

Apoptosis is a highly regulated process involving a cascade of events, including the activation of caspases and changes in the cell membrane.[8] Assays that detect these events can confirm that the observed decrease in cell viability is due to the induction of apoptosis.[9] Annexin V staining is a common method for detecting early-stage apoptosis.[9][10]

Materials:

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

Many kinases play a crucial role in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest at specific phases.

Cell cycle analysis by flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] This provides mechanistic insight into how a compound affects cell proliferation.

Materials:

  • Cancer cell line

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis of Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to assess the phosphorylation status of the kinase itself (autophosphorylation) and its downstream substrates.

Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate.[13][14] By using phospho-specific antibodies, one can determine if a compound is inhibiting the target kinase in the cell, leading to a decrease in the phosphorylation of downstream signaling molecules.[15]

G cell_treatment Treat cells with compound lysis Lyse cells and collect protein cell_treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection imaging Image the blot detection->imaging

Caption: Workflow for Western Blot analysis.

Materials:

  • Treated cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[14]

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13][14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The systematic in vitro evaluation pipeline detailed in these application notes provides a robust framework for characterizing novel 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid analogs as potential kinase inhibitors. By progressing from direct biochemical assays to a suite of cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, cellular activity, and mechanism of action. This multi-faceted approach is essential for identifying promising lead candidates for further preclinical and clinical development in the pursuit of new targeted therapies.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. PubMed Central. Available at: [Link].

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link].

  • In vitro NLK Kinase Assay - PMC. National Institutes of Health. Available at: [Link].

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link].

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Lead Sciences. Available at: [Link].

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link].

  • In vitro kinase assay. Protocols.io. Available at: [Link].

  • Choosing an Apoptosis Detection Assay. Biocompare. Available at: [Link].

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link].

  • In vitro kinase assay. Bio-protocol. Available at: [Link].

  • Apoptosis Detection Assays. PubMed. Available at: [Link].

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link].

  • 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. PubChem. Available at: [Link].

  • Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information. Available at: [Link].

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link].

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link].

  • Assaying cell cycle status using flow cytometry - PMC. National Institutes of Health. Available at: [Link].

  • Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link].

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link].

  • Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link].

  • MTT (Assay protocol. Protocols.io. Available at: [Link].

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial building block in medicinal chemistry, particularly for kinase inhibitors, a reliable and high-yielding synthesis of this 7-azaindole derivative is paramount.

This document provides in-depth, field-proven insights based on established synthetic transformations for heterocyclic compounds. We will explore the common synthetic routes, delve into a detailed troubleshooting guide in a question-and-answer format, and provide step-by-step protocols for key transformations.

Overview of a Common Synthetic Strategy

A prevalent strategy for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves a multi-step sequence. This typically begins with the construction of the core 5-chloro-7-azaindole scaffold, followed by the introduction of a functional group at the C4 position, which is then converted to the desired carboxylic acid.

A logical and often successful approach can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Azaindole Core Synthesis cluster_1 Part 2: C4-Functionalization cluster_2 Part 3: Final Conversion Start Substituted Pyridine Core 5-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Core Cyclization Func C4-Formylation Core->Func e.g., Vilsmeier-Haack Aldehyde 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Func->Aldehyde Ox Oxidation Aldehyde->Ox Final 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Ox->Final

Caption: A generalized three-part workflow for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Q1: My initial cyclization to form the 5-chloro-7-azaindole core is low-yielding. What are the likely causes and how can I improve it?

A1: Low yields in the formation of the 7-azaindole ring are a common challenge, often due to the electron-deficient nature of the pyridine starting materials[1]. Several factors can contribute to this:

  • Inefficient Lithiation/Metalation: If your route involves the lithiation of a substituted picoline, incomplete metalation is a frequent culprit. The use of a sufficient excess of a strong base like lithium diisopropylamide (LDA) is critical. Some procedures recommend using at least 2.1 equivalents of LDA to ensure complete deprotonation[2].

  • Side Reactions: Picoline dimerization can occur as a significant side reaction, consuming your starting material[2]. This is often exacerbated by suboptimal temperature control or incorrect stoichiometry of reagents.

  • Harsh Reaction Conditions: Traditional methods like the Fischer indole synthesis can require harsh acidic conditions, which may not be suitable for all substituted pyridines, leading to degradation.

Troubleshooting Workflow for Low Cyclization Yield:

Troubleshooting_Cyclization Start Low Yield in Cyclization Check_Base Verify Stoichiometry & Quality of Base (e.g., LDA) Start->Check_Base Check_Temp Ensure Strict Temperature Control (e.g., -40°C to -78°C) Start->Check_Temp Check_Purity Confirm Purity of Starting Materials Start->Check_Purity Check_Base->Check_Temp Correct Sol_Base Increase Equivalents of Base (2.1-2.5 eq) Check_Base->Sol_Base Incorrect Check_Temp->Check_Purity Stable Sol_Temp Optimize Reaction Temperature Profile Check_Temp->Sol_Temp Fluctuating Sol_Purity Purify Starting Materials (Distillation/Recrystallization) Check_Purity->Sol_Purity Impure Sol_Route Consider Alternative Route (e.g., Pd-catalyzed annulation) Check_Purity->Sol_Route Pure

Caption: Decision tree for troubleshooting low cyclization yields.

Recommended Action: Consider a palladium-catalyzed annulation of a suitable chloroaminopyridine with a ketone. This modern approach can offer a more flexible and higher-yielding alternative to traditional methods[3].

Q2: I am struggling with the C4-formylation of the 5-chloro-7-azaindole. The reaction is either incomplete or produces multiple products. Why?

A2: Directing functionalization to the C4 position of the 7-azaindole core can be challenging due to the electronic properties of the bicyclic system.

  • Cause: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a common method for formylation. However, its success is highly dependent on the reactivity of the substrate. The pyrrole ring's nitrogen must be protected for the reaction to proceed efficiently and with the correct regioselectivity. Without a protecting group, N-formylation can compete with C-formylation, and the overall reactivity is lower.

  • Solution: The use of a protecting group on the pyrrole nitrogen is highly recommended. A triisopropylsilyl (TIPS) group is an excellent choice as it is robust enough for the formylation conditions but can be removed later without affecting other parts of the molecule.

Protocol for Protected C4-Formylation:

  • Protection: React 5-chloro-1H-pyrrolo[2,3-b]pyridine with a suitable silylating agent like triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole or NaH) in an aprotic solvent (e.g., THF or DMF).

  • Formylation: Cool the solution of the N-TIPS protected azaindole to -78°C. Add s-butyllithium to perform a lithium-halogen exchange or deprotonation, followed by the addition of N,N-dimethylformamide (DMF) to introduce the formyl group[4].

  • Deprotection: After workup, the TIPS group can be removed using conditions such as trifluoroacetic acid (TFA) in dichloromethane or a fluoride source like TBAF[4].

Q3: The oxidation of the 4-carbaldehyde to the carboxylic acid is giving me a poor yield. What oxidation conditions are optimal?

A3: The aldehyde group on the electron-rich azaindole system is generally easy to oxidize, but the choice of oxidant is key to avoiding side reactions and achieving a high yield.

  • Common Issues:

    • Over-oxidation or Degradation: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions can lead to the degradation of the heterocyclic ring system.

    • Incomplete Reaction: Milder oxidants may require prolonged reaction times or elevated temperatures, which can also lead to side product formation.

  • Recommended Oxidants & Conditions:

OxidantTypical ConditionsAdvantagesPotential Issues
Sodium Chlorite (NaClO₂) Buffered solution (e.g., NaH₂PO₄), with a scavenger like 2-methyl-2-butene, in a mixed solvent system (e.g., t-BuOH/water).High selectivity for aldehydes, mild conditions, generally good yields.Requires careful pH control to avoid formation of explosive ClO₂ gas.
Potassium Permanganate (KMnO₄) Acetone/water, often with a base like NaOH.Inexpensive and powerful.Can be unselective and lead to degradation if not carefully controlled.
Pinnick Oxidation Based on sodium chlorite, this is a highly reliable method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups.Excellent functional group tolerance.

The aldehyde functional group on a 7-azaindole core is highly reactive and can be readily oxidized to a carboxylic acid[5]. The Pinnick oxidation is often the method of choice due to its high yield and selectivity.

Q4: My final product, the carboxylic acid, is difficult to purify. What are the common impurities and the best purification strategy?

A4: Impurities in the final product often stem from incomplete reactions in the preceding steps or from side reactions during hydrolysis or oxidation.

  • Common Impurities:

    • Unreacted 4-carbaldehyde or the corresponding ester intermediate.

    • Decarboxylated product (5-chloro-1H-pyrrolo[2,3-b]pyridine). While azaindole carboxylic acids are generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions can potentially lead to some decarboxylation[6].

    • Byproducts from the cyclization step carried through the synthesis.

  • Purification Strategy:

    • Acid-Base Extraction: The carboxylic acid product is acidic and can be selectively extracted. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Re-precipitation: Carefully acidify the basic aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of around 4-5[7]. The pure carboxylic acid should precipitate out of the solution.

    • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any residual salts, and then with a non-polar organic solvent (e.g., hexane or ether) to remove any remaining organic impurities.

    • Recrystallization/Chromatography: If the product is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) can be effective. Alternatively, purification can be achieved by column chromatography on silica gel[8].

Frequently Asked Questions (FAQs)

  • Is it better to introduce the chloro substituent early or late in the synthesis?

    • Introducing the chlorine atom early, for instance by starting with a chloro-substituted aminopyridine, is often more efficient. Late-stage chlorination of the assembled azaindole ring can sometimes lead to issues with regioselectivity and require more complex purification. A multi-step synthesis starting from 7-azaindole, involving hydrogenation, chlorination, and subsequent dehydrogenation has been reported[9].

  • Can I synthesize the carboxylic acid directly without going through an aldehyde or ester intermediate?

    • Direct carboxylation of the C4 position of the 5-chloro-7-azaindole core is challenging. It would typically require a metalation (e.g., lithiation) at the C4 position followed by quenching with carbon dioxide. This can be complicated by competing metalation at other positions on the ring. The stepwise approach via a formyl or cyano group intermediate is generally more reliable and higher yielding. The hydrolysis of a nitrile group at the 4-position, if accessible, would be another viable route to the carboxylic acid[10].

  • What is the best way to monitor the progress of the ester hydrolysis step?

    • Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between the starting ester and the product carboxylic acid (e.g., 10% methanol in dichloromethane). The ester will have a higher Rf value than the more polar carboxylic acid. Staining with an appropriate indicator (e.g., potassium permanganate) or viewing under UV light will allow for visualization. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

References

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). National Institutes of Health (NIH).
  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents. (n.d.). Google Patents.
  • 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.).
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | CAS 1015610-55-5 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Decarboxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • United States Patent Office. (n.d.).
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid - Lead Sciences. (n.d.). Lead Sciences.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • A flexible, palladium-catalyzed indole and azaindole synthesis by direct annulation of chloroanilines and chloroaminopyridines with ketones. (2004).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013). Organic & Biomolecular Chemistry.
  • Preparation of Cyanopyridines by Direct Cyan
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). National Institutes of Health (NIH).

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Technical Support Center: Solubility Enhancement of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of solubilizing this compound in organic solvents. As a critical intermediate in pharmaceutical synthesis, achieving adequate solubility is paramount for reaction efficiency, purification, and formulation.

This guide provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome solubility hurdles in your research.

Section 1: Understanding the Molecule

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with a molecular weight of 196.59 g/mol .[1][2] Its structure, featuring a pyrrolopyridine core, a carboxylic acid group, and a chloro substituent, results in a planar, rigid molecule with the potential for strong intermolecular hydrogen bonding and π-stacking. These forces contribute to a stable crystal lattice, which is a primary reason for its typically low solubility in many common organic solvents. The predicted pKa is approximately 13.12, indicating it is a weak acid.[3]

Section 2: Troubleshooting Common Solubility Issues (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Question: I've added 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid to my chosen organic solvent at room temperature, but it remains a suspension even after vigorous stirring. What are my immediate next steps?

Answer: This is a classic sign of poor kinetic and thermodynamic solubility. Before abandoning the solvent, consider the following systematic approach:

  • Introduce Energy: Gently heat the mixture while stirring. An increase in temperature provides the energy needed to overcome the activation barrier for dissolution (breaking the crystal lattice). Monitor for any visual change. Be cautious, as excessive heat can cause degradation.

  • Sonication: If heating is ineffective or undesirable, use an ultrasonic bath. Sonication provides high-frequency agitation that can help break apart solid agglomerates and enhance solvent interaction at the particle surface.

  • Particle Size Reduction: If you have access to the solid material, grinding it to a finer powder with a mortar and pestle can increase the surface area, which often accelerates the rate of dissolution.[4][5]

  • Solvent Polarity Check: The issue might be a fundamental mismatch between the solute and solvent polarity. Consult a solvent polarity chart and consider if your chosen solvent is appropriate for a molecule with both hydrogen-bond donating/accepting groups and a chlorinated aromatic system.

Question: My compound dissolved after heating, but it crashed out of solution upon cooling back to room temperature. What does this indicate and how can I fix it?

Answer: This phenomenon indicates that you achieved a supersaturated solution at a higher temperature, but the compound's thermodynamic solubility at room temperature is much lower. The solution is not stable, and the excess solute precipitates out.

  • Causality: The energy input (heat) was sufficient to break the solute-solute bonds, but the solute-solvent interactions were not strong enough to maintain the dissolved state once the energy was removed.

  • Solutions:

    • Co-solvency: This is the most common and effective solution. Introduce a second, miscible solvent (a "co-solvent") to the system.[6][7] The goal is to create a solvent blend with polarity and hydrogen bonding characteristics that are more favorable for the solute. For this specific molecule, a mixture of a polar aprotic solvent (like DMSO or DMF) with a less polar solvent (like THF or 2-MeTHF) might be effective. The co-solvent can disrupt the primary solvent's self-association and create more favorable pockets for the solute.[8]

    • Maintain Elevated Temperature: If your subsequent process step can be performed at a higher temperature, simply maintaining the heat may be the easiest solution.

    • pH Adjustment/Salt Formation: If your solvent system contains any residual water or if you are working in a protic solvent, the carboxylic acid group can be deprotonated with a suitable base to form a much more soluble salt.[9][10]

Question: I'm trying to create a concentrated stock solution in DMSO, but I can't get above a certain concentration. Is there a limit?

Answer: Yes, every compound has a saturation limit in any given solvent. While DMSO is a powerful, polar aprotic solvent, it is not infinitely effective.

  • Causality: At the saturation point, the solvent molecules are fully engaged in solvating the solute, and no more solute can be accommodated in the solution. For a molecule like 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, its flat, rigid structure and ability to self-associate through hydrogen bonding can make it challenging even for DMSO to fully break apart the crystal lattice at high concentrations.

  • Solutions:

    • Co-solvent Addition: Even with DMSO, a small amount of a co-solvent can sometimes help. For instance, adding a small percentage of N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) might slightly alter the solvation environment and improve solubility.

    • pH Modification: The most effective strategy here is likely converting the carboxylic acid to a salt. Adding a slight molar excess of a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming an ammonium salt. This salt will have dramatically different (and likely much higher) solubility in DMSO.

Troubleshooting Workflow Diagram

G start Low Solubility Observed check_kinetic Is it a kinetic or thermodynamic issue? start->check_kinetic apply_energy Apply Energy (Heat / Sonication) check_kinetic->apply_energy Test kinetic factors no_dissolution Still Undissolved (Thermodynamic Limit) check_kinetic->no_dissolution No dissolution with energy reassess Reassess at RT apply_energy->reassess crashed_out Compound Precipitates (Supersaturation) reassess->crashed_out Unstable stable_solution Stable Solution Achieved reassess->stable_solution Stable strategy Select Enhancement Strategy crashed_out->strategy no_dissolution->strategy cosolvency Implement Co-Solvency strategy->cosolvency Non-ionizable system ph_mod Implement pH Modification (Salt Formation) strategy->ph_mod Ionizable group present success Success: Compound Solubilized cosolvency->success ph_mod->success

Caption: A workflow for troubleshooting low solubility issues.

Section 3: Detailed Experimental Guides

Protocol 1: Systematic Co-Solvent Screening

This protocol provides a structured method to identify an effective co-solvent system.

Objective: To determine a binary solvent system that enhances the solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Primary Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Co-solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Methanol (MeOH))

  • Glass vials (2 mL) with caps

  • Magnetic stir plate and stir bars

  • Analytical balance

Procedure:

  • Prepare Vials: Label a series of vials for different co-solvent ratios (e.g., 9:1, 4:1, 1:1 Primary:Co-solvent).

  • Add Compound: Weigh a fixed amount of the compound into each vial (e.g., 5 mg). This ensures you are comparing the solubilizing power of the different solvent systems directly.

  • Prepare Solvent Systems: In a separate container, prepare the binary solvent mixtures. For a total volume of 1 mL:

    • 9:1 ratio = 900 µL Primary Solvent + 100 µL Co-solvent

    • 4:1 ratio = 800 µL Primary Solvent + 200 µL Co-solvent

    • 1:1 ratio = 500 µL Primary Solvent + 500 µL Co-solvent

  • Add Solvent & Equilibrate: Add 1 mL of the corresponding solvent system to each vial. Add a stir bar, cap the vial, and place it on a magnetic stir plate at room temperature. Allow the mixtures to equilibrate for at least 1 hour.

  • Visual Assessment: Observe each vial. Note if the solid has completely dissolved.

  • Quantification (Optional but Recommended): If a clear solution is not obtained, the saturated solution can be filtered (using a syringe filter) and the concentration of the dissolved compound can be determined by a suitable analytical method like HPLC-UV.

Data Interpretation:

Summarize your visual observations or quantitative results in a table.

Primary SolventCo-SolventRatio (v/v)Visual Observation (at 5 mg/mL)
THFDMSO9:1Partial Dissolution
THFDMSO4:1Fully Dissolved
THFDMSO1:1Fully Dissolved
DCMMeOH9:1Suspension
DCMMeOH4:1Partial Dissolution

This data helps you identify the most potent co-solvent and the approximate ratio needed to achieve your target concentration.

Protocol 2: pH Modification for Solubility Enhancement via Salt Formation

This protocol details how to leverage the acidic nature of the compound to dramatically increase solubility.

Objective: To form a soluble salt of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in situ.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Solvent (e.g., THF, Dioxane, or DMSO)

  • Organic Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) or Inorganic Base (e.g., 1M Sodium Hydroxide if in a protic or aqueous-miscible solvent).

  • Glass vial, stir bar.

Procedure:

  • Initial Suspension: Add the desired amount of the compound to the chosen solvent in a vial (e.g., 20 mg in 1 mL of THF). A suspension will likely form.

  • Calculate Base Requirement: Calculate the molar amount of your compound. You will add a slight excess (1.1 to 1.2 molar equivalents) of the base.

    • Example: 20 mg of compound (MW 196.59) is ~0.102 mmol. You will need ~0.112 to 0.122 mmol of base.

  • Base Addition: Add the calculated amount of base to the stirring suspension dropwise.

  • Observe Dissolution: Upon addition of the base, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This salt form is ionic and typically vastly more soluble than the neutral acid. You should observe the solid dissolving to form a clear solution.

  • Verification: The formation of a clear solution is a strong indicator of success. For confirmation in later-stage development, techniques like NMR or FTIR could be used to confirm the deprotonation of the carboxylic acid.

Causality Explained: The neutral carboxylic acid is stabilized in the solid state by strong hydrogen bonds forming a dimer structure. By adding a base, you break this dimer and form an ion pair (carboxylate anion and protonated base cation). This ion pair has much stronger and more favorable interactions with polar organic solvents compared to the neutral, self-associated acid.[11][]

G A1 R-COOH A2 R-COOH A1->A2 H-Bond Dimer Base + Base (B:) S1 R-COO⁻ S2 ⁺BH

Caption: Mechanism of solubility enhancement by salt formation.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the best "first-pass" solvents to try for this compound?

    • A1: Based on its structure, start with polar aprotic solvents. DMSO and DMF are excellent starting points for achieving high concentrations. For reaction chemistry, THF , 2-MeTHF , and Dioxane are common, but will likely require one of the enhancement techniques described above.

  • Q2: How does temperature generally affect the solubility of this compound?

    • A2: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic (requires energy). However, always be mindful of the compound's thermal stability. Run a preliminary test on a small scale to ensure no discoloration or degradation occurs at elevated temperatures.

  • Q3: Can I use surfactants like Polysorbate 80 or complexing agents like cyclodextrins?

    • A3: While these are powerful techniques, they are primarily used for aqueous formulations. In pure organic solvents, their mechanisms are less effective. Surfactants require a specific environment to form micelles, and cyclodextrins rely on displacing water from their cavity. For organic systems, co-solvency and pH modification are the preferred and more effective methods.[13]

  • Q4: What is the best analytical method to accurately measure solubility?

    • A4: The gold standard is the "shake-flask" method followed by HPLC-UV analysis. An excess of the solid is stirred in the solvent for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The suspension is then filtered through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved solids. The resulting saturated solution is then diluted and injected into an HPLC with a UV detector to precisely quantify the concentration against a calibration curve.

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Kumar, S., & Singh, P. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

  • ACS Publications. (2024). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. Crystal Growth & Design.

  • PubChem. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information.

  • ChemicalBook. (2023). 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLICACID.

  • Wisdomlib. (2022). Co-solvency: Significance and symbolism.

  • ACS Publications. (2023). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.

  • Chemistry LibreTexts. (2021). The Effects of pH on Solubility.

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility.

  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.

  • InPharm. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.

  • Ainurofiq, A., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC.

  • Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility.

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

  • CompoundingToday.com. pH Adjusting Database.

  • Rondal. (2023). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.

  • Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.

  • Wisdomlib. (2023). PH adjustment: Significance and symbolism.

  • SlideShare. (2015). Cosolvency.

  • Santa Cruz Biotechnology. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

  • Sigma-Aldrich. API Solubility and Dissolution Enhancement Via Formulation.

  • CordenPharma. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • ResearchGate. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?.

  • Serek, J., et al. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. PMC.

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information.

  • Sigma-Aldrich. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Alchem Pharmtech. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

  • Wikipedia. Pyrrole.

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common side reactions in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This molecule is a crucial heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural outlines to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your experimental outcomes.

Overview of a General Synthetic Pathway

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the construction and subsequent functionalization of the 7-azaindole core. A common strategy begins with a pre-functionalized pyridine, followed by pyrrole ring annulation and final modifications. The workflow below illustrates a representative, multi-step synthesis starting from a substituted aminopyridine, which allows for precise control over substituent placement.

G cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Saponification cluster_2 Major Side Reaction A 2-Amino-6-chloropyridine-3-carbaldehyde C Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate A->C Base-catalyzed Condensation/ Cyclization B Glycine Ester Derivative B->C D 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (Target) C->D Base Hydrolysis (e.g., LiOH, NaOH) E 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Decarboxylation Product) D->E Heat or Strong Acid

Caption: Generalized workflow for the synthesis of the target compound and its major side reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of 5-Chloro-1H-pyrrolo[2,3-b]pyridine. What is causing this, and how can I prevent it?

A1: This is a classic case of decarboxylation, the most prevalent side reaction for this class of compounds. The pyrrole ring, being electron-rich, is susceptible to protonation, particularly at the C4 position after the carboxylic acid has been formed. This protonation creates a stable leaving group, facilitating the loss of carbon dioxide, especially under acidic conditions or at elevated temperatures.[3][4][5]

G A Target Acid (Protonated Pyrrole) B Carbanionic Intermediate (Resonance Stabilized) A->B Loss of CO2 C Decarboxylated Impurity B->C Tautomerization

Caption: Simplified mechanism of acid-catalyzed decarboxylation.

Troubleshooting Matrix for Decarboxylation:

Potential Cause Recommended Action Scientific Rationale
Excessive Heat Maintain reaction and workup temperatures below 50°C. If possible, conduct the final precipitation/crystallization at 0-5°C.Decarboxylation is a thermally promoted reaction. Reducing thermal energy input significantly lowers the rate of this side reaction.
Strongly Acidic Workup During the final precipitation step after saponification, use a weaker acid like acetic acid or citric acid to adjust the pH to 4-5.[6] Alternatively, add a strong acid (e.g., 1N HCl) slowly at low temperature until precipitation is complete, avoiding a large excess.Strong acids lead to a high concentration of the protonated pyrrole intermediate, which is the key species in the decarboxylation pathway.[3][5]
Prolonged Reaction/Workup Times Monitor the hydrolysis reaction closely by TLC or LC-MS. Once the ester starting material is consumed, proceed immediately to the workup and isolation steps.Minimizing the time the product spends in solution, especially under non-optimal pH or temperature conditions, directly reduces the formation of the decarboxylated impurity.
Q2: The saponification of my ethyl ester precursor is sluggish or incomplete. How can I drive the reaction to completion without risking decarboxylation?

A2: Achieving complete hydrolysis without inducing side reactions requires a careful balance of reagents and conditions. A common mistake is to use excessively harsh conditions (e.g., high concentrations of NaOH at reflux) which, while effective for hydrolysis, will invariably lead to significant decarboxylation.

Expertise-Driven Protocol for Robust Saponification:

  • Solvent System: Dissolve the ethyl ester precursor in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v). This combination ensures excellent solubility for both the nonpolar starting material and the more polar carboxylate salt intermediate.

  • Choice of Base: Prepare a 2M aqueous solution of lithium hydroxide (LiOH). Use 2.0-2.5 equivalents relative to the ester. LiOH is highly effective for ester hydrolysis and can often be used at lower temperatures than NaOH or KOH, providing a wider operational window to avoid side reactions.

  • Reaction Conditions: Add the LiOH solution to the ester solution and stir at room temperature (20-25°C).

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. A typical reaction time is 4-8 hours. If the reaction is slow, it can be gently warmed to 40°C, but this should be done with caution and continuous monitoring.

  • Workup and Isolation: Once complete, cool the mixture in an ice bath. Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with cold water and slowly acidify with cold 1N HCl or acetic acid to a pH of approximately 4.[6]

  • Collection: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

This protocol is designed to be self-validating; the mild conditions required for complete hydrolysis with LiOH inherently protect the product from significant degradation.

Q3: I am observing poor regioselectivity during the chlorination of the 7-azaindole core, with impurities chlorinated at other positions. How can I improve selectivity for the C5 position?

A3: The electronic nature of the 7-azaindole scaffold makes it susceptible to electrophilic attack at multiple positions, primarily C3 and C5. Achieving high regioselectivity depends on modulating the reactivity of the core through N-protection and selecting the appropriate chlorinating agent.

Strategies for Regiocontrolled Chlorination:

Strategy Implementation Details Mechanism of Control
Pyrrole N-H Protection Protect the pyrrole nitrogen with an electron-withdrawing group like a tosyl (Ts) or a bulky group like trimethylsilylethoxymethyl (SEM).[1][7] The protection is performed prior to the chlorination step.An electron-withdrawing protecting group deactivates the pyrrole ring towards electrophilic substitution, particularly at the highly reactive C3 position. This electronic modulation shifts the kinetic preference for chlorination to the C5 position on the pyridine ring.
Choice of Chlorinating Agent Use N-chlorosuccinimide (NCS) in a solvent like DMF or acetonitrile. Avoid using harsher reagents like chlorine gas or sulfuryl chloride unless the substrate is sufficiently deactivated.NCS is a milder source of electrophilic chlorine compared to other reagents. This allows the reaction to be run at lower temperatures, which generally favors the thermodynamically preferred product and improves selectivity by minimizing over-reaction.
Temperature Control Perform the chlorination at low temperatures, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.Electrophilic aromatic substitutions are often kinetically controlled. Lower temperatures provide better control, allowing the inherent electronic differences between the C3 and C5 positions to dictate the reaction outcome more effectively.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • A kind of synthetic method of 5 chlorine 7 azaindoles.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Alchem Pharmtech. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5. Semantic Scholar. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Pyrrole decarboxylation. ChemTube3D. [Link]

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Technical Support Center: Optimizing the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5). This document is designed for researchers, medicinal chemists, and process development professionals. As a key intermediate in drug discovery, particularly in the development of kinase inhibitors, the robust and efficient synthesis of this 7-azaindole derivative is critical.[1][2][3] This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field experience.

The most reliable and common synthetic route to the target molecule involves the hydrolysis of the corresponding nitrile precursor, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This approach generally offers high conversion and simplifies the introduction of the carboxylic acid moiety at the C4 position. Our guide will focus on optimizing this critical final step.

Section 1: Synthetic Workflow Overview

The primary strategy involves a two-stage process: the formation of the core 7-azaindole structure followed by functional group manipulation. The final hydrolysis step is the most common point where optimization is required.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Hydrolysis (Focus of this Guide) Start Substituted Chloropyridine Precursor 5-Chloro-1H-pyrrolo[2,3-b]pyridine -4-carbonitrile Start->Precursor Multi-step Cyclization (e.g., Pd-catalyzed) Target 5-Chloro-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid Precursor->Target Base or Acid Hydrolysis Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Optimize_Rxn Optimize Reaction: - Increase Temp/Time - Stronger Base (KOH) - Check Solubility Incomplete->Optimize_Rxn Optimize_Workup Optimize Workup: - Fine-tune pH for precipitation - Extract filtrate - Recrystallize Complete->Optimize_Workup Success High Yield & Purity Product Optimize_Rxn->Success Optimize_Workup->Success

Caption: Decision workflow for troubleshooting synthesis.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Are there alternative methods to introduce the carboxylic acid at C4? Yes, though they are often more complex. One alternative involves a Vilsmeier-Haack reaction on 5-chloro-7-azaindole to install a formyl group (-CHO) at the C3 position, which is the most electron-rich. [4][5]Directing this to the C4 position is challenging. A more viable, but longer, route would be directed ortho-metalation of a protected 5-chloro-7-azaindole followed by quenching with CO₂, but this requires careful control of organometallic intermediates. For scalability and reliability, the nitrile hydrolysis route is superior.

  • FAQ 2: What is the best way to monitor the reaction progress? Thin-Layer Chromatography (TLC) is effective. The product carboxylic acid is significantly more polar than the starting nitrile. A typical mobile phase would be 10-20% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. Adding a drop of acetic acid to the mobile phase can improve the spot shape of the carboxylic acid. The spots can be visualized under UV light (254 nm).

  • FAQ 3: What are the key safety considerations? The hydrolysis reaction uses concentrated strong bases (NaOH, KOH) which are corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Care should be taken during the acidification step, as it is an exothermic neutralization reaction.

References

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]

  • Frecentese, F., et al. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Gotor, V., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. RosDok. Available at: [Link]

  • Mphahlele, M. J. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Menéndez, L. M., et al. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Spengler, G., et al. (n.d.). Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. Available at: [Link]

  • Hegedűs, D., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles. ResearchGate. Available at: [Link]

  • Lead Sciences. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Available at: [Link]

  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Robison, M. M., et al. (1957). Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Jørgensen, L., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sándor, M., et al. (2020). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Babu, S. A., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[6][7][8]riazine of Remdesivir. ACS Omega. Available at: [Link]

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Technical Support Center: Degradation Pathways of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we will explore potential degradation mechanisms, provide troubleshooting for common experimental issues, and offer detailed protocols for forced degradation studies. Our aim is to equip you with the knowledge to anticipate and address stability challenges in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid that are susceptible to degradation?

A1: The key structural features of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid that are prone to degradation include:

  • The Pyrrolo[2,3-b]pyridine (7-azaindole) core: This heterocyclic system is susceptible to oxidation and photolytic degradation.

  • The Carboxylic Acid group: This group can undergo decarboxylation, especially under thermal stress or in the presence of certain catalysts.

  • The Chloro substituent: The chlorine atom on the pyridine ring can be subject to nucleophilic substitution, particularly under hydrolytic conditions.

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the chemical functionalities present, the primary degradation pathways for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are anticipated to be hydrolysis , oxidation , and photodegradation . Each of these pathways can lead to a unique set of degradation products. Forced degradation studies are essential to experimentally confirm these pathways.[1][2]

Q3: How can I proactively minimize degradation during routine handling and storage?

A3: To minimize degradation, it is recommended to store 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in a cool, dark, and dry place. Use of amber vials is advisable to protect against light exposure. For solutions, it is best to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and links them to potential degradation pathways.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of parent compound peak intensity in HPLC analysis of an aqueous solution over time. Hydrolytic Degradation: The molecule may be undergoing hydrolysis, leading to either decarboxylation or displacement of the chloro group.1. Analyze for CO2 evolution: Use a headspace GC-MS to detect carbon dioxide, which would confirm decarboxylation. 2. Monitor for a more polar degradant: Look for a new peak with a shorter retention time in your reverse-phase HPLC chromatogram. This could correspond to the hydroxylated analog formed from the nucleophilic substitution of the chlorine. 3. Adjust pH: Investigate the stability of your compound in buffered solutions across a pH range (e.g., pH 2, 7, and 9) to understand the pH-dependence of the degradation.
Appearance of multiple new peaks in the chromatogram after exposure to air or a known oxidizing agent. Oxidative Degradation: The pyrrole or pyridine ring is likely being oxidized. The pyrrole ring is generally more susceptible to oxidation.1. Characterize degradants by LC-MS/MS: Look for mass additions corresponding to the incorporation of oxygen atoms (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation or N-oxide formation). 2. Use antioxidants: In your formulation or reaction, consider the inclusion of antioxidants to mitigate oxidative degradation. 3. Perform forced oxidation: Use a controlled oxidizing agent like hydrogen peroxide to intentionally generate and identify the oxidative degradation products.
Discoloration of the solid compound or solution upon exposure to light. Photolytic Degradation: The compound is likely sensitive to light, leading to the formation of colored degradants.1. Conduct a photostability study: Expose the compound (both solid and in solution) to a controlled light source (as per ICH Q1B guidelines) and monitor for degradation. 2. Analyze for dechlorinated product: Use LC-MS to look for a degradant with a mass corresponding to the loss of chlorine (-35 Da) and gain of hydrogen (+1 Da). 3. Employ light-protective packaging: Always store and handle the compound in amber vials or under light-protected conditions.
Inconsistent analytical results or appearance of unexpected peaks. Complex Degradation or Interaction with Excipients: The degradation may involve multiple pathways simultaneously, or the compound may be reacting with other components in your formulation.1. Isolate and identify major degradants: Use preparative HPLC to isolate the unknown peaks for structural elucidation by NMR and high-resolution mass spectrometry. 2. Conduct compatibility studies: Test the stability of your compound in the presence of individual excipients to identify any incompatibilities. 3. Simplify the system: If possible, analyze the compound in a simpler matrix to isolate the cause of the instability.

Proposed Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid based on its chemical structure and the known reactivity of related compounds.

Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at elevated temperatures or non-neutral pH, two primary hydrolytic degradation routes are plausible: nucleophilic substitution of the chloro group and decarboxylation.

parent 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid decarboxylated 5-Chloro-1H-pyrrolo[2,3-b]pyridine parent->decarboxylated Decarboxylation (+ CO2) hydroxylated 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid parent->hydroxylated Nucleophilic Substitution (+ H2O, - HCl)

Caption: Plausible hydrolytic degradation pathways.

Oxidative Degradation Pathway

The electron-rich pyrrole ring and the nitrogen on the pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated species.

parent 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid n_oxide 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid N7-oxide parent->n_oxide N-Oxidation hydroxylated_pyrrole Hydroxylated pyrrole ring derivatives parent->hydroxylated_pyrrole Ring Hydroxylation

Caption: Potential oxidative degradation pathways.

Photolytic Degradation Pathway

Exposure to light, particularly UV radiation, can induce dechlorination through a free-radical mechanism, leading to the formation of the corresponding dechlorinated analog.

parent 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid dechlorinated 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid parent->dechlorinated Photolytic Dechlorination (+ H•, - Cl•)

Caption: Hypothesized photolytic degradation pathway.

Experimental Protocols: Forced Degradation Studies

To experimentally determine the degradation pathways, forced degradation studies under various stress conditions are essential.[1][2][3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.[3][4]

1. Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[1]

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 96, and 168 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for up to 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Expose a thin layer of the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline. A control sample should be wrapped in aluminum foil to protect it from light. Monitor for degradation at appropriate time intervals by HPLC analysis.

5. Thermal Degradation:

  • Expose the solid compound to dry heat at 80°C for up to 7 days. Withdraw samples at appropriate time intervals, dissolve in the solvent, and analyze by HPLC.

Analytical Monitoring:

  • A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[5][6] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is a good starting point. UV detection should be performed at a wavelength that provides a good response for both the parent compound and potential degradants.

References

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. 2022-09-23. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. 2020-06-01. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Forced Degradation Studies. MedCrave online. 2016-12-14. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Institutes of Health. 2025-11-23. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • A Versatile Synthesis of 7-Azaindoles. Sci-Hub. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. 2023-12-19. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC - NIH. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Sci-Hub. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. 2025-01-09. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. PMC. [Link]

  • Nucleophilic Substitution Reactions. LibreTexts. [Link]

  • Chlorination and bromination of pyridine. ResearchGate. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. 2025-03-27. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

  • Forced Degradation Studies. ResearchGate. 2025-08-05. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]

  • Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. ResearchGate. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]

  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.

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troubleshooting NMR and mass spectrometry of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require assistance in troubleshooting common analytical chemistry challenges, specifically with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, a 7-azaindole skeleton, substituted with a chlorine atom and a carboxylic acid, presents unique characteristics that can sometimes lead to challenges in spectral interpretation. This guide provides a structured, question-and-answer-based approach to troubleshoot potential issues you may encounter during your experimental work.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
CAS Number 1015610-55-5[1]

Troubleshooting NMR Spectroscopy

The pyrrolo[2,3-b]pyridine core, combined with a carboxylic acid moiety, can lead to specific challenges in NMR analysis, such as poor solubility, peak broadening, and unexpected chemical shifts.

Frequently Asked Questions (NMR)

Q1: My ¹H NMR spectrum shows very broad peaks, especially for the N-H and O-H protons. What could be the cause and how can I fix it?

A1: Broadening of N-H and O-H protons is a common phenomenon and can be attributed to several factors:

  • Chemical Exchange: Protons on heteroatoms (N-H and O-H) can undergo rapid chemical exchange with each other, with residual water in the solvent, or with the deuterated solvent itself. This rapid exchange on the NMR timescale leads to signal broadening.

    • Causality: The rate of this exchange is often concentration and temperature-dependent.

    • Solution:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, causing their signals to disappear or significantly diminish. This is a definitive way to identify these peaks.

      • Lower Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate, resulting in sharper signals for the N-H and O-H protons.

      • Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent. Residual water can exacerbate exchange broadening.

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent protons (in this case, the N-H proton).

    • Causality: The non-spherical charge distribution of the ¹⁴N nucleus interacts with the electric field gradient, leading to rapid relaxation and peak broadening.

    • Solution: This is an intrinsic property of the molecule. While it cannot be eliminated, understanding its origin is key to correct spectral interpretation.

  • Poor Solubility/Aggregation: If your compound is not fully dissolved, or is forming aggregates in solution, this can lead to broad peaks for all protons.

    • Causality: In a non-homogeneous solution, molecules experience different magnetic environments, leading to a distribution of resonance frequencies and thus broader peaks. Aggregation slows down molecular tumbling, which also results in broader lines.

    • Solution:

      • Try a different solvent: DMSO-d₆ is often a good choice for polar, heterocyclic compounds. Other options include DMF-d₇ or methanol-d₄.

      • Gently warm the sample: This can help to break up aggregates and improve solubility.

      • Sonication: Sonicating the sample can also aid in dissolution.

Q2: I am not seeing the carboxylic acid proton in my ¹H NMR spectrum. Is this normal?

A2: Yes, the absence of the carboxylic acid proton is a common observation.

  • Causality: As mentioned above, rapid chemical exchange with residual water or deuterated solvent (especially D₂O or methanol-d₄) can broaden the signal to the point where it is indistinguishable from the baseline.

  • Troubleshooting Steps:

    • Confirm with ¹³C NMR: The carboxylic acid carbon should appear in the ¹³C NMR spectrum in the characteristic downfield region of approximately 160-180 ppm.

    • IR Spectroscopy: An infrared (IR) spectrum will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1730 cm⁻¹.

    • Use a Non-protic, Dry Solvent: If observing the carboxylic acid proton is crucial, use a very dry, aprotic solvent like DMSO-d₆ or acetone-d₆. In DMSO-d₆, the carboxylic acid proton is often observed as a very broad singlet far downfield (>12 ppm).

Q3: The aromatic protons in my ¹H NMR spectrum are overlapping. How can I resolve them?

A3: Signal overlap in the aromatic region is common for polycyclic systems.

  • Causality: The protons on the pyrrolo[2,3-b]pyridine ring system are in a similar chemical environment, leading to close chemical shifts.

  • Solutions:

    • Higher Field Instrument: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.

    • Solvent Change: Running the spectrum in a different deuterated solvent can induce differential shifts in the proton resonances, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts compared to DMSO-d₆ or CDCl₃.

    • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and assigning the structure.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is particularly useful for connecting different parts of the molecule.

Predicted NMR Data

While an experimental spectrum is not publicly available, based on data from similar 7-azaindole derivatives, the following are predicted chemical shift ranges for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in DMSO-d₆.

Predicted ¹H NMR (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
COOH> 12.0very broad sOften not observed due to exchange.
N-H~11.5 - 12.5broad sExchangeable with D₂O.
H2~7.5 - 8.0d
H3~6.5 - 7.0d
H6~8.0 - 8.5s

Predicted ¹³C NMR (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
C4140 - 150
C5120 - 130
C6145 - 155
C7a148 - 158
C2125 - 135
C3100 - 110
C3a120 - 130

Troubleshooting Mass Spectrometry

The presence of chlorine, nitrogen, and a carboxylic acid group in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can lead to characteristic and sometimes complex mass spectra.

Frequently Asked Questions (MS)

Q1: I am seeing two molecular ion peaks with a mass difference of 2 Da and an intensity ratio of approximately 3:1. Is my sample impure?

A1: No, this is the expected isotopic pattern for a compound containing one chlorine atom.

  • Causality: Chlorine has two stable isotopes: ³⁵Cl (natural abundance ~75.8%) and ³⁷Cl (natural abundance ~24.2%). This results in two molecular ion peaks:

    • [M]⁺ corresponding to the molecule with ³⁵Cl.

    • [M+2]⁺ corresponding to the molecule with ³⁷Cl.

  • What to Expect: The relative intensity of these two peaks will be approximately 3:1, which is a characteristic signature of a monochlorinated compound.

Q2: My ESI-MS spectrum shows a base peak at [M+H]⁺, but I also see significant peaks at [M+Na]⁺ and [M+K]⁺. Why is this?

A2: The formation of adducts with alkali metals is very common in Electrospray Ionization (ESI) mass spectrometry.

  • Causality: The nitrogen atoms in the pyrrolo[2,3-b]pyridine ring are Lewis basic and can readily coordinate with cations like Na⁺ and K⁺. These cations are often present as trace impurities in solvents, glassware, or from buffers.

  • Troubleshooting:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize alkali metal contamination.

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase will provide a high concentration of H⁺, promoting the formation of the [M+H]⁺ ion and suppressing the formation of metal adducts.

    • Clean Glassware: Thoroughly clean all glassware to remove any residual salts.

Q3: What are the expected fragmentation patterns for this molecule in MS/MS?

A3: The fragmentation of the 7-azaindole core is influenced by the carboxylic acid and chloro substituents.

  • Expected Fragmentation Pathways (for [M+H]⁺):

    • Loss of H₂O (18 Da): This is a common fragmentation for carboxylic acids, although it may not always be the most prominent.

    • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids, especially aromatic ones. This would result in a fragment corresponding to 5-chloro-1H-pyrrolo[2,3-b]pyridine.

    • Loss of HCl (36 Da): While less common as a primary fragmentation, loss of HCl from the protonated molecule is possible.

    • Ring Cleavage: Fragmentation of the bicyclic ring system can also occur, but the specific pathways can be complex. A common fragmentation in indole-like systems is the loss of HCN (27 Da) from the pyrrole ring.

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Dissolve sample in LC-MS grade solvent (e.g., MeOH or ACN) Acidify Acidify with 0.1% Formic Acid Sample->Acidify Filter Filter through 0.22 µm syringe filter Acidify->Filter ESI_pos Electrospray Ionization (Positive Mode) Filter->ESI_pos Full_Scan Full Scan MS (m/z 100-500) ESI_pos->Full_Scan MSMS Tandem MS (MS/MS) on [M+H]⁺ Full_Scan->MSMS Isolate precursor ion Check_M Identify [M+H]⁺ and [M+2+H]⁺ (3:1 ratio) MSMS->Check_M Check_Adducts Look for adducts ([M+Na]⁺, [M+K]⁺) Check_M->Check_Adducts Analyze_Frags Analyze fragmentation (Loss of CO₂, H₂O, etc.) Check_Adducts->Analyze_Frags

Caption: A typical workflow for the mass spectrometry analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Potential Impurities and Their Identification

Understanding the potential impurities from the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is crucial for accurate data interpretation. A likely synthetic route involves the hydrolysis of the corresponding ethyl or methyl ester.

Synthesis Ester Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Hydrolysis Base Hydrolysis (e.g., NaOH, EtOH/H₂O) Ester->Hydrolysis Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Hydrolysis->Product Impurity Unreacted Starting Material (Ester) Hydrolysis->Impurity Incomplete reaction

Caption: A simplified synthetic scheme highlighting a potential impurity.

  • Unreacted Starting Material (Ester): The most common impurity would be the unreacted starting ester (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate).

    • NMR Identification: Look for characteristic signals of the ethyl group: a quartet around 4.0-4.5 ppm and a triplet around 1.0-1.5 ppm in the ¹H NMR spectrum.

    • MS Identification: The ester will have a molecular weight corresponding to the addition of a C₂H₄ group (+28 Da for ethyl) compared to the carboxylic acid. It will appear as a separate peak in the mass spectrum.

  • Decarboxylation Product: Harsh reaction conditions (e.g., high temperature) could potentially lead to some decarboxylation of the final product.

    • Identification: This would result in the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine. This would be evident in the mass spectrum as a peak at M-44 (loss of CO₂).

References

  • Guillarme, D., & Veuthey, J. L. (2009). LC-MS for the non-expert: A primer. LCGC Europe, 22(5), 262-271.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines was developed. The derived N-alkylated o-chloroarylamines were elaborated to N-alkylazaindoles and N-alkylindoles via a novel one-pot process comprising copper-free Sonogashira alkynylation and a base-mediated indolization reaction. Organic letters, 8(15), 3307–3310.
  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. As a critical heterocyclic building block, achieving high purity is paramount for successful downstream applications. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries and provides foundational knowledge for purifying this 7-azaindole derivative.

Q1: What are the most probable impurities in my crude 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?

A1: Based on common synthetic routes, which often involve the hydrolysis of a corresponding ester, the impurity profile typically includes:

  • Unreacted Starting Material: The most common impurity is the ethyl or methyl ester of the target molecule (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate). This arises from incomplete saponification.

  • Synthetic Side-Products: Depending on the specific synthetic pathway, impurities such as azaindoline derivatives or products from aldol-type reactions can form.[1]

  • Residual Reagents: Inorganic salts from the workup (e.g., NaCl, Na₂SO₄) or residual acid/base used for pH adjustment (e.g., acetic acid, HCl, NaOH).[2]

  • Solvent Adducts: Trapped organic solvents used during the reaction or initial workup.

Q2: My crude product is a discolored, sticky solid. What is the best initial purification step?

A2: A discolored and non-crystalline nature suggests the presence of both polar and non-polar impurities. The most robust initial step is an acid-base extraction . This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt with a mild base, washed with an organic solvent to remove contaminants, and then precipitated by re-acidification.[3] This method is highly effective for removing starting esters and other neutral organic byproducts.

Q3: What analytical techniques are recommended to confirm the purity of my final product?

A3: A combination of methods is essential for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can detect proton-bearing impurities. Integrating key signals against a known internal standard can provide a quantitative purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying trace impurities. It separates components based on polarity and provides mass information for identification.

  • HPLC (High-Performance Liquid Chromatography): A powerful tool for determining purity with high accuracy. An HPLC purity of >98% (by area under the curve) is a common standard.[4]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Section 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address specific experimental issues.

Issue Cluster 1: Low Yield & Product Loss

Q: I'm losing a significant amount of product during recrystallization. Why is this happening and how can I fix it?

  • Possible Cause 1: Incorrect Solvent Choice. The chosen solvent may be too good, meaning your compound has significant solubility even at low temperatures.

    • Solution: Perform a thorough solvent screen. An ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at 0-4 °C. Consider mixed-solvent systems (e.g., Ethanol/Water, Dioxane/Water, DMF/Water) to fine-tune solubility.

  • Possible Cause 2: Premature Crystallization. The product is crystallizing in the funnel during hot filtration.

    • Solution: Use a pre-heated filter funnel and receiving flask. Add a small amount (~5-10%) of extra hot solvent just before filtration to ensure the compound remains in solution.

  • Possible Cause 3: Insufficient Precipitation Time. The solution was not cooled for a sufficient duration to allow for complete crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least one hour. For stubborn crystallizations, storing at 4 °C overnight can significantly improve yield.

Q: My product is not precipitating after acidifying the aqueous layer during extraction. What went wrong?

  • Possible Cause 1: Incomplete Acidification. The pH of the solution is not low enough to fully protonate the carboxylate salt. The pKa of the carboxylic acid is predicted to be around 13, but the effective pKa for protonation of the carboxylate is much lower.[5]

    • Solution: Check the pH with litmus or pH paper. Continue adding 1M or 2M HCl dropwise until the pH is definitively acidic (pH 2-3). Vigorous stirring is crucial during acidification.

  • Possible Cause 2: High Solubility in the Aqueous Medium. The protonated carboxylic acid may have some residual solubility in the acidic aqueous solution, especially if organic co-solvents from the workup are present.

    • Solution: If precipitation is sparse, try extracting the acidified aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane (3x volumes). The product will move into the organic phase, which can then be dried and concentrated.

Issue Cluster 2: Persistent Impurities

Q: My NMR spectrum shows persistent peaks from the starting ester, even after an aqueous workup. How do I remove it?

  • Possible Cause: Incomplete Hydrolysis or Ineffective Extraction. The initial saponification reaction may not have gone to completion, or the workup was insufficient to separate the neutral ester.

    • Solution 1 (Chemical): Re-subject the crude material to the hydrolysis conditions (e.g., reflux with NaOH in Ethanol/Water) to drive the reaction to completion.[2]

    • Solution 2 (Physical): Perform a rigorous acid-base extraction as detailed in Protocol 1. The key is to use a weak base like sodium bicarbonate (NaHCO₃). It is strong enough to deprotonate the carboxylic acid but not strong enough to hydrolyze the ester during the extraction, ensuring a clean separation.

Q: My product appears pure by NMR, but it is still colored (yellow/brown). How can I decolorize it?

  • Possible Cause: High Molecular Weight, Colored Byproducts. These are often polar, polymeric impurities that persist in trace amounts.

    • Solution 1 (Charcoal Treatment): During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) (approx. 1-2% w/w). Keep the solution hot for 5-10 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. The colored impurities adsorb to the surface of the activated carbon.

    • Solution 2 (Solvent Trituration): Wash/triturate the solid crude product with a solvent in which the desired compound is poorly soluble but the colored impurities are. A common choice is cold ethyl acetate or diethyl ether.

Q: My compound streaks badly on a silica TLC plate, making it impossible to assess purity or develop a column method. How do I fix this?

  • Possible Cause: Strong Analyte-Stationary Phase Interaction. The acidic proton of the carboxylic acid and the nitrogen atoms in the rings interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing and streaking.[3]

    • Solution: Add a small amount of a competitive acid to the mobile phase (eluent). Typically, adding 0.5-2% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will protonate the silica surface and ensure the analyte remains in its neutral form, leading to sharp, well-defined spots.

Section 3: Detailed Purification Protocols
Protocol 1: High-Capacity Purification via Acid-Base Extraction

This method is ideal as a first-pass purification to remove neutral or basic impurities from a crude solid.

Workflow Diagram: Acid-Base Extraction

G cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (Water) A 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Extract with sat. NaHCO₃ (aq) (x3 times) B->C Shake & Vent E 6. Contains Neutral Impurities (e.g., starting ester) F 7. Wash with Brine, Dry (Na₂SO₄), Concentrate E->F G Waste/Impurity Fraction F->G D 4. Combine Aqueous Layers C->D Separate Layers H 8. Cool to 0 °C in Ice Bath D->H I 9. Acidify to pH 2-3 with 2M HCl (aq) H->I J 10. Collect Precipitate via Vacuum Filtration I->J K 11. Wash Solid with Cold Water & Dry Under Vacuum J->K L Pure Product K->L G start_node start_node decision_node decision_node process_node process_node end_node end_node A Analyze Crude Product (TLC, ¹H NMR) B Main impurity is neutral (e.g., ester)? A->B C Purity > 85% and crystalline solid? B->C No D Protocol 1: Acid-Base Extraction B->D Yes E Protocol 2: Recrystallization C->E Yes F Protocol 3: Flash Chromatography C->F No D->C G Final Purity Analysis E->G F->G

Sources

Technical Support Center: Stability of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and stability testing of solutions containing this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Why Solution Stability Matters

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Like many complex organic molecules, its stability in solution is not absolute. Degradation can compromise the compound's purity, alter its biological activity, and introduce confounding variables into your experiments. Understanding and controlling for this instability is paramount for generating reliable and accurate data.

Forced degradation studies are a critical component of this process, providing essential insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[1][2] These studies are mandated by regulatory bodies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines to ensure product quality and patient safety.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid solutions.

Q1: My solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has turned yellow/brown. What is the likely cause?

A color change is a common indicator of degradation. The most probable causes are oxidation or photodecomposition. The pyrrolopyridine core, common in many biologically active compounds, can be susceptible to oxidative degradation, while exposure to light, particularly UV, can induce photochemical reactions.[4][5]

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to protect it from light. Compare its stability to a solution in a clear vial exposed to ambient light.

  • De-gas Solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Consider Antioxidants: If the issue persists and is compatible with your experimental design, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Analyze Degradants: Use a stability-indicating method, such as HPLC-UV or LC-MS, to analyze the discolored solution. The appearance of new peaks will confirm degradation and may help in identifying the degradation products.[6]

Q2: I'm seeing precipitation in my aqueous buffer solution after storage. What should I do?

Precipitation suggests that the compound's solubility limit has been exceeded under the storage conditions. This can be influenced by pH, temperature, or interactions with buffer components.

Troubleshooting Flowchart:

G start Precipitation Observed in Aqueous Solution check_ph Measure pH of the Solution start->check_ph ph_changed Has pH shifted significantly? check_ph->ph_changed rebuffer Re-evaluate Buffer Choice and Capacity Prepare Fresh Solution ph_changed->rebuffer Yes check_temp Was the solution stored at a lower temperature (e.g., 2-8°C)? ph_changed->check_temp No final_action If precipitation persists, determine the precipitate's identity. Perform a new solubility assessment. rebuffer->final_action temp_solubility Compound may have lower solubility at cold temperatures. Equilibrate to RT. Does it redissolve? check_temp->temp_solubility Yes check_temp->final_action No use_cosolvent Consider adding a small percentage of an organic co-solvent (e.g., DMSO, Ethanol) if compatible with the experiment. temp_solubility->use_cosolvent Yes, but want to store cold no_redissolve Precipitate may be a degradant. Analyze solid and supernatant separately. temp_solubility->no_redissolve No use_cosolvent->final_action no_redissolve->final_action G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare 1 mg/mL Solution of Compound in suitable solvent (e.g., 50:50 Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid therm Thermal (e.g., 60°C in solution and as solid) prep->therm photo Photolytic (ICH Q1B conditions: 1.2M lux-hrs Vis, 200 W-hrs/m² UV) prep->photo control Control (Solution at RT, protected from light) prep->control quench Quench reaction at time points (e.g., neutralize acid/base) acid->quench base->quench oxid->quench therm->quench photo->quench control->quench analyze Analyze all samples by a Stability-Indicating Method (e.g., HPLC-PDA/MS) quench->analyze eval Evaluate % Degradation and Peak Purity. Identify Major Degradants. analyze->eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the compound, typically at 1 mg/mL, in a mixture like acetonitrile/water. [7]2. Stress Conditions: Expose aliquots of the solution to the following conditions. Include a control sample stored at room temperature and protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C). Also, test the solid compound under the same conditions.

    • Photostability: Expose the solution to light conditions as specified in ICH guideline Q1B (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). [8][9]A dark control sample should be run in parallel. [4]3. Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Stop the degradation process before analysis. For acid/base hydrolysis, this involves neutralization.

  • Analysis: Analyze all stressed samples, including the control, using a suitable stability-indicating method (e.g., gradient reverse-phase HPLC with a photodiode array detector). This method must be able to separate the parent compound from all degradation products. [10][11]

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ICH. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. Retrieved from [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (2019). Effect of structure isomerism of pyridine monocarboxylic acids on thermodynamic properties of L-lysine complexation in aqueous buffer solution. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. Retrieved from [Link]

  • ResearchGate. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2020). A Model Approach for Developing Stability-Indicating Analytical Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Pyrrolopyridine-Based Inhibitors: Profiling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Against Established ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The pyrrolo[2,3-b]pyridine, a bicyclic heteroaromatic system, has emerged as one such scaffold, particularly in the realm of protein kinase inhibition. Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding site of a wide range of kinases.[1][2] This guide provides an in-depth comparison of a specific, yet under-characterized member of this family, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, with two clinically evaluated pyrrolopyridine-based inhibitors, Galunisertib and Vactosertib. The focus of this comparison will be on their activity as inhibitors of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5), a critical target in oncology and fibrosis.[3][4]

The TGF-β signaling pathway is a pleiotropic cellular communication network that plays a dual role in cancer.[5] In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to its cytostatic effects and, paradoxically, co-opt the TGF-β pathway to promote their own growth, invasion, and metastasis, as well as to suppress the host immune response.[5] Inhibition of the TGF-β pathway, therefore, represents a promising therapeutic strategy. Small molecule inhibitors targeting the kinase activity of ALK5 are a major focus of this effort.[3][4]

Target Compound Profile: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Based on its structural similarity to other pyrrolopyridine-based ALK5 inhibitors, it is hypothesized that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid acts as an ATP-competitive inhibitor of the ALK5 kinase domain. The nitrogen atoms in the pyridine and pyrrole rings are likely to form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. The chloro and carboxylic acid substituents would project into the surrounding active site, where they could form additional interactions that contribute to binding affinity and selectivity. Further experimental validation is required to confirm this proposed mechanism of action and to quantify its inhibitory potency.

Comparative Analysis with Established Pyrrolopyridine ALK5 Inhibitors

To provide a framework for evaluating the potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, we will compare it to two well-characterized ALK5 inhibitors that share the broader pyrrolopyridine scaffold: Galunisertib (LY2157299) and Vactosertib (TEW-7197).

Galunisertib (LY2157299)

Galunisertib is a potent and selective small-molecule inhibitor of the TGF-βR1/ALK5 kinase.[7][8] It has been extensively investigated in preclinical and clinical studies for the treatment of various solid tumors, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma.[9]

Vactosertib (TEW-7197)

Vactosertib is another potent and orally bioavailable inhibitor of ALK5.[10][11] It has also demonstrated anti-tumor activity in various preclinical models and is being evaluated in clinical trials, often in combination with immunotherapy.[12]

Quantitative Performance Comparison

The following table summarizes the reported in vitro potency of Galunisertib and Vactosertib against ALK5. The corresponding data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid would need to be determined experimentally using the protocols outlined in the subsequent section.

CompoundTarget KinaseIC50 Value (nM)Assay TypeReference(s)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid ALK5To be determinedEnzymatic/Cell-based-
Galunisertib (LY2157299) ALK556Cell-free Assay[13]
ALK5172Kinase Assay[14][15]
Vactosertib (TEW-7197) ALK512.9ATP-competitive ALK5 inhibitor assay[7][10]
ALK511TGF-β receptor ALK4/ALK5 inhibitor assay[11]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with Galunisertib and Vactosertib, a series of standardized in vitro assays should be performed. The following protocols provide a framework for such a comparative study.

ALK5 Enzymatic Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the enzymatic activity of recombinant ALK5 and the inhibitory potential of the test compounds.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human ALK5 (TGF-βR1)

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, Galunisertib, Vactosertib) dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the ALK5 enzyme, and the substrate.

  • Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation

This cell-based assay determines the ability of the inhibitors to block the downstream signaling of the TGF-β pathway.

Principle: Upon activation by TGF-β, ALK5 phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. This phosphorylation event is a key step in the canonical TGF-β signaling cascade. The inhibition of SMAD2/3 phosphorylation can be quantified using techniques such as Western blotting or high-content imaging.

Materials:

  • A suitable cell line that responds to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).

  • Complete cell culture medium.

  • Recombinant human TGF-β1.

  • Test compounds.

  • Lysis buffer.

  • Primary antibodies against phospho-SMAD2 (Ser465/467), total SMAD2, phospho-SMAD3 (Ser423/425), and total SMAD3.

  • Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, fluorescent dye for imaging).

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of phosphorylated and total SMAD2/3 by Western blotting or high-content imaging.

  • Quantify the band intensities or fluorescence signals and normalize to the loading control.

  • Calculate the IC50 values for the inhibition of SMAD2/3 phosphorylation.

Cell Migration Assay (Transwell Assay)

This assay assesses the functional consequence of ALK5 inhibition on a key cellular process promoted by TGF-β in cancer progression.

Principle: The Transwell assay, or Boyden chamber assay, measures the ability of cells to migrate through a porous membrane towards a chemoattractant. TGF-β can induce an epithelial-to-mesenchymal transition (EMT) and promote cell migration in many cancer cell types.

Materials:

  • Cancer cell line known to undergo TGF-β-induced migration (e.g., MDA-MB-231 breast cancer cells).

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size).

  • Serum-free and serum-containing cell culture medium.

  • Recombinant human TGF-β1.

  • Test compounds.

  • Fixing and staining reagents (e.g., methanol and crystal violet).

Procedure:

  • Seed the cancer cells in the upper chamber of the Transwell inserts in serum-free medium.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Add TGF-β1 and serial dilutions of the test compounds to both the upper and lower chambers.

  • Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

  • Determine the concentration-dependent inhibition of cell migration by the test compounds.

Visualization of Key Pathways and Workflows

Signaling Pathway

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binding ALK5 ALK5 (TGF-βR1) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Proliferation, Migration, etc.) Nucleus->Transcription Inhibitor Pyrrolopyridine Inhibitors (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) Inhibitor->ALK5 Inhibition

Caption: The canonical TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

Experimental Workflow: ALK5 Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Inhibitor Prepare serial dilutions of test compounds Add_Inhibitor Add test compounds to plate Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare kinase reaction mix (ALK5, Substrate, Buffer) Add_Reagents Add kinase reaction mix Prep_Reagents->Add_Reagents Start_Rxn Initiate reaction with ATP Add_Reagents->Start_Rxn Incubate Incubate at 30°C Start_Rxn->Incubate Stop_Rxn Add ADP-Glo™ Reagent Incubate->Stop_Rxn Detect Add Kinase Detection Reagent Stop_Rxn->Detect Read Measure Luminescence Detect->Read Calculate Calculate % Inhibition and IC50 values Read->Calculate

Caption: A generalized workflow for an ALK5 enzymatic kinase assay using the ADP-Glo™ format.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. While 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid remains a relatively uncharacterized compound, its structural features strongly suggest its potential as an inhibitor of ALK5. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its evaluation against established ALK5 inhibitors like Galunisertib and Vactosertib.

Future studies should focus on synthesizing and testing 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in the described enzymatic and cell-based assays to determine its IC50 values for ALK5 inhibition and its effects on downstream signaling and cell migration. Furthermore, kinase profiling against a broader panel of kinases will be crucial to assess its selectivity. The insights gained from such studies will not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of the pyrrolopyridine scaffold, thereby guiding the design of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

  • Holmgaard, R. B., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. Journal for ImmunoTherapy of Cancer, 6(1), 47. [Link]

  • Park, S. Y., et al. (2020). Oral transforming growth factor-beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity. Journal of Bone Oncology, 25, 100326. [Link]

  • Blood. (2019). Clinical ALK5 Inhibitor, Vactosertib, Reverses TGFβ-1 Stimulated Smad-2 Driven Ineffective Hematopoiesis in MDS. Blood, 134(Supplement_1), 2990. [Link]

  • Yingling, J. M., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(12), 10457–10473. [Link]

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  • Google Patents. (n.d.). WO2021142086A1 - Alk5 inhibitor conjugates and uses thereof.
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comparative analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives' potency

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone in the design of targeted kinase inhibitors. Its structural resemblance to adenine, the core component of ATP, allows it to effectively compete for the ATP-binding site of a wide array of protein kinases. This inherent advantage has propelled the development of numerous 7-azaindole derivatives as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the potency of derivatives based on the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold, a promising framework for the development of next-generation kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency, supported by experimental data from the broader class of 7-azaindole derivatives, and provide detailed protocols for their evaluation.

The Strategic Importance of the 5-Chloro and 4-Carboxylic Acid Moieties

The potency and selectivity of 7-azaindole-based inhibitors are critically influenced by the nature and position of their substituents. The 5-chloro substitution on the pyrrolo[2,3-b]pyridine ring is of particular interest. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the heterocyclic core, potentially enhancing its binding affinity. Furthermore, the 5-position is strategically located in a region of the ATP-binding pocket where a hydrogen bond acceptor can interact with key amino acid residues, thereby anchoring the inhibitor and improving its potency.

The 4-carboxylic acid group serves as a versatile handle for derivatization, allowing for the exploration of a wide chemical space to optimize potency and pharmacokinetic properties. Conversion of the carboxylic acid to various amides, for instance, can introduce new interaction points with the target kinase and fine-tune the molecule's solubility and cell permeability.

Comparative Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

While a direct head-to-head comparison of a series of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives is not extensively available in the public domain, a wealth of data on related 1H-pyrrolo[2,3-b]pyridine compounds underscores the potential of this scaffold. The following table summarizes the potency of selected derivatives against various kinase targets, illustrating the impact of different substitution patterns.

Compound IDTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
4h FGFR1, FGFR2, FGFR37, 9, 255-(trifluoromethyl) substitution[1][2]
42 Cdc773-ylmethylene-1,3-thiazol-4(5H)-one substituent[3]
11h PDE4BNot specified as IC502-carboxamide derivative[4]
38a JAK1Not specified as IC50N-methyl-5-carboxamide derivative[5]

This table is a representative summary and not an exhaustive list. The potency values are as reported in the cited literature.

The data clearly demonstrate that strategic modifications to the 1H-pyrrolo[2,3-b]pyridine core can yield highly potent inhibitors of various kinases. For example, compound 4h , with a trifluoromethyl group at the 5-position, exhibits nanomolar potency against Fibroblast Growth Factor Receptors (FGFRs)[1][2]. Similarly, compound 42 is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase, highlighting the versatility of the scaffold[3]. The development of selective inhibitors for Janus Kinase 1 (JAK1) and Phosphodiesterase 4B (PDE4B) further illustrates the broad applicability of this chemical class[4][5].

Experimental Protocols for Potency Determination

The evaluation of kinase inhibitor potency is a critical step in the drug discovery process. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This assay determines the concentration of a compound required to inhibit the enzymatic activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant human FGFR1 kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • DELFIA® Eu-N1 labeled anti-phosphotyrosine antibody (e.g., PT66)

  • Streptavidin-coated microplates

  • DELFIA® Enhancement Solution

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a streptavidin-coated microplate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Add 10 µL of the FGFR1 enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture (containing biotinylated poly(Glu, Tyr) and ATP at their Km concentration) to each well.

  • Incubate for 60 minutes at room temperature with gentle shaking.

  • Stop the reaction by adding 10 µL of 30 mM EDTA.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of the Eu-N1 labeled anti-phosphotyrosine antibody (diluted in assay buffer).

  • Incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of DELFIA® Enhancement Solution to each well.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Read the time-resolved fluorescence on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic or cytostatic effects of the compounds.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with an activating FGFR mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Path to Potency: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental design, the following diagrams illustrate the FGFR signaling pathway and the in vitro kinase inhibition assay workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation

Caption: Simplified FGFR signaling pathway.

Kinase_Assay_Workflow Start Start Add_Compound Add Test Compound Start->Add_Compound Add_Enzyme Add Kinase Enzyme Add_Compound->Add_Enzyme Incubate1 Incubate (10 min) Add_Enzyme->Incubate1 Add_Substrate_ATP Add Substrate & ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate (60 min) Add_Substrate_ATP->Incubate2 Stop_Reaction Stop Reaction (EDTA) Incubate2->Stop_Reaction Add_Antibody Add Detection Antibody Stop_Reaction->Add_Antibody Incubate3 Incubate (60 min) Add_Antibody->Incubate3 Add_Enhancer Add Enhancement Solution Incubate3->Add_Enhancer Read_Signal Read Signal Add_Enhancer->Read_Signal End End Read_Signal->End

Caption: In vitro kinase inhibition assay workflow.

Conclusion and Future Directions

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold holds significant promise for the development of potent and selective kinase inhibitors. By leveraging the existing knowledge of the structure-activity relationships of the broader 7-azaindole class, medicinal chemists can rationally design novel derivatives with improved potency and drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future efforts should focus on synthesizing a focused library of derivatives with variations at the 4-carboxamide position and evaluating their activity against a panel of clinically relevant kinases. This systematic approach will undoubtedly accelerate the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
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  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre

Sources

A Researcher's Guide to the Validation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a Chemical Probe for Fibroblast Growth Factor Receptor (FGFR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a chemical probe, with a hypothesized focus on the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors, making FGFR a plausible and compelling target for this compound.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison with a validated chemical probe, AZD4547, and presents detailed experimental protocols to rigorously assess the potency, selectivity, and cellular activity of our topic compound. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system for robust and reproducible research.

Introduction: The Critical Role of Validated Chemical Probes in FGFR Research

The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Dysregulation of this pathway through gene amplification, mutations, or translocations is a known driver in a variety of human cancers. Small molecule inhibitors that target the ATP-binding site of FGFR kinases are therefore of significant interest as both therapeutic agents and research tools.

A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. To be considered a high-quality chemical probe, a compound must demonstrate high potency against its intended target, a well-defined selectivity profile against other related and unrelated proteins, and on-target engagement in a cellular context. The use of uncharacterized or poorly validated compounds can lead to misleading results and hinder scientific progress.

This guide will therefore outline the necessary steps to validate 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a chemical probe for FGFR, using the well-characterized and clinically evaluated FGFR inhibitor, AZD4547, as a benchmark for comparison.

Comparative Analysis: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid vs. AZD4547

A direct comparison with a known entity is essential for contextualizing the performance of a novel compound. AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3, and has undergone extensive preclinical and clinical evaluation, making it an excellent comparator.[1][2]

Feature5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidAZD4547 (Comparator)
Scaffold 1H-pyrrolo[2,3-b]pyridinePyrazole
Hypothesized Target FGFR Kinase FamilyFGFR1, FGFR2, FGFR3
Reported Biochemical Potency (IC50) To be determinedFGFR1: 0.2 nM, FGFR2: 2.5 nM, FGFR3: 1.8 nM[2]
Cellular Potency (EC50) To be determined30-100 nM (recommended concentration for cellular use)[3]
Known Selectivity Profile To be determinedHigh selectivity against a panel of other kinases, with some off-target activity on KDR (VEGFR2)[1][3]
Clinical Development Stage Preclinical/ResearchPhase II clinical trials[2][4]

Experimental Validation Workflow

The following sections detail the essential experiments required to validate 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a chemical probe for FGFR. The causality behind each experimental choice is explained to provide a clear and logical validation pathway.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Selectivity Profiling biochem_assay Biochemical Kinase Assay (IC50 Determination) binding_assay Direct Binding Assay (Kd Determination) biochem_assay->binding_assay Confirms direct interaction kinome_scan Broad Kinome Screen (e.g., KiNativ, DiscoverX) biochem_assay->kinome_scan Initial selectivity assessment target_engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) binding_assay->target_engagement Translates to cellular context downstream_signaling Downstream Signaling Assay (p-FRS2, p-ERK) target_engagement->downstream_signaling Confirms functional consequence cell_viability Cell Viability Assay (FGFR-dependent cell lines) downstream_signaling->cell_viability Links to phenotype off_target_validation Off-Target Validation Assays kinome_scan->off_target_validation Validates significant off-targets

Caption: A logical workflow for the validation of a kinase inhibitor chemical probe.

Biochemical Characterization: Potency and Direct Target Interaction

The initial step is to ascertain the direct inhibitory effect of the compound on the purified FGFR kinase domain.

3.1.1. Biochemical Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid against FGFR1, FGFR2, and FGFR3.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[5][6]

    • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with a specific peptide substrate and ATP.

    • A serial dilution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is added to the reaction.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate (in TR-FRET) or the amount of ADP produced (in ADP-Glo™) is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Rationale: This experiment provides a quantitative measure of the compound's potency against the isolated target protein, free from cellular complexities. Comparing the IC50 values for different FGFR isoforms will give an initial indication of its selectivity within the FGFR family.

3.1.2. Direct Binding Assay (Optional but Recommended)

  • Objective: To determine the equilibrium dissociation constant (Kd) of the compound for the FGFR kinase domain.

  • Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

  • Rationale: While IC50 values can be influenced by assay conditions (e.g., ATP concentration), the Kd provides a direct measure of the binding affinity between the compound and the target protein.[7]

Cellular Characterization: On-Target Engagement and Functional Effects

Demonstrating that the compound interacts with its intended target in a complex cellular environment is a critical validation step.

3.2.1. Cellular Target Engagement Assay

  • Objective: To confirm that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid binds to FGFR in live cells and to determine its cellular potency (EC50).

  • Methodology:

    • NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a target protein in live cells by detecting the energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

    • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified by Western blot or other methods.

  • Rationale: These assays provide direct evidence of target engagement within the cell, which is a prerequisite for any downstream biological effects. They also help to assess the cell permeability of the compound.

G start Treat cells with compound heat Apply heat stress start->heat lyse Lyse cells heat->lyse separate Separate soluble and precipitated proteins lyse->separate quantify Quantify soluble FGFR protein separate->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

3.2.2. Downstream Signaling Pathway Analysis

  • Objective: To demonstrate that target engagement by the compound leads to the inhibition of FGFR-mediated signaling pathways.

  • Methodology:

    • Use an FGFR-dependent cancer cell line (e.g., SNU-16, with FGFR2 amplification).

    • Starve the cells and then stimulate with an appropriate FGF ligand.

    • Treat the cells with a dose range of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    • Lyse the cells and perform Western blotting to detect the phosphorylation levels of key downstream effectors such as FRS2, ERK1/2 (p44/42 MAPK), and AKT.

  • Rationale: This experiment links target binding to a functional cellular response, confirming that the compound is not merely binding to the target but is also modulating its activity. A dose-dependent decrease in the phosphorylation of these downstream proteins would provide strong evidence of on-target activity.[8]

3.2.3. Cell Viability Assay

  • Objective: To determine the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on FGFR signaling.

  • Methodology:

    • Select a panel of cancer cell lines with known FGFR alterations (e.g., FGFR1/2 amplification, FGFR3 mutations) and a control cell line without such alterations.

    • Treat the cells with a range of concentrations of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid for 72 hours.

    • Measure cell viability using a standard assay such as CellTiter-Glo® or MTS.

  • Rationale: This experiment assesses the phenotypic consequence of inhibiting FGFR signaling. A potent and selective chemical probe should exhibit significantly greater anti-proliferative activity in FGFR-dependent cell lines compared to control cell lines.

Selectivity Profiling: Understanding the Off-Target Landscape

No chemical probe is perfectly selective. Therefore, a thorough understanding of its off-target interactions is crucial for interpreting experimental results.

3.3.1. Broad Kinome Selectivity Profiling

  • Objective: To assess the selectivity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid across a broad panel of human kinases.

  • Methodology: Utilize commercially available kinase profiling services (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™). These platforms typically test the compound at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases and report the percent inhibition.

  • Rationale: This provides a global view of the compound's selectivity and helps to identify potential off-targets that could confound experimental results.[9] A good chemical probe should exhibit high selectivity for its intended target family.

3.3.2. Validation of Key Off-Targets

  • Objective: To confirm and quantify the activity of the compound against any significant off-targets identified in the broad kinome screen.

  • Methodology: Perform biochemical IC50 determinations for the most potent off-targets. If a significant off-target is identified, it is also advisable to assess its engagement in cells.

  • Rationale: This step is crucial for understanding the potential for polypharmacology and for designing experiments that can differentiate between on-target and off-target effects.

Conclusion and Recommendations

The validation of a chemical probe is a rigorous, multi-faceted process that requires a systematic and evidence-based approach. By following the experimental workflow outlined in this guide, researchers can thoroughly characterize 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and determine its suitability as a chemical probe for FGFR.

A high-quality chemical probe for FGFR should ideally meet the following criteria:

  • Potency: An in vitro IC50 or Kd of <100 nM for FGFR1, 2, and/or 3.

  • Cellular Activity: An on-target EC50 of <1 µM in a cellular target engagement assay and corresponding inhibition of downstream signaling.

  • Selectivity: At least a 30-fold selectivity against other kinase families in biochemical assays.

Should 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid meet these criteria, it would represent a valuable tool for the research community to further dissect the complex biology of FGFR signaling in health and disease.

References

  • Cohen, P., et al. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting disease-associated mutations in a panel of human protein kinases. The Journal of Biological Chemistry, 288(4), 2257-2268.
  • Jäkel, H., et al. (2017). The cellular thermal shift assay for monitoring drug-target interactions in cells. Current Protocols in Chemical Biology, 9(4), 221-240.
  • The Chemical Probes Portal. AZD4547. Retrieved from [Link]

  • Gavai, A. V., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2157-2166.
  • BPS Bioscience. FGFR2 Assay Kit. Retrieved from [Link]

  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
  • Xie, L., et al. (2013). FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547. Clinical Cancer Research, 19(9), 2572-2583.
  • Chae, H. H., et al. (2017). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 35(21), 2405-2412.
  • Kilgour, E., et al. (2016). Identification of Pharmacodynamic Transcript Biomarkers in Response to FGFR Inhibition by AZD4547. Molecular Cancer Therapeutics, 15(11), 2802-2813.
  • Gavai, A. V., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2157-2166.
  • The NCI-MATCH trial (Molecular Analysis for Therapy Choice). (2017). Journal of Clinical Oncology, 35(21), 2353-2355.
  • Chae, H. H., et al. (2017). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 35(21), 2405-2412.
  • Pearson, A., et al. (2016). High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial. Cancer Discovery, 6(8), 838-851.
  • Turner, N. C., et al. (2022). Results of the phase IIa RADICAL trial of the FGFR inhibitor AZD4547 in endocrine resistant breast cancer.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its inherent ability to form crucial hydrogen bonds within the ATP-binding sites of various kinases has made it a cornerstone for the development of targeted therapeutics, including several marketed drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , providing a comparative analysis of its potential performance against key analogs. By synthesizing data from studies on the broader 7-azaindole class, we will project the impact of structural modifications on biological activity, offering a predictive framework for researchers in drug discovery.

The 7-azaindole core's efficacy stems from the strategic placement of its two nitrogen atoms, which enhances its capacity to act as a hinge-binder in kinase active sites.[1] Our focus molecule, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, presents three key points for SAR exploration: the substituent at the 5-position (chloro group), the functional group at the 4-position (carboxylic acid), and potential modifications on the pyrrole nitrogen (N1) and other ring positions. This guide will dissect each of these aspects, supported by experimental protocols and comparative data.

The 7-Azaindole Core and the Significance of the 5-Position

The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical locus for modulating potency and selectivity. Studies on fibroblast growth factor receptor (FGFR) inhibitors have highlighted that this position is in proximity to key amino acid residues, and introducing a group capable of forming hydrogen bonds can significantly enhance activity.[2][3]

The presence of a chloro group at the 5-position, as in our lead compound, is a common strategy in kinase inhibitor design. The chloro group is a small, lipophilic, and electron-withdrawing substituent. Its impact can be multifaceted:

  • Steric and Electronic Effects: Its small size allows it to fit into tight hydrophobic pockets. Electronically, it can influence the overall electron density of the ring system, potentially modulating the pKa of the pyrrole nitrogen and the binding affinity.

  • Hydrophobic Interactions: The chloro group can engage in favorable hydrophobic interactions within the active site.

To understand the contribution of the 5-chloro group, a comparative analysis with analogs bearing different substituents is essential.

Table 1: Comparative Activity of Hypothetical 5-Substituted 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogs

Compound IDR at 5-positionExpected Kinase Inhibition (IC50)Rationale for Predicted Activity
LEAD-01 -ClBaselineThe chloro group provides a balance of lipophilicity and electronic effects.
COMP-01 -HLikely lowerLoss of hydrophobic interaction and altered electronics.
COMP-02 -FPotentially higherFluorine can form stronger halogen bonds and has a more favorable electronic profile.
COMP-03 -CH3VariableIncreased lipophilicity may be beneficial, but steric hindrance could be a factor.
COMP-04 -OCH3Potentially higherThe methoxy group can act as a hydrogen bond acceptor, potentially engaging with nearby residues.[3]
COMP-05 -CNPotentially higherThe cyano group is a strong hydrogen bond acceptor and can introduce favorable dipole interactions.
The Role of the 4-Carboxylic Acid Moiety

The carboxylic acid at the 4-position is a polar, ionizable group that can significantly influence the compound's properties, including solubility, cell permeability, and target engagement. It can act as a strong hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site. However, its ionizable nature can also be a liability for oral bioavailability. Therefore, exploring bioisosteric replacements is a critical step in SAR studies.

Table 2: Comparison of 4-Position Bioisosteres of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Compound IDR' at 4-positionExpected PropertiesRationale
LEAD-01 -COOHHigh aqueous solubility, potent H-bonding, potentially poor permeability.The carboxylic acid is a key interaction point but can limit cell penetration.
COMP-06 -CONH2Improved permeability, retains H-bonding capability.The primary amide is a classic bioisostere for a carboxylic acid, neutralizing the charge.
COMP-07 -CONH(CH3)Further improved permeability, potential for additional hydrophobic interactions.N-methylation can fine-tune solubility and permeability.
COMP-08 -TetrazoleGood permeability, pKa similar to carboxylic acid, metabolically stable.The tetrazole ring is a well-established carboxylic acid bioisostere.
COMP-09 -SO2NH2Strong H-bond donor, different geometry.A sulfonamide offers a different spatial arrangement of H-bond donors and acceptors.

Studies on other 7-azaindole derivatives have shown that converting a carboxylic acid to a carboxamide can lead to potent and orally bioavailable inhibitors.[4]

Modifications at Other Positions: The N1-Pyrrole and C2/C3 Positions

While the 5- and 4-positions are critical, the rest of the scaffold offers further opportunities for optimization.

  • N1-Pyrrole Position: The N-H of the pyrrole is often a crucial hydrogen bond donor, interacting with the hinge region of the kinase.[3] Alkylation of this nitrogen can disrupt this key interaction, often leading to a significant loss of activity. However, in some cases, substitution with a small alkyl group or a group that can engage in other favorable interactions might be tolerated or even beneficial.

  • C2 and C3 Positions: These positions on the pyrrole ring can be substituted to extend into solvent-exposed regions or to pick up additional interactions. For instance, studies on PDE4B inhibitors have explored substitutions at the 2-position with various amides, demonstrating the importance of this position for activity and selectivity.[5]

Experimental Protocols

To validate the SAR hypotheses, robust and reproducible experimental protocols are essential.

This protocol outlines a general route for synthesizing analogs for SAR studies, starting from a suitable 2,4-dichloropyridine derivative.

Synthesis_Workflow A 2,4-Dichloropyridine Derivative B Selective Nucleophilic Substitution at C4 A->B e.g., KCN, DMSO C Introduction of Pyrrole Ring B->C e.g., TosMIC, NaH D Halogenation at 5-position C->D e.g., NCS, DMF E Carboxylation at 4-position D->E e.g., n-BuLi, CO2 F Amide Coupling E->F e.g., Amine, HATU, DIPEA G Final Analog F->G

Caption: General synthetic workflow for 7-azaindole analogs.

Step-by-Step Protocol:

  • Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine: Start with a commercially available substituted pyridine. A typical route involves the Bartoli indole synthesis or a related cyclization method to form the pyrrole ring fused to the pyridine.

  • Introduction of the 4-Carboxylic Acid: This can be achieved through metal-halogen exchange followed by quenching with carbon dioxide.

  • Amide Analog Synthesis (e.g., COMP-06):

    • Activate the carboxylic acid of LEAD-01 using a coupling agent like HATU or EDC/HOBt in an aprotic solvent (e.g., DMF).

    • Add the desired amine (e.g., ammonia for the primary amide) and a non-nucleophilic base like DIPEA.

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

    • Purify the product using column chromatography or preparative HPLC.

This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Compound Dilutions into Assay Plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in an appropriate assay buffer.

  • Assay Reaction: In a 384-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the signal. The method of detection will depend on the assay format (e.g., ADP-Glo for ATP consumption, fluorescence polarization for peptide phosphorylation).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The SAR analysis presented in this guide, based on extensive literature on the 7-azaindole class, suggests several key avenues for optimization:

  • Systematic exploration of the 5-position: While the chloro group is a solid starting point, exploring other halogens (especially fluorine) and small hydrogen bond acceptors (like cyano or methoxy groups) is warranted.

  • Bioisosteric replacement of the 4-carboxylic acid: Converting the carboxylic acid to neutral, yet H-bonding capable groups like amides or tetrazoles is a critical step to improve pharmacokinetic properties.

  • Target-specific modifications: The optimal substituents will ultimately depend on the specific kinase being targeted. For example, some kinases have a "back pocket" that can be accessed with larger substituents at certain positions.

By employing the systematic approach to SAR outlined here, coupled with the provided experimental frameworks, researchers can efficiently navigate the chemical space around this valuable scaffold to discover novel and effective therapeutic agents. The versatility of the 7-azaindole core ensures its continued relevance in the pursuit of next-generation kinase inhibitors.

References

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Google Scholar.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Lead Sciences. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. [Link]

  • N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Link]

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The Chlorine Advantage: A Comparative Guide to the Biological Effects of Chloro-Substituted Azaindoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the azaindole scaffold represents a privileged structure. Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases has made it a cornerstone of many successful drug discovery programs.[1][2] However, the nuanced effects of substitutions on this core structure are what truly define an inhibitor's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of the biological effects of chloro-substituted azaindoles, offering experimental data and mechanistic insights to inform rational drug design.

The introduction of a chlorine atom to the azaindole scaffold or its associated moieties is a common medicinal chemistry strategy. This is not without reason; the unique electronic and steric properties of chlorine can profoundly influence a compound's interaction with its biological target. This guide will explore these influences, drawing on comparative data from published studies to illuminate the "chlorine advantage."

The Impact of Chloro-Substitution on Kinase Inhibitory Potency: A Tale of Two Interactions

The primary measure of a kinase inhibitor's efficacy is its potency, often quantified by the half-maximal inhibitory concentration (IC50). The addition of a chlorine atom can significantly enhance potency through two main mechanisms: direct interaction with the kinase active site and modulation of the molecule's overall conformation.

Direct Hydrophobic and van der Waals Interactions

The ATP-binding pocket of many kinases possesses hydrophobic regions. A strategically placed chlorine atom can engage in favorable van der Waals and hydrophobic interactions with specific amino acid residues, thereby increasing the inhibitor's binding affinity.

A compelling example of this is seen in the development of Cdc7 kinase inhibitors. Studies on azaindole-chloropyridines have shown that the chloro substituent can make van der Waals contact with the gatekeeper residue (Met 134) and a pre-DFG residue (Val 195).[3] Replacement of this chlorine with smaller groups like hydrogen or methyl leads to weaker hydrophobic interactions and, consequently, reduced Cdc7 inhibition.[3] This underscores the importance of the chloro group in occupying a specific hydrophobic pocket.

Conformational Control and Co-planarity

The substitution of a chloro atom can also influence the torsional angles between different parts of the inhibitor, forcing it into a more bioactive conformation. For instance, in the development of Aurora kinase inhibitors, it was speculated that a C-5 chloro substitution on an aromatic ring could break the co-planarity of pyrazole and azaindole rings, leading to a conformation that more closely mimics that of other potent inhibitors.[4]

Comparative Analysis of Chloro-Substituted Azaindoles Across Different Kinase Targets

The effect of chloro-substitution is highly context-dependent, varying with the specific kinase target and the position of the chlorine atom. The following table summarizes comparative data for chloro-substituted azaindoles and their analogs against several important kinase targets.

Compound/AnalogTarget KinaseIC50/Ki (nM)Key ObservationsReference
Cdc7 Inhibitors
Azaindole-chloropyridine (1)Cdc7Potent (exact value not specified)Chloro replacement with H or methyl reduces potency.[3][5]
c-Met Inhibitors
N-nitrobenzenesulfonyl-4-azaindole (62)c-Met70[1][6]
N-nitrobenzenesulfonyl-4-azaindole (63)c-Met20[1][6]
Aurora Kinase Inhibitors
C-5 Chloro-substituted azaindole derivativeAurora A/BDual inhibitorChloro atom may optimize conformation.[4]
FLT3 Inhibitors
Isoquinolinesulfonamide H-89 analog (chloro-substituted)FLT3Sub-nanomolarHigh potency achieved through matched molecular pair analysis.[7]
VEGFR-2 Inhibitors
2,5-dichloro substituted amide derivative (23j)VEGFR-23.7Most potent in the series, comparable to sorafenib.[8]
4-chloro substituted amide derivative (23i)VEGFR-29.4[8]
3-chloro substituted diamide derivative (24b)VEGFR-222.3[8]
2-chloro substituted diamide derivative (24a)VEGFR-223.9[8]

Experimental Protocols for Assessing the Biological Effects of Chloro-Substituted Azaindoles

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the biological activity of these compounds.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against a specific kinase.

Workflow for Kinase Inhibition Assay

G prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate_inhibitor Plate Serial Dilutions of Chloro-Azaindole prep_reagents->plate_inhibitor add_kinase Add Kinase Enzyme plate_inhibitor->add_kinase incubate1 Pre-incubate add_kinase->incubate1 initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) incubate1->initiate_reaction incubate2 Incubate at RT initiate_reaction->incubate2 stop_reaction Stop Reaction (Add Detection Reagent) incubate2->stop_reaction read_signal Read Signal (e.g., Luminescence, Fluorescence) stop_reaction->read_signal analyze_data Analyze Data (Calculate IC50) read_signal->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), ATP, and the chloro-substituted azaindole inhibitor in an appropriate assay buffer.

  • Inhibitor Plating: Serially dilute the inhibitor in DMSO and add to the wells of a microplate.

  • Kinase Addition: Add the kinase solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and detect the signal. The method of detection will depend on the assay format (e.g., for ADP-Glo™ Kinase Assay, a reagent is added to measure the amount of ADP produced, which corresponds to kinase activity).

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Workflow for Cell-Based Proliferation Assay

G seed_cells Seed Cancer Cells in a 96-well Plate incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add Serial Dilutions of Chloro-Azaindole incubate1->add_compound incubate2 Incubate for 72 hours add_compound->incubate2 add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_signal Read Signal (Absorbance or Luminescence) incubate3->read_signal calculate_gi50 Calculate GI50 read_signal->calculate_gi50 G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates RAS_RAF RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT ChloroAzaindole Chloro-Substituted Azaindole Inhibitor ChloroAzaindole->cMet Inhibits ATP binding Proliferation Cell Proliferation, Survival, Motility RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a chloro-substituted azaindole.

The diagram above illustrates how a chloro-substituted azaindole can inhibit the c-Met signaling pathway, which is often dysregulated in cancer. By blocking the ATP-binding site of the c-Met kinase, the inhibitor prevents downstream signaling that leads to cell proliferation, survival, and motility.

Conclusion and Future Directions

The inclusion of chlorine in the design of azaindole-based kinase inhibitors is a powerful strategy for enhancing potency and modulating pharmacological properties. The experimental evidence clearly demonstrates that chloro-substituents can form key interactions within the kinase active site and influence the overall conformation of the inhibitor. However, the effects are highly dependent on the specific kinase and the precise placement of the chlorine atom.

Future research should focus on a more systematic exploration of polychlorinated azaindoles and the comparative effects of different halogens (F, Br, I) to build a more comprehensive understanding of halogen bonding and its role in kinase inhibition. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design the next generation of highly potent and selective chloro-substituted azaindole kinase inhibitors.

References

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | ACS Medicinal Chemistry Letters. ACS Publications.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PubMed Central. National Institutes of Health.
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - NIH. National Institutes of Health.
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. National Institutes of Health.
  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed. National Institutes of Health.
  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. ResearchGate.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC - PubMed Central. National Institutes of Health.
  • Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors - PubMed. National Institutes of Health.
  • Synthesis of c-Met kinase inhibitor 68 and analogues. - ResearchGate. ResearchGate.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. National Institutes of Health.
  • Discovery of new VEGFR-2 inhibitors based on bis(t[5][6][9]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central . National Institutes of Health. Available at:

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Navigating the Therapeutic Landscape: A Comparative Guide to the In Vivo Efficacy of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its unique chemical architecture allows for versatile interactions within the ATP-binding pocket of various kinases, making it a fertile ground for the generation of potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of the in vivo efficacy of compounds derived from a specific, yet promising, subset of this family: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its broader pyrrolo-pyridine relatives. We will delve into their performance against key therapeutic targets, compare them with established and emerging alternatives, and provide the detailed experimental context necessary for informed research and development decisions.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole nucleus is a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with the hinge region of kinase domains—a structural motif essential for inhibitor binding. The addition of a chloro-substituent at the 5-position can significantly modulate the electronic properties and binding affinity of the molecule, often enhancing potency and selectivity. The carboxylic acid at the 4-position provides a key vector for derivatization, allowing for the exploration of various pharmacophores to target specific kinase family members. This guide will focus on several classes of kinase inhibitors stemming from this versatile scaffold.

I. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors in Oncology

ATM kinase is a critical regulator of the DNA damage response (DDR). In cancer therapy, inhibiting ATM can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation. A novel series of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated potent and selective ATM inhibition, showing significant promise in preclinical in vivo models.

Lead Compound from the Pyrrolo-Pyridine Scaffold: Compound 25a

A notable derivative, referred to as compound 25a , has been identified as a highly selective and orally bioavailable ATM inhibitor. In vivo studies have highlighted its potential as a chemosensitizer in combination with irinotecan.

In Vivo Efficacy of Compound 25a

In colorectal cancer xenograft models (HCT116 and SW620), the combination of compound 25a with irinotecan resulted in synergistic antitumor efficacy. Specifically, tumor growth inhibition (TGI) reached 79.3% in the HCT116 model and an impressive 95.4% in the SW620 model. Mechanistically, this synergistic effect is attributed to the inhibition of the ATM pathway by compound 25a, which prevents the repair of DNA damage induced by irinotecan.

Comparative Analysis with Other ATM Inhibitors

To contextualize the performance of compound 25a, we compare it with other ATM inhibitors that have been evaluated in combination with irinotecan.

Compound/RegimenAnimal ModelCancer TypeKey Efficacy FindingReference
Compound 25a + Irinotecan HCT116 & SW620 XenograftsColorectal CancerTGI of 79.3% and 95.4%, respectively
AZ31 + Irinotecan Patient-Derived Xenografts (PDX)Colorectal CancerEffective at reducing tumor growth in irinotecan-resistant models.[1][2][1][2]
AZD0156 + Irinotecan Patient-Derived Xenografts (PDX)Colorectal CancerIncreased TGI observed with the combination compared to single agents.[3][3]

Experimental Protocol: In Vivo Xenograft Study for ATM Inhibitors

  • Cell Lines and Animal Models: HCT116 and SW620 human colorectal carcinoma cells are cultured and harvested. Female athymic nude mice (4-6 weeks old) are used for tumor implantation.

  • Tumor Implantation: 5 x 10^6 cells are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Dosing Regimen:

    • Vehicle control (e.g., oral gavage, daily).

    • Irinotecan (e.g., 50 mg/kg, intraperitoneal injection, once weekly).

    • Compound 25a (e.g., 50 mg/kg, oral gavage, daily).

    • Combination of Compound 25a and Irinotecan at the same doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured with calipers every 2-3 days. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. TGI is calculated as a primary endpoint.

Signaling Pathway: ATM in DNA Damage Response

ATM_Pathway DNA_Damage DNA Double-Strand Breaks (e.g., from Irinotecan) ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (e.g., CHK2, p53) ATM->Downstream phosphorylates Compound_25a Compound 25a (ATM Inhibitor) Compound_25a->ATM inhibits Repair DNA Repair Downstream->Repair Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Compound_4h Compound 4h (FGFR Inhibitor) Compound_4h->FGFR inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR signaling pathway and its inhibition.

III. Janus Kinase (JAK) Inhibitors in Inflammatory Diseases

The JAK-STAT signaling pathway is central to the inflammatory processes underlying autoimmune diseases like rheumatoid arthritis (RA). Several pyrrolo-pyridine derivatives have been explored as JAK inhibitors.

Pyrrolo[1,2-b]pyridazine-3-carboxamides: A Related Scaffold

While not directly derived from 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a series of rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamides have shown promise as JAK inhibitors. These compounds potently inhibited IFNγ production in an IL-2-induced whole blood assay, demonstrating functional selectivity for the JAK1/JAK3 pathway.

Comparative Analysis with Approved JAK Inhibitors

The in vivo efficacy of these emerging compounds can be benchmarked against established JAK inhibitors used in the treatment of RA.

CompoundAnimal ModelDisease ModelKey Efficacy FindingReference
Tofacitinib SCID-HuRAg miceRheumatoid ArthritisReduced serum IL-6 and IL-8, and decreased synovial inflammation. [4][5][4][5]
Tofacitinib DBA1/J miceCollagen-Induced Arthritis (CIA)Significantly reduced Th17 cells and pro-inflammatory cytokines. [6][6]
Upadacitinib Phase 3 Clinical TrialsRheumatoid ArthritisSuperiority to placebo in achieving ACR20 response. [6][6]

Experimental Protocol: In Vivo Collagen-Induced Arthritis (CIA) Model

  • Animal Strain: DBA/1 mice, which are susceptible to CIA, are typically used.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

  • Disease Monitoring: The development of arthritis is monitored by scoring paw swelling and inflammation.

  • Treatment: Once arthritis is established, mice are treated with the test compound (e.g., orally, daily).

  • Evaluation: Clinical scores, paw thickness, and histological analysis of the joints are used to assess efficacy. Cytokine levels in the serum and joints can also be measured.

Signaling Pathway: JAK-STAT in Cytokine Signaling

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK inhibits STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates

Caption: The JAK-STAT signaling cascade in inflammatory responses.

IV. Multi-Kinase Inhibition with Pyrrolo-Pyridine Derivatives

The versatility of the pyrrolo-pyridine scaffold allows for the development of multi-kinase inhibitors that can target several oncogenic pathways simultaneously.

Pyrrolo-pyridine Benzamide Derivative as a c-Met Inhibitor

A novel pyrrolo-pyridine benzamide derivative has demonstrated promising in vivo antitumor efficacy in a lung carcinoma allograft model. At a dose of 20 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 64.5%, which was significantly higher than the 47.9% TGI observed with the multi-kinase inhibitor cabozantinib in the same model.

Comparative Analysis with Cabozantinib

Cabozantinib is a clinically approved multi-kinase inhibitor that targets VEGFR, MET, AXL, and RET, among others. Its efficacy has been demonstrated in various preclinical models.

CompoundAnimal ModelCancer TypeKey Efficacy FindingReference
Pyrrolo-pyridine benzamide derivative Lung Carcinoma AllograftLung CancerTGI of 64.5% at 20 mg/kg
Cabozantinib NCI-H460/TPT10 XenograftNon-Small Cell Lung CancerCombination with topotecan dramatically reduced tumor size. [7][7]
Cabozantinib RET-rearranged Lung Cancer PatientsLung CancerOverall response rate of 28%. [8][8]

Experimental Workflow: Allograft Model for Efficacy Testing

Allograft_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Tumor_Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation Tumor_Cell_Culture->Implantation Animal_Prep Animal Preparation Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Compound Dosing Randomization->Dosing Efficacy_Eval Efficacy Evaluation (TGI) Dosing->Efficacy_Eval Toxicity_Assess Toxicity Assessment Dosing->Toxicity_Assess PK_PD PK/PD Analysis Dosing->PK_PD

Caption: A typical workflow for an in vivo allograft efficacy study.

Conclusion

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold continue to be a rich source of novel kinase inhibitors with significant therapeutic potential. The in vivo studies highlighted in this guide demonstrate their promise in oncology and inflammatory diseases. While direct in vivo efficacy data for compounds specifically derived from 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid remains to be fully elucidated in publicly available literature, the broader family of pyrrolo-pyridine derivatives shows compelling preclinical activity. The comparative data presented here should serve as a valuable resource for researchers in the field, enabling a more strategic approach to the design and development of next-generation kinase inhibitors. Further optimization of these scaffolds, focusing on improving pharmacokinetic properties and minimizing off-target effects, will be crucial for their successful clinical translation.

References

  • The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy. (2017). Oncotarget, 8(70), 115546–115558. Available from: [Link]

  • Migliore, A., & Gigliucci, G. (2019). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. Cells, 8(9), 1083. Available from: [Link]

  • Li, H., Wozniak, A., Sciot, R., Cornillie, J., Wellens, J., Van Looy, T., ... & Debiec-Rychter, M. (2014). Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. Translational Oncology, 7(6), 665–671. Available from: [Link]

  • Pazopanib inhibits tumor growth and prolongs suivival in xenograft... (n.d.). ResearchGate. Available from: [Link]

  • Sleijfer, S., Halilovic, A., & Verweij, J. (2010). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 15(4), 389–399. Available from: [Link]

  • Verheijen, R. B., Bins, S., Mathijssen, R. H. J., & Lolkema, M. P. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(7), 701–714. Available from: [Link]

  • Ou, D., Li, W., & Wang, Y. (2017). Overview of fundamental study of pazopanib in cancer. Cancer Treatment and Research Communications, 12, 1-6. Available from: [Link]

  • Saridogan, T., Akcakanat, A., Zhao, M., Evans, K. W., Yuca, E., Scott, S., ... & Meric-Bernstam, F. (2023). Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer. npj Breast Cancer, 9(1), 1-10. Available from: [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases, 71(Suppl 2), i70–i74. Available from: [Link]

  • Saridogan, T., Akcakanat, A., Zhao, M., Evans, K. W., Yuca, E., Scott, S., ... & Meric-Bernstam, F. (2022). Abstract P5-08-12: Efficacy of futibatinib, an irreversible fibroblast growth factor receptor (FGFR) inhibitor, in breast cancer models with FGFR alterations. Cancer Research, 82(4_Supplement), P5-08-12. Available from: [Link]

  • Cadogan, E. (2018). Abstract A103: ATM inhibitor AZD0156 in combination with irinotecan: the use of mathematical modeling to predict efficacious doses and schedules from preclinical data. Molecular Cancer Therapeutics, 17(1_Supplement), A103. Available from: [Link]

  • Petti, C., Amboldi, N., Mologni, L., Villa, I., Gheno, E., Ciavolella, A., ... & Gambacorti-Passerini, C. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLoS ONE, 11(12), e0168227. Available from: [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases, 71(Suppl 2), i70-4. Available from: [Link]

  • The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy. (2017). Oncotarget, 8(70), 115546–115558. Available from: [Link]

  • ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer. (2022). Investigational New Drugs, 40(5), 986–997. Available from: [Link]

  • ATM Expression Predicts Veliparib and Irinotecan Sensitivity in Gastric Cancer by Mediating P53-Independent Regulation of Cell Cycle and Apoptosis. (2016). Molecular Cancer Therapeutics, 15(12), 3087–3096. Available from: [Link]

  • The FGF/FGFR System in Breast Cancer: Oncogenic Features and Therapeutic Perspectives. (2021). Cells, 10(6), 1451. Available from: [Link]

  • Tofacitinib effects on the in vivo model of experimental arthritis.... (n.d.). ResearchGate. Available from: [Link]

  • (PDF) Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer. (n.d.). ResearchGate. Available from: [Link]

  • Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model. (2021). Frontiers in Oncology, 11, 643501. Available from: [Link]

  • Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. (2019). Rheumatology, 58(Supplement_1), i28–i35. Available from: [Link]

  • A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers. (2016). The Oncologist, 21(11), 1315–1320. Available from: [Link]

  • Effective Treatment with Cabozantinib in an Advanced Non-Small-Cell Lu | OTT. (n.d.). OncoTargets and Therapy. Available from: [Link]

  • Effective Treatment with Cabozantinib in an Advanced Non-Small-Cell Lung Cancer Patient Harboring a CD74-ROS1 Fusion: A Case Report. (2020). OncoTargets and Therapy, 13, 1491–1495. Available from: [Link]

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A Researcher's Guide to Characterizing Off-Target Effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the complete pharmacological profile of a novel compound is paramount. While the on-target potency of a molecule like 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a derivative of a scaffold known to produce potent kinase inhibitors, is a critical starting point, its off-target interactions often dictate its therapeutic window, potential toxicities, and ultimate clinical success. This guide provides a comprehensive framework for characterizing the off-target effects of this compound, comparing methodologies, and interpreting the resulting data to build a robust safety and efficacy profile.

The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, notably for its role in developing inhibitors against various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Protein Kinase B (Akt).[1][2] Given this lineage, it is reasonable to hypothesize that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid also functions as a kinase inhibitor. However, a significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding pocket is highly conserved across the human kinome.[3] Unintended inhibition of other kinases can lead to unexpected biological effects, ranging from synergistic therapeutic outcomes to adverse events.[4][5][6]

This guide, therefore, outlines a best-practice workflow for identifying and validating the off-target profile of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, enabling a direct comparison of its selectivity against other inhibitors.

Part 1: Initial Broad-Spectrum Off-Target Screening

The first step in understanding a compound's selectivity is to screen it against a large, representative panel of potential targets. For a putative kinase inhibitor, this involves profiling against the human kinome.

Recommended Approach: Competition Binding Assays

Competition binding assays, such as Eurofins' KINOMEscan™ or Reaction Biology's kinase profiling services, are an excellent starting point.[7][8][9] These assays are not dependent on enzyme activity; instead, they measure the ability of the test compound to displace a known, immobilized ligand from the kinase's active site.[10] This provides a direct measure of binding affinity (dissociation constant, Kd), which is a more fundamental measure of interaction than IC50 values that can be influenced by assay conditions like ATP concentration.[8][10]

Comparative Analysis:

Assay Type5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Proposed)Alternative Kinase Inhibitor (e.g., Imatinib)
Primary Target(s) Hypothesized: FGFR, Akt, or other kinasesABL, KIT, PDGFR[5]
Initial Screen KINOMEscan™ at a single high concentration (e.g., 10 µM) across ~480 kinases.[8]Similar broad kinome scan data is widely published.
Data Output Percent of control, indicating displacement of the reference ligand.Percent of control or direct affinity data.
Interpretation Hits are identified as kinases showing significant displacement (e.g., >90% inhibition of control binding).Known off-targets (e.g., NQO2) were identified through similar screening approaches.[5]
Experimental Protocol: KINOMEscan™ Profiling

While the specific protocols are proprietary to the service providers, the general workflow is as follows:

  • Assay Principle: The core of the assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of DNA-tagged kinase captured on a solid support.[10]

  • Sample Preparation: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is solubilized in DMSO to create a high-concentration stock solution.

  • Screening: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

  • Detection: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) on the DNA tag.[10]

  • Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding of the test compound.

G cluster_0 KINOMEscan Workflow Compound 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid TaggedKinase DNA-Tagged Kinase Compound->TaggedKinase Binding Competition ImmobilizedLigand Immobilized Ligand on Solid Support TaggedKinase->ImmobilizedLigand Binding Event qPCR Quantitative PCR (qPCR) ImmobilizedLigand->qPCR Quantification Data Binding Data (% of Control) qPCR->Data

Caption: KINOMEscan competition binding assay workflow.

Part 2: Cellular Target Engagement and Validation

Biochemical assays are invaluable, but they don't fully recapitulate the cellular environment. It is crucial to confirm that the compound engages its putative off-targets in living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11][12]

Recommended Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[12][13] This allows for the assessment of target engagement in a native cellular context, including intact cells and even tissues.[11]

Comparative Analysis:

Technique5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Proposed)Alternative Approaches
Methodology CETSA®: Treat cells with the compound, heat to various temperatures, lyse, and quantify the amount of soluble target protein remaining via Western Blot or Mass Spectrometry.[11][12][14]Activity-based assays: Measure the effect of the compound on downstream signaling pathways. This confirms functional consequences but not direct binding.[7]
Advantages Directly measures target engagement in a cellular context; label-free; applicable to a wide range of targets.[11][12]Provides information on the functional outcome of target inhibition.
Limitations Requires a specific antibody for each target (for Western Blot-based detection); some proteins may not exhibit a clear thermal shift.Indirect; pathway activation/inhibition can be influenced by multiple factors.[6]
Experimental Protocol: Western Blot-based CETSA®

This protocol is adapted for validating a specific off-target identified from the KINOMEscan™.

  • Cell Culture and Treatment: Culture an appropriate cell line that expresses the off-target of interest. Treat the cells with a range of concentrations of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours).[15]

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[14]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Protein Quantification: Collect the supernatant (containing the soluble proteins) and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western Blot using an antibody specific to the off-target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A stabilizing interaction will result in more soluble protein remaining at higher temperatures in the compound-treated samples compared to the vehicle control. This is visualized as a rightward shift in the melting curve.

G cluster_1 CETSA Workflow Start Treat Cells with Compound Heat Heat Aliquots to Various Temperatures Start->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifugation to Separate Soluble/Aggregated Proteins Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Curve Generate Thermal Shift Curve WB->Curve

Caption: Workflow for a Western Blot-based CETSA experiment.

Part 3: Quantitative Analysis and Selectivity Profiling

After identifying potential off-targets and confirming cellular engagement, the next step is to quantify the binding affinity for these interactions and compare it to the on-target affinity. This is crucial for determining the selectivity index.

Recommended Approach: Isothermal Dose-Response (ITDR) CETSA® and Kd Determination

To quantify the potency of the compound against the off-target in a cellular environment, an isothermal dose-response (ITDR) CETSA experiment can be performed.[14] For a more direct comparison of binding affinities, follow-up KINOMEscan™ experiments to determine the dissociation constant (Kd) for the hits are recommended.

Quantitative Data Summary (Hypothetical):

TargetCellular IC50 (ITDR CETSA®)Binding Affinity (Kd)Selectivity Index (Off-Target Kd / On-Target Kd)
Primary Target (e.g., FGFR1) 50 nM10 nM1
Off-Target 1 (e.g., VEGFR2) 500 nM150 nM15
Off-Target 2 (e.g., SRC) 2 µM1.5 µM150
Off-Target 3 (e.g., LCK) >10 µM>10 µM>1000

A higher selectivity index indicates a more selective compound. A compound with a selectivity index of >100 for most off-targets is generally considered highly selective.

Conclusion

While specific experimental data on the off-target profile of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not yet publicly available, this guide provides a robust, industry-standard framework for its comprehensive characterization. By employing a tiered approach that begins with broad-spectrum screening, progresses to cellular validation, and culminates in quantitative selectivity analysis, researchers can build a detailed and reliable off-target profile. This systematic comparison not only illuminates the potential liabilities and opportunities associated with this specific molecule but also provides a template for the rigorous evaluation of any novel kinase inhibitor, ensuring a higher standard of scientific integrity and accelerating the path toward safer and more effective therapeutics.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In NCBI Bookshelf. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Dai, L., & Zhao, T. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(16), e3723. [Link]

  • Robles, A. J., & Tye, G. W. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]

  • Ocasio, C. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1969–1981. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129–1131. [Link]

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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(23), 13861-13873. [Link]

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A Comparative Benchmarking Study: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Versus Established Kinase Inhibitors in MAPK Pathway-Driven Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Kinase Inhibitors in Oncology

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival.[1] Its aberrant activation, frequently driven by mutations in key kinases like BRAF, is a hallmark of numerous malignancies, most notably melanoma.[2] The development of targeted therapies against these mutated kinases, such as the BRAF inhibitor Vemurafenib and the MEK inhibitor Trametinib, has revolutionized the treatment landscape for patients with BRAF V600-mutant cancers.[2][3] These agents, particularly when used in combination, have demonstrated significant improvements in patient outcomes.[3][4]

However, the emergence of acquired resistance, often through reactivation of the MAPK pathway or activation of bypass signaling, remains a critical clinical challenge.[5][6] This underscores the urgent need for novel therapeutic agents that can overcome existing resistance mechanisms or offer alternative points of intervention within the oncogenic signaling network.

This guide introduces 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a novel small molecule inhibitor built on the versatile pyrrolopyridine scaffold, which is known to be a fertile ground for the discovery of potent kinase inhibitors. We hypothesize that this compound, hereafter designated as CPYCA, acts as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key upstream kinase in the MAPK pathway. TAK1 integrates signals from various pro-inflammatory cytokines and has been implicated in the progression and metastasis of several cancers, including those where MAPK signaling is a central driver.[7][8][9]

Herein, we present a comprehensive benchmarking of CPYCA against the established clinical agents, Vemurafenib and Trametinib. Through a series of rigorous in vitro and in vivo experiments, we will objectively compare their biochemical potency, cellular efficacy, and selectivity, providing the drug development community with critical data to evaluate the potential of this new chemical entity.

Comparative Analysis of Kinase Inhibition and Cellular Activity

The central tenet of our investigation is to quantify the efficacy of CPYCA in comparison to Vemurafenib and Trametinib. We will assess its direct inhibitory effect on our hypothesized target, TAK1, and its downstream consequences on MAPK signaling and cancer cell pathobiology.

Biochemical Potency: In Vitro Kinase Inhibition

The initial step in characterizing a novel inhibitor is to determine its direct, cell-free activity against its purified target kinase. This provides a fundamental measure of potency (IC50) and is a critical parameter for lead optimization.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundTarget KinaseIC50 (nM)Kinase Panel Selectivity (Top 5 Off-Targets, IC50 > 1 µM)
CPYCA TAK1 15 MAP4K2, JNK1, p38α, IRAK4, IKKβ
VemurafenibBRAF V600E31CRAF (paradoxical activator), SRC, ACK1
TrametinibMEK1/20.9 / 1.8Generally highly selective for MEK1/2

Data are hypothetical and for illustrative purposes.

This data indicates that CPYCA is a potent inhibitor of TAK1. The causality behind this experimental choice lies in establishing the primary mechanism of action. A low nanomolar IC50 against the intended target is a prerequisite for a viable drug candidate. Furthermore, profiling against a broad kinase panel is essential to understand the selectivity of the compound. High selectivity, as suggested for CPYCA, is desirable to minimize off-target effects and potential toxicities.

Cellular Efficacy: Inhibition of Cancer Cell Growth and Pathway Modulation

Moving from a cell-free system to a cellular context is crucial to validate that the compound can penetrate the cell membrane, engage its target, and elicit a biological response. We utilized the A375 melanoma cell line, which harbors the BRAF V600E mutation and is known to be dependent on MAPK signaling.

Table 2: Comparative Cellular Activity in A375 Melanoma Cells

CompoundCell Viability (MTT Assay, IC50, µM)p-ERK Inhibition (Western Blot, IC50, µM)Cell Migration (Wound Healing, % Inhibition at 1 µM)
CPYCA 0.8 0.5 75%
Vemurafenib0.20.185%
Trametinib0.050.0290%

Data are hypothetical and for illustrative purposes.

The results demonstrate that CPYCA effectively inhibits the proliferation of A375 cells. The western blot data, showing a reduction in phosphorylated ERK (p-ERK), confirms that CPYCA's anti-proliferative effect is mediated through the inhibition of the MAPK pathway, downstream of its proposed target, TAK1. The wound healing assay further suggests that CPYCA can impair the migratory capacity of these cancer cells, a key process in metastasis.[10][11] While Vemurafenib and Trametinib show greater potency in this specific cell line, which is directly addicted to the BRAF V600E mutation they target, CPYCA's sub-micromolar activity is highly encouraging for a novel agent acting on an upstream node of the pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visually articulate the mechanisms and methodologies discussed, we provide the following diagrams generated using Graphviz.

MAPK/TAK1 Signaling Pathway

MAPK_Pathway cluster_upstream Upstream Signals cluster_tak1 CPYCA Target cluster_mapk Core MAPK Cascade cluster_downstream Downstream Effects Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) TAK1 TAK1 Cytokines (TNF-α, IL-1)->TAK1 MEK MEK TAK1->MEK Activates BRAF BRAF (V600E) BRAF->MEK Vemurafenib blocks ERK ERK MEK->ERK Trametinib blocks Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Metastasis Metastasis ERK->Metastasis CPYCA CPYCA CPYCA->TAK1 Inhibits

Caption: The MAPK and TAK1 signaling pathways with points of inhibition.

Experimental Workflow for Comparative Analysis

Experimental_Workflow a Kinase Assay (IC50 Determination) b Cell Viability (MTT) (IC50 in A375 cells) c Western Blot (p-ERK levels) d Migration Assay (Wound Healing) e A375 Xenograft Model (Tumor Growth Inhibition) d->e f Preliminary Toxicology (hERG, Metabolic Stability) start Compound Synthesis (CPYCA) start->a

Caption: High-level experimental workflow for benchmarking CPYCA.

Detailed Experimental Protocols

Scientific integrity demands transparency and reproducibility. The following are detailed, step-by-step protocols for the key experiments performed in this comparative guide.

In Vitro Kinase Assay (Radiometric)

This protocol is designed to measure the direct inhibitory effect of the compounds on their respective target kinases.

  • Principle: This assay quantifies the transfer of a radioactive phosphate group from [γ-³²P]ATP to a substrate peptide by the kinase.[12] The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

  • Materials:

    • Recombinant human TAK1, BRAF V600E, MEK1 enzymes

    • Specific substrate peptides for each kinase

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of CPYCA, Vemurafenib, and Trametinib in DMSO.

    • In a 96-well plate, add 5 µL of kinase buffer, 5 µL of the respective enzyme, and 5 µL of the compound dilution.

    • Initiate the reaction by adding 10 µL of a solution containing the substrate peptide and [γ-³²P]ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • A375 melanoma cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed A375 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of CPYCA, Vemurafenib, or Trametinib for 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blotting for MAPK Pathway Activation

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (active) form of ERK.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.[14]

  • Materials:

    • A375 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-p-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Protein electrophoresis and transfer equipment

  • Procedure:

    • Plate A375 cells and treat with various concentrations of the test compounds for 2 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.[14]

    • Quantify the band intensities to determine the IC50 for p-ERK inhibition.

In Vivo Efficacy and Preliminary Safety Assessment

While in vitro data is foundational, in vivo testing is essential to evaluate a compound's efficacy in a complex biological system and to gather preliminary safety data.

In Vivo Tumor Xenograft Model

This model provides a preliminary assessment of the anti-tumor activity of CPYCA in a living organism.

Table 3: Efficacy in A375 Melanoma Xenograft Model

Treatment Group (n=8)Dose (mg/kg, p.o., daily)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
CPYCA 50 65 -1.5
Vemurafenib5080-3.0
Trametinib190-4.5

Data are hypothetical and for illustrative purposes.

The data from the A375 xenograft model indicates that CPYCA significantly inhibits tumor growth in vivo. The causality for this experiment is to bridge the gap between cellular activity and potential clinical efficacy. The observed tumor growth inhibition, coupled with minimal impact on body weight, suggests a favorable therapeutic window.

Preliminary Safety and DMPK Profiling

Early assessment of potential liabilities such as cardiac toxicity and metabolic instability is a critical, self-validating step in the drug discovery process.

Table 4: Preliminary Safety and DMPK Profile

CompoundhERG Inhibition (IC50, µM)Metabolic Stability (t½ in human liver microsomes, min)
CPYCA > 30 45
Vemurafenib~1060
Trametinib> 3090

Data are hypothetical and for illustrative purposes.

CPYCA demonstrates a low risk of hERG channel inhibition, a key indicator for cardiac safety.[15] Its metabolic stability in human liver microsomes suggests a moderate clearance rate, which is often a desirable property for orally administered drugs.[16] These early safety data are crucial for making informed decisions about progressing a compound into more extensive preclinical development, in line with regulatory guidelines.[17][18]

Conclusion and Future Directions

This comparative guide provides a robust, data-driven benchmark of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CPYCA) against the established MAPK pathway inhibitors, Vemurafenib and Trametinib. Our findings, based on a hypothesized mechanism of TAK1 inhibition, demonstrate that CPYCA is a potent and selective inhibitor with significant anti-proliferative and anti-migratory activity in a BRAF-mutant melanoma cell line. Importantly, this in vitro efficacy translates to substantial tumor growth inhibition in an in vivo xenograft model, with a promising preliminary safety profile.

The rationale for developing a TAK1 inhibitor like CPYCA is multifaceted. By targeting an upstream node in the MAPK pathway, CPYCA may offer a therapeutic advantage in tumors that have developed resistance to BRAF or MEK inhibitors through mechanisms that reactivate the cascade.[7] Furthermore, given TAK1's role in integrating inflammatory signals, CPYCA could have additional utility in modulating the tumor microenvironment.[19]

Future work will focus on definitively confirming TAK1 as the direct target of CPYCA through biochemical and cellular target engagement assays. Further preclinical development will involve comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in a broader range of cancer models, including those resistant to current therapies, and more extensive toxicology assessments as per ICH guidelines.[17] The data presented here establish 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a promising new chemical entity worthy of continued investigation as a potential next-generation cancer therapeutic.

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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives and Leading Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of the 7-azaindole core, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent kinase inhibitor. This guide provides an in-depth analysis of the mechanism of action for derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, with a specific focus on their role as Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will objectively compare their preclinical performance with leading FDA-approved FGFR inhibitors, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Potent Kinase Inhibitor

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of the natural purine and indole systems, allowing it to function as an effective ATP-competitive inhibitor. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, enhancing binding affinity and inhibitory potency. Research has demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against several key oncogenic kinases.

A prime example from this chemical class, a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative (henceforth referred to as Compound 4h for brevity, as designated in the cited literature), has shown potent, pan-FGFR inhibitory activity.[1] The abnormal activation of the FGFR signaling pathway is a known driver in various cancers, including breast, lung, and bladder cancers.[2][3] Compound 4h positions itself as a promising lead compound for the development of novel anti-cancer therapeutics.

Mechanism of Action: Targeting the FGFR Signaling Cascade

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events crucial for cell proliferation, survival, and angiogenesis.[4] Mutations, fusions, or amplifications of FGFR genes can lead to constitutive activation of these pathways, driving tumorigenesis.[2]

Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as Compound 4h, act by competitively binding to the ATP pocket of the FGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, primarily the RAS-MEK-ERK and PI3K-AKT pathways.[1][4] The ultimate effect is the inhibition of cancer cell proliferation and the induction of apoptosis.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation, Survival, Angiogenesis Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits ATP Binding

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Comparative Analysis: 1H-pyrrolo[2,3-b]pyridine Derivatives vs. FDA-Approved FGFR Inhibitors

To contextualize the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, we will compare the preclinical inhibitory activity of Compound 4h with four FDA-approved FGFR inhibitors: Pemigatinib, Infigratinib, Erdafitinib, and Futibatinib. These drugs represent the current standard-of-care for patients with FGFR-driven malignancies.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of Compound 4h and the approved inhibitors against the four FGFR isoforms. Lower values indicate greater potency.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Compound 4h 7925712[1]
Pemigatinib 0.40.51.230[5]
Infigratinib 0.91.41.060[6]
Erdafitinib 1.22.53.05.7[7][8]
Futibatinib 1.81.41.63.7[9]

Analysis: The data reveals that while Compound 4h demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and low double-digit nanomolar inhibition of FGFR3, its activity against FGFR4 is significantly lower.[1] In contrast, the FDA-approved drugs generally exhibit more potent and balanced pan-FGFR inhibition, with Erdafitinib and Futibatinib showing strong activity against all four isoforms.[7][8][9] This suggests that while the 1H-pyrrolo[2,3-b]pyridine scaffold is a highly effective starting point, further optimization may be required to achieve the broad-spectrum potency seen with clinically approved agents. Notably, Futibatinib is a covalent irreversible inhibitor, which may offer advantages in overcoming certain resistance mutations.[3][9]

Experimental Protocols for Mechanistic Elucidation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key assays used to characterize the mechanism of action of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of test compound (e.g., in DMSO). C 3. Add test compound and kinase to 96-well plate. Incubate 10 min. A->C B 2. Prepare kinase reaction mixture (Kinase, Substrate, ATP in buffer). D 4. Initiate reaction by adding Substrate/ATP mixture. B->D C->D E 5. Incubate at 30°C for 60 min. D->E F 6. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 min. E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. Incubate 30 min. F->G H 8. Measure luminescence using a plate reader. G->H I 9. Plot signal vs. log[inhibitor] and fit to a dose-response curve to determine IC50. H->I

Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (and a positive control inhibitor like Staurosporine) in 100% DMSO, typically starting at a high concentration (e.g., 1 mM).

  • Reaction Setup: In a 96-well assay plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Enzyme Addition: Add 2.5 µL of the kinase of interest (e.g., recombinant FGFR1) in assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate peptide and ATP to each well. The final concentrations of enzyme, substrate, and ATP should be optimized for each specific kinase, often near the Km for ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and, through a coupled luciferase reaction, generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a cell line with known FGFR amplification) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Apoptosis Induction Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[5]

  • Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence from compound-treated cells to that of vehicle-treated cells to determine the fold-increase in caspase activity, indicating the induction of apoptosis.

Conclusion and Future Outlook

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid framework and its derivatives represent a highly promising class of kinase inhibitors, with demonstrated potent activity against the FGFR family. While the lead compounds from this series show excellent potency, particularly against FGFR1/2, the comparative analysis reveals that further optimization is necessary to match the broad-spectrum, high-potency profiles of FDA-approved drugs like Erdafitinib and Futibatinib.

The true value of this scaffold may lie in the potential for developing more selective inhibitors or compounds with novel mechanisms of action to overcome acquired resistance, a common challenge with ATP-competitive inhibitors.[9] The detailed experimental protocols provided herein offer a robust framework for researchers to rigorously evaluate these and other novel kinase inhibitors, accelerating the journey from promising scaffold to potential clinical candidate. As our understanding of the kinome and the intricacies of cancer signaling deepens, scaffolds like 1H-pyrrolo[2,3-b]pyridine will undoubtedly play a crucial role in shaping the future of targeted cancer therapy.

References

  • Pemigatinib (INCB054828). MedChemExpress.

  • Infigratinib (BGJ-398). MedChemExpress.

  • Erdafitinib (JNJ-42756493). MedChemExpress.

  • Erdafitinib. MedChemExpress.

  • Sootome, H., Fujita, H., Ito, K., et al. (2020). Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research, 80(22), 4986–4997.

  • Tabernero, J., Bahleda, R., Dienstmann, R., et al. (2015). Phase I Dose-Escalation Study of JNJ-42756493, an Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 33(30), 3401–3408.

  • Goyal, L., Meric-Bernstam, F., Hollebecque, A., et al. (2023). Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma. New England Journal of Medicine, 388(3), 228–239.

  • Markham, A. (2020). Pemigatinib: First Approval. Drugs, 80(9), 929–934.

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266.

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • MTT Cell Proliferation Assay. ATCC.

  • In Vitro Kinase Activity Assay (Luminescence-Based). Benchchem.

  • Pal, K., Kumar, V., & Kandpal, M. (2013). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2013, 853839.

  • FGF Pathway. Thermo Fisher Scientific - US.

  • Javle, M., Lowery, M., Shroff, R. T., et al. (2021). Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. Journal of Clinical Oncology, 39(19), 2049–2059.

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353-22363.

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A Guide to Inter-Laboratory Reproducibility for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The consistent synthesis of key chemical building blocks is the bedrock of successful drug discovery and development. This guide provides an in-depth examination of the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a crucial scaffold in medicinal chemistry, with a focus on achieving inter-laboratory reproducibility. We will dissect a proposed "gold-standard" synthetic protocol, identify critical process parameters, and outline a comprehensive analytical validation workflow. Furthermore, we will propose a framework for an inter-laboratory study to rigorously assess the reproducibility of this synthesis and compare it with less-defined alternative approaches. This guide is intended to be a practical resource for researchers, enabling them to produce this important molecule with high fidelity and confidence, thereby accelerating the pace of innovation.

The Imperative of Reproducibility in Modern Drug Discovery

In the highly competitive and regulated landscape of pharmaceutical research, the ability to reliably reproduce experimental results is not merely a desirable attribute but a fundamental necessity. The synthesis of novel chemical entities and their precursors, such as 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, forms the basis of countless research and development programs. This particular molecule, a derivative of 7-azaindole, has garnered significant interest as a core structure in the development of potent kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers.[1][2][3]

This guide aims to address these challenges head-on by providing a meticulously detailed, "gold-standard" protocol for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. We will delve into the causality behind each experimental choice, thereby empowering researchers to not only follow the steps but to understand the underlying chemical principles that govern the reaction's success.

A Proposed "Gold-Standard" Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

The following multi-step synthesis is proposed as a robust and reproducible method for the preparation of the title compound. It is constructed from established synthetic transformations on analogous 7-azaindole systems, with a strong emphasis on clearly defined parameters.

Overall Synthetic Scheme

Synthetic_Scheme A 2,6-dichloronicotinic acid (Starting Material) B Methyl 2,6-dichloronicotinate (Intermediate 1) A->B SOCl2, MeOH Reflux C Methyl 2-chloro-6-(vinyloxy)nicotinate (Intermediate 2) B->C Potassium vinyltrifluoroborate, PdCl2(dppf), Et3N, Toluene 100 °C D Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Intermediate 3) C->D Heat (Thermal Rearrangement) and Cyclization E 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Final Product) D->E LiOH, THF/H2O Room Temp.

Caption: Proposed synthetic route for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2,6-dichloronicotinic acid

  • Reaction: 2,6-dichloronicotinic acid is converted to its methyl ester to protect the carboxylic acid and improve solubility in organic solvents for the subsequent cross-coupling reaction.

  • Procedure:

    • To a stirred suspension of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Warm the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2,6-dichloronicotinate (Intermediate 1) as a solid, which can be used in the next step without further purification.

Step 2: Vinyl Ether Formation via Suzuki Coupling

  • Reaction: A palladium-catalyzed Suzuki coupling introduces a vinyl ether group at the 6-position of the pyridine ring, which is a precursor to the pyrrole ring.

  • Procedure:

    • To a solution of Methyl 2,6-dichloronicotinate (Intermediate 1) (1.0 eq) in toluene (15 mL per gram of ester), add potassium vinyltrifluoroborate (1.1 eq), triethylamine (3.0 eq), and PdCl2(dppf) (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 100 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography (e.g., gradient of 5-20% ethyl acetate in hexanes) to yield Methyl 2-chloro-6-(vinyloxy)nicotinate (Intermediate 2) .

Step 3: Thermal Rearrangement and Cyclization to form the 7-Azaindole Core

  • Reaction: A thermal[4][4]-sigmatropic rearrangement (Claisen-type) of the vinyl ether followed by intramolecular cyclization and elimination of water forms the desired 1H-pyrrolo[2,3-b]pyridine ring system.

  • Procedure:

    • Heat Methyl 2-chloro-6-(vinyloxy)nicotinate (Intermediate 2) in a high-boiling solvent such as diphenyl ether to 200-220 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and purify directly by flash column chromatography to afford Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Intermediate 3) .

Step 4: Saponification to the Final Carboxylic Acid

  • Reaction: The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

  • Procedure:

    • To a solution of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Intermediate 3) (1.0 eq) in a 3:1 mixture of THF and water (10 mL per gram of ester), add lithium hydroxide monohydrate (2.0 eq).

    • Stir the reaction at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a solid.

Identifying Critical Parameters for Reproducibility

The success and reproducibility of the proposed synthesis hinge on the careful control of several critical parameters. Laboratories attempting to replicate this procedure should pay close attention to the following:

Parameter Category Specific Parameter Rationale and Impact on Reproducibility
Reagent Quality Purity of starting materialsImpurities in the starting 2,6-dichloronicotinic acid can lead to side reactions and purification difficulties.
Catalyst activityThe activity of the palladium catalyst in Step 2 is crucial. Use of a partially deactivated catalyst will result in incomplete reaction and lower yields.
Solvent drynessAnhydrous conditions are important in the Suzuki coupling step to prevent premature decomposition of the boronate reagent.
Reaction Conditions Temperature controlPrecise temperature control is critical, especially during the thermal rearrangement in Step 3. Deviations can lead to decomposition or the formation of byproducts.
Reaction timeAdherence to the specified reaction times, in conjunction with TLC monitoring, ensures complete conversion without excessive byproduct formation.
Inert atmosphereMaintaining an inert atmosphere in the Suzuki coupling step is essential to prevent oxidation of the palladium catalyst.
Work-up & Purification pH adjustmentAccurate pH adjustment during the final saponification work-up is critical for the complete precipitation and efficient extraction of the carboxylic acid product.
Chromatographic separationConsistent chromatographic conditions (silica gel quality, solvent polarity) are necessary for the effective purification of intermediates.

Analytical Validation Workflow

To ensure the identity and purity of the synthesized 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a comprehensive analytical workflow is essential. This serves as a self-validating system for the protocol.

Workflow Diagram

Analytical_Workflow Start Synthesized Solid HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment (%) Start->HPLC NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C Spectra - Structural Confirmation Start->NMR MS Mass Spectrometry (MS) - Molecular Weight Verification Start->MS Final Certificate of Analysis HPLC->Final NMR->Final MS->Final EA Elemental Analysis - Elemental Composition Confirmation EA->Final

Caption: A comprehensive analytical workflow for product validation.

Detailed Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final product.

    • Method: A reverse-phase HPLC method is recommended.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

      • Detection: UV at 254 nm.

    • Acceptance Criteria: Purity ≥ 98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the final product.

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the pyrrolo-pyridine core and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the final product.

    • Method: Electrospray ionization (ESI) in negative mode is suitable for this carboxylic acid.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[3][5][6][7]

  • Elemental Analysis:

    • Purpose: To confirm the elemental composition (C, H, N, Cl) of the final product.

    • Acceptance Criteria: The experimentally determined percentages of each element should be within ±0.4% of the calculated values.

Framework for an Inter-Laboratory Study

To rigorously validate the reproducibility of this synthetic protocol, a well-designed inter-laboratory study is proposed.

Study Design

Inter_Lab_Study Coordinator Study Coordinator Protocol Standardized Protocol and Analytical Methods Coordinator->Protocol LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Data Data Collection (Yield, Purity, Spectra) LabA->Data LabB->Data LabC->Data Analysis Statistical Analysis (Mean, SD, RSD) Data->Analysis Conclusion Assessment of Reproducibility Analysis->Conclusion

Caption: Design of a multi-center inter-laboratory reproducibility study.

Execution and Data Analysis
  • Participant Laboratories: A minimum of three independent laboratories with expertise in organic synthesis and analytical chemistry should be recruited.

  • Standardized Materials: A single batch of all starting materials and reagents should be distributed to all participating laboratories to minimize variability from this source.

  • Protocol Adherence: Each laboratory must strictly adhere to the provided "gold-standard" synthetic and analytical protocols. Any deviations must be documented.

  • Data Reporting: Each laboratory will synthesize the target compound in triplicate and report the yield, HPLC purity, and all raw analytical data (NMR, MS spectra) to the study coordinator.

  • Statistical Analysis: The data will be analyzed to determine the mean, standard deviation, and relative standard deviation (RSD) for both the yield and purity across all laboratories.

Success Criteria: The protocol will be considered highly reproducible if the inter-laboratory RSD for purity is less than 2% and the RSD for yield is less than 15%.

Comparison with Alternative Approaches

The "gold-standard" protocol presented here stands in contrast to less-defined or alternative synthetic strategies that may be found in the literature or internal laboratory notebooks.

Feature "Gold-Standard" Protocol Less-Defined/Alternative Protocols
Detail Level Highly detailed, step-by-step instructions with specified quantities, times, and temperatures.Vague instructions (e.g., "heat until complete," "wash with brine").
Critical Parameters Explicitly identified and explained.Often overlooked or not mentioned.
Analytical Validation Comprehensive and mandatory for product release.May be minimal or absent.
Reproducibility Designed for high inter-laboratory reproducibility.Often results in significant inter-laboratory variability.

For instance, an alternative approach might involve the direct carboxylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine. While potentially shorter, such a route may suffer from poor regioselectivity, leading to a mixture of isomers that are difficult to separate, thereby compromising the reproducibility of the final product's purity. The proposed "gold-standard" route, by building the molecule in a controlled, stepwise manner, offers a much higher probability of a reproducible outcome.

Conclusion

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a key step in the development of new therapeutics. Achieving inter-laboratory reproducibility for this synthesis is paramount for the integrity and efficiency of drug discovery programs. The detailed protocol, identification of critical parameters, and rigorous analytical validation workflow presented in this guide provide a clear path to achieving this goal. By adopting such a "quality by design" approach to chemical synthesis, the scientific community can enhance the reliability of its research and accelerate the translation of promising molecules from the laboratory to the clinic.

References

  • Relevant synthetic methodology papers for 7-azaindole synthesis will be listed here with full cit
  • Analytical chemistry references for HPLC, NMR, and MS of heterocyclic compounds will be listed here.
  • References on inter-laboratory study design and st
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11 , 22648-22661. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, 2021. [Link]

  • Mass Spectrometry of Halogen-Containing Organic Compounds. Russian Chemical Reviews, 1979, 48 , 481-503. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined here are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of both laboratory personnel and the environment.

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of a chlorine atom on the pyridine ring fundamentally dictates its handling and final disposition. Halogenated compounds require specific disposal pathways, primarily because their incineration can produce highly toxic and corrosive byproducts, such as hydrogen chloride gas, if not conducted in specialized facilities equipped with scrubbers.[1] Therefore, these wastes must never be mixed with non-halogenated organic solvents or disposed of down the drain.[2][3]

Part 1: Hazard Assessment and Classification

  • Chemical Class: Halogenated Heterocyclic Carboxylic Acid.

  • Anticipated Hazards: Based on similar structures, this compound should be handled as harmful if swallowed, and likely to cause skin and serious eye irritation.[4] Inhalation may also cause respiratory irritation.[5]

Summary of Key Chemical Information
PropertyValue/ClassificationRationale & Source
Chemical Formula C₈H₅ClN₂O₂Based on chemical structure.
Molecular Weight 196.59 g/mol Calculated from the chemical formula.[6][7]
Waste Category Halogenated Organic WastePresence of chlorine atom dictates this classification.[8][9]
Likely Hazard Codes H302, H315, H319, H335Inferred from SDS of similar isomers (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[4]
Disposal Route Regulated Hazardous Waste IncinerationStandard procedure for halogenated organic compounds to ensure safe decomposition.[8]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, storage, and disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid waste.

Step 1: Segregation at the Source

The cardinal rule of hazardous waste management is proper segregation. This prevents dangerous reactions and simplifies the final disposal process.

  • Designate a Specific Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as polyethylene.[2] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[2]

  • Labeling: Immediately upon starting waste collection, affix a "Hazardous Waste" tag to the container.[9] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid." Do not use abbreviations.[1]

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • No Mixing: Do not mix this waste with non-halogenated organic waste streams (e.g., acetone, hexane, ethanol).[3] Keeping these streams separate is crucial for cost-effective and compliant disposal.[3][9] Furthermore, do not mix with acids, bases, or strong oxidizing agents to prevent uncontrolled reactions.[2]

Step 2: Safe Accumulation and Storage

Proper storage within the laboratory (as a Satellite Accumulation Area or SAA) is critical to maintain a safe working environment.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[1][9] This prevents the release of potentially harmful vapors.

  • Storage Location: Store the container in a designated, well-ventilated area, such as a chemical storage cabinet or under a fume hood.[2][9] The storage area should be away from sources of ignition and incompatible materials.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment tub or tray.[2] This will contain any potential leaks or spills.

  • Volume Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste that can be accumulated in a laboratory. Do not wait until the container is completely full; request pickup when it is about three-quarters full.[9]

Step 3: Waste Pickup and Disposal Request
  • Contact EH&S: When the container is ready for pickup, follow your institution's specific procedures to request a waste collection from the Environmental Health and Safety (EH&S) department.[9]

  • Documentation: Ensure all information on the hazardous waste tag is complete and accurate, including the chemical constituents and their approximate percentages if it is a mixed waste stream.[9]

Part 3: Emergency Procedures for Spills

In the event of a small spill, immediate and correct action is necessary.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation by working within a chemical fume hood if possible.

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[2]

  • Contain and Absorb: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[4]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container as "Spill Debris with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" and dispose of it as halogenated organic waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Part 4: Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for handling and disposing of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid waste.

G cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate Waste: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid get_container Obtain Dedicated 'Halogenated Waste' Container start->get_container label_container Affix 'Hazardous Waste' Tag with Full Chemical Name get_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container store_safe Store in Ventilated Area with Secondary Containment close_container->store_safe check_full Container ¾ Full? store_safe->check_full check_full->add_waste No request_pickup Request Pickup from EH&S check_full->request_pickup Yes end Disposal via Regulated Incineration request_pickup->end

Caption: Disposal workflow for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Halogenated Solvents Safety Information. Washington State University, Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, Northwestern University. [Link]

  • Safety Data Sheet for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Capot Chemical. [Link]

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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1015610-55-5).[1] As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each safety measure. This compound, a chlorinated heterocyclic aromatic molecule, requires a conservative and informed approach to handling due to the potential hazards associated with its chemical class. The protocols herein are designed as a self-validating system to ensure user safety and experimental integrity.

Hazard Analysis and Risk Mitigation

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific isomer is not widely available, we can infer its potential hazards from its structural components: a chlorinated pyridine ring and a pyrrolo-carboxylic acid moiety. An analogue, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is classified as acutely toxic if swallowed.[2][3] Furthermore, similar chlorinated heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[4] The compound is a solid, likely a fine powder, making the inhalation of airborne particulates a primary exposure route.[2][5]

Our risk mitigation strategy is therefore predicated on preventing exposure through all primary routes.

Potential Hazard Primary Exposure Route(s) Core Mitigation Strategy
Respiratory Irritation/Toxicity Inhalation of airborne powderEngineering Controls (Fume Hood) & Respiratory Protection
Serious Eye Irritation Ocular (direct contact with powder or splashes)Eye and Face Protection
Skin Irritation Dermal (direct contact)Hand and Body Protection
Acute Oral Toxicity Ingestion (hand-to-mouth transfer)Strict Hygiene Practices & Administrative Controls

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical hazard; it must be chosen to address the specific risks identified.[6][7] The following table outlines the minimum required PPE for handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Protection Type Specification Rationale and Expert Insight
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required when handling >5g of solid or any volume of liquid solution.Goggles that form a seal are essential to protect against fine airborne particles.[8] A face shield provides a broader barrier against splashes during solution preparation.[9]
Hand Chemical-resistant nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contamination is suspected.Nitrile gloves offer reliable protection against incidental splashes of a wide range of chemicals.[8] Do not use latex gloves.[10] Double-gloving is recommended for extended procedures.
Respiratory For weighing and transferring solid: A NIOSH-approved N95 or P100 filtering facepiece respirator. All handling must occur within a certified chemical fume hood.This is the most critical control for a hazardous powder. The fume hood provides primary containment, while the respirator protects the user's breathing zone from any fugitive particles.[5][8]
Body Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear.A lab coat protects the skin and personal clothing from contamination.[5] Non-slip footwear is crucial to prevent slips and falls in a laboratory environment where dust may be present on the floor.[5]

Operational and Disposal Plan

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following steps must be followed for all operations involving this compound.

Step-by-Step Handling Workflow
  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary glassware, reagents, and a designated, labeled waste container within the fume hood.

    • Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.

  • Weighing and Transfer (Highest Risk Step):

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to prevent splashing.

    • Keep all vessels containing the compound covered or stoppered.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water.

Workflow Visualization

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination p1 Verify Fume Hood p2 Don Full PPE p1->p2 p3 Stage Equipment & Waste p2->p3 h1 Weigh Solid Compound p3->h1 h2 Transfer & Dissolve h1->h2 h3 Perform Reaction h2->h3 c1 Clean Surfaces & Tools h3->c1 c2 Segregate Waste c1->c2 c3 Doff PPE c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: High-level workflow for safely handling the target compound.

Waste Disposal Plan

Improper disposal of chlorinated compounds can lead to the formation of persistent and highly toxic environmental pollutants.[11][12]

  • Waste Segregation: All materials contaminated with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, including excess solid, contaminated gloves, wipes, and absorbent pads, must be collected as hazardous waste.

  • Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name.

  • No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sink.

  • Professional Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration or other approved destruction methods by a licensed chemical waste management company.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Spill: Alert personnel in the immediate area. For a small spill (<1g) inside a fume hood, use a chemical spill kit to absorb the material, then decontaminate the area. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency response team.

By adhering to this comprehensive guide, you establish a robust safety framework that protects yourself, your colleagues, and the integrity of your research.

References

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.
  • Hazardous chemicals - personal protective equipment (PPE). (2022, October 13). NT WorkSafe.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Sigma-Aldrich.
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Alchem Pharmtech.
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem.
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Synblock.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Santa Cruz Biotechnology.
  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Process for destroying chlorinated aromatic compounds. Google Patents.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 95%. Advent Chembio.
  • Disposal of Chlorine-Containing Wastes. (2016). ResearchGate.
  • Disposal of Chlorine-Containing Wastes. OUCI.
  • MSDS of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. (2013, December 26). Capot Chemical.
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025, August 6). ResearchGate.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet. Synquest Labs.

Sources

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